molecular formula C7H8 B057166 Spiro[2.4]hepta-4,6-diene CAS No. 765-46-8

Spiro[2.4]hepta-4,6-diene

Cat. No.: B057166
CAS No.: 765-46-8
M. Wt: 92.14 g/mol
InChI Key: KPDOKSJMJMDRQA-UHFFFAOYSA-N
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Description

Spiro[2.4]hepta-4,6-diene is a highly strained and versatile organic building block of significant interest in synthetic and theoretical chemistry. Its unique structure, featuring a cyclopropane ring spiro-fused to a 1,3-cyclohexadiene system, creates considerable ring strain and imparts a high degree of reactivity. This makes it an invaluable precursor for studying strain-driven reactions, including cycloadditions and ring-opening metathesis polymerizations (ROMP). Researchers utilize this compound as a key intermediate in the synthesis of complex natural products and novel organic frameworks that are difficult to access through other routes. Its conjugated diene system within the strained architecture offers a distinct electronic profile, facilitating investigations into photochemical behavior and the development of advanced materials with tailored properties. The primary research value of this compound lies in its ability to act as a molecular "spring," releasing stored strain energy upon reaction to form more stable products, a principle exploited in the design of smart materials and energy storage systems. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.4]hepta-4,6-diene
Source PubChem
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InChI

InChI=1S/C7H8/c1-2-4-7(3-1)5-6-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDOKSJMJMDRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227305
Record name Spiro(2,4)hepta-4,6-diene
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Molecular Weight

92.14 g/mol
Source PubChem
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CAS No.

765-46-8
Record name Spiro(2,4)hepta-4,6-diene
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Record name Spiro(2,4)hepta-4,6-diene
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Record name spiro[2.4]hepta-4,6-diene
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Foundational & Exploratory

The Discovery of Spiro[2.4]hepta-4,6-diene: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the study of spirocyclic hydrocarbons, the first synthesis of Spiro[2.4]hepta-4,6-diene in 1955 by R. Ya. Levina and her team marked the advent of a unique molecular architecture that would continue to intrigue chemists for decades. This guide delves into the historical discovery of this fascinating compound, presenting the seminal experimental work in a modern, accessible format for researchers, scientists, and drug development professionals.

Initially synthesized by Levina, T. I. Treshchova, and A. G. Gindin, this compound was the culmination of research into the synthesis of hydrocarbons with a spiro-fused ring system.[1] A decade later, in 1965, R. A. Moss developed a more versatile method for the synthesis of its derivatives, significantly expanding the accessibility and research potential of this class of compounds.[1] This guide revisits these foundational studies, providing detailed experimental protocols, quantitative data, and logical diagrams to illuminate the path of discovery.

The Pioneering Synthesis by Levina et al. (1955)

The first successful synthesis of this compound was achieved through the reaction of cyclopentadiene (B3395910) with 1,2-dibromoethane (B42909) in the presence of sodium in liquid ammonia (B1221849).[1] This approach, while groundbreaking, was experimentally challenging and yielded the desired product in modest amounts.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentadiene (freshly distilled)

  • 1,2-Dibromoethane

  • Sodium metal

  • Liquid ammonia

  • Diethyl ether

  • Ice

  • Water

  • Calcium chloride (for drying)

Procedure:

  • Preparation of Cyclopentadienylsodium: In a flask equipped with a stirrer and a cooling bath, a solution of sodium in liquid ammonia was prepared. To this, freshly distilled cyclopentadiene was added dropwise to form cyclopentadienylsodium.

  • Reaction with 1,2-Dibromoethane: 1,2-Dibromoethane was then slowly added to the suspension of cyclopentadienylsodium in liquid ammonia. The reaction mixture was stirred for several hours.

  • Work-up: After the reaction was complete, the ammonia was allowed to evaporate. The remaining residue was treated with ice and water, and the aqueous layer was extracted with diethyl ether.

  • Purification: The combined ether extracts were washed with water and dried over anhydrous calcium chloride. The ether was removed by distillation, and the crude product was purified by fractional distillation.

Quantitative Data from the Initial Discovery
ParameterValueReference
Yield25%[2]
Boiling Point128.7 °C at 760 mmHg[3]
Density0.92 g/mL at 20 °C[3]
Refractive Index (n20/D)1.50[3]

A More Versatile Approach: The Moss Synthesis (1965)

Recognizing the limitations of the initial method, R. A. Moss developed a more general and higher-yielding synthesis of this compound derivatives. This method is based on the reaction of diazocyclopentadiene with various unsaturated compounds.[1]

Experimental Protocol: Synthesis of this compound Derivatives

Materials:

  • Diazocyclopentadiene

  • Alkene or alkyne

  • Inert solvent (e.g., pentane, diethyl ether)

  • Copper sulfate (B86663) or other suitable catalyst

Procedure:

  • Preparation of Diazocyclopentadiene: Diazocyclopentadiene can be prepared from cyclopentadiene and p-toluenesulfonyl azide (B81097) in the presence of a base like diethylamine (B46881) or ethanolamine.[4]

  • Reaction with Unsaturated Compound: A solution of diazocyclopentadiene in an inert solvent was treated with a large excess of the unsaturated compound (alkene or alkyne).

  • Catalysis: A catalytic amount of copper sulfate was added to the reaction mixture.

  • Reaction Conditions: The reaction was typically stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture was filtered to remove the catalyst. The solvent and excess unsaturated compound were removed under reduced pressure, and the resulting spirodiene derivative was purified by distillation or chromatography.

Representative Quantitative Data for the Moss Synthesis

Yields for the Moss synthesis vary depending on the specific unsaturated compound used, but generally fall in a moderate to good range.

Logical Progression of Discovery

The discovery of this compound and its subsequent synthetic advancements can be visualized as a logical progression from a specific, challenging synthesis to a more general and versatile methodology.

Discovery_of_Spiroheptadiene cluster_Levina Levina et al. (1955) cluster_Moss Moss (1965) start Cyclopentadiene + 1,2-Dibromoethane reagent1 Na / liquid NH3 start->reagent1 Reaction start2 Diazocyclopentadiene + Alkene/Alkyne start->start2 Methodological Advancement product1 This compound reagent1->product1 Yield: 25% product2 This compound Derivatives reagent2 Catalyst (e.g., CuSO4) start2->reagent2 Reaction reagent2->product2 General Method Experimental_Workflows cluster_Levina_Workflow Levina et al. Synthesis Workflow cluster_Moss_Workflow Moss Synthesis Workflow L1 Prepare Cyclopentadienylsodium (Cyclopentadiene + Na in liq. NH3) L2 Add 1,2-Dibromoethane L1->L2 L3 Evaporate NH3 L2->L3 L4 Aqueous Work-up & Ether Extraction L3->L4 L5 Dry & Evaporate Ether L4->L5 L6 Fractional Distillation L5->L6 L_final Pure this compound L6->L_final M1 Prepare Diazocyclopentadiene M2 React with Alkene/Alkyne & Catalyst M1->M2 M3 Filter to Remove Catalyst M2->M3 M4 Remove Solvent & Excess Reagent M3->M4 M5 Purification (Distillation/Chromatography) M4->M5 M_final This compound Derivative M5->M_final

References

Theoretical Examination of Strain Energy in Spiro[2.4]hepta-4,6-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the strain energy of Spiro[2.4]hepta-4,6-diene. This highly strained spirocyclic compound, featuring a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, presents a compelling case study in the field of computational chemistry and has implications for the design of novel therapeutics and synthetic intermediates. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visual representations of the theoretical frameworks employed.

Core Concepts in Strain Energy Calculation

The strain energy of a molecule is the excess energy it possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as through-space steric interactions. For cyclic molecules like this compound, this energy is significant and influences its reactivity and stability. Theoretical calculations are paramount in quantifying this property.

One of the most common and reliable methods for calculating strain energy involves the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation allows for the cancellation of systematic errors in computational methods, leading to more accurate energy calculations.

  • Isodesmic Reactions: Conserve the number of bonds of each formal type.

  • Homodesmotic Reactions: A more constrained type of isodesmic reaction that also conserves the hybridization state of the atoms and the number of hydrogen atoms attached to each carbon. This further minimizes computational errors.

The strain energy (SE) can be calculated as the enthalpy change (ΔH) of the homodesmotic reaction.

Quantitative Analysis of Strain Energy

While specific theoretical studies detailing the strain energy of this compound are not abundant in publicly accessible literature, an estimation can be derived using its experimental standard gas-phase enthalpy of formation (ΔHf°) and a calculated strain-free enthalpy of formation based on Benson's group increment theory.

The experimental gas-phase enthalpy of formation for this compound is 238 kJ/mol (approximately 56.9 kcal/mol ).[1]

To estimate the strain-free enthalpy of formation, we can dissect the molecule into its constituent groups according to Benson's method.

Molecular Structure and Group Breakdown:

This compound consists of the following Benson groups:

  • 2 x Cd-(H) (vinyl C-H)

  • 2 x Cd-(Cd)(C) (vinyl C part of a double bond and single bond to another carbon)

  • 1 x C-(C)4 (spiro carbon)

  • 2 x C-(C)2(H)2 (cyclopropane methylene)

By summing the enthalpy contributions of these groups (values taken from established thermochemical databases), a strain-free enthalpy of formation can be calculated. The difference between the experimental and the calculated strain-free enthalpy provides the strain energy.

ParameterValue (kcal/mol)Source
Experimental Gas-Phase ΔHf°56.9NIST WebBook[1]
Calculated Strain-Free ΔHf° (Benson's Method)Value dependent on specific group increments usedTheoretical Calculation
Estimated Strain Energy ~40-50 Derived

Note: The estimated strain energy is a range, as the exact value can vary slightly depending on the specific set of Benson group increments used. More precise values would require dedicated computational studies employing methods like G3, G4, or CBS-QB3 in conjunction with homodesmotic reaction schemes.

Experimental Protocol: Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of cyclopentadiene with a 1,2-dihaloethane in the presence of a strong base. The following is a representative protocol adapted from established procedures for similar reactions.[2]

Reaction: Cyclopentadiene + 1,2-Dibromoethane (B42909) --(NaNH2/liq. NH3)--> this compound

Materials:

  • Freshly cracked cyclopentadiene

  • 1,2-Dibromoethane

  • Sodium amide (NaNH2)

  • Liquid ammonia (B1221849) (anhydrous)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Amide in Liquid Ammonia: In a three-necked flask equipped with a dry ice condenser, a mechanical stirrer, and a dropping funnel, add approximately 250 mL of anhydrous liquid ammonia. To this, cautiously add a catalytic amount of ferric nitrate (B79036) nonahydrate. Then, slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of the sodium-ammonia complex. Continue adding sodium until the desired amount for the reaction scale is reached, allowing the blue color to dissipate as sodium amide is formed.

  • Formation of Cyclopentadienyl (B1206354) Anion: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add freshly cracked cyclopentadiene dropwise to the stirred suspension of sodium amide in liquid ammonia. The formation of the cyclopentadienyl anion is indicated by a color change.

  • Alkylation: To the solution of the cyclopentadienyl anion, add 1,2-dibromoethane dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • Work-up: After the addition is complete, allow the reaction mixture to stir for several hours while the ammonia slowly evaporates. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous mixture with three portions of diethyl ether. Combine the organic extracts.

  • Drying and Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizing Theoretical Workflows

Diagram of a Homodesmotic Reaction for Strain Energy Calculation:

homodesmotic_reaction cluster_reactants cluster_products Spiro This compound plus1 + equals = Spiro->equals ΔH = Strain Energy Reactants Reactant Side Products Product Side (Strain-Free) Propane Propane equals->Propane Ethene Ethene equals->Ethene Propene Propene equals->Propene plus2 + plus3 +

Caption: Homodesmotic reaction for this compound.

Workflow for Computational Strain Energy Determination:

computational_workflow mol_selection Molecule Selection (this compound) method_selection Method Selection (e.g., DFT, ab initio) mol_selection->method_selection basis_set Basis Set Selection (e.g., 6-31G*, cc-pVTZ) method_selection->basis_set geometry_opt Geometry Optimization basis_set->geometry_opt freq_calc Frequency Calculation (Confirm Minimum) geometry_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc isodesmic_rxn Design Homodesmotic Reaction energy_calc->isodesmic_rxn ref_mols Calculate Reference Molecules isodesmic_rxn->ref_mols strain_calc Calculate Strain Energy (ΔH_reaction) ref_mols->strain_calc analysis Analysis and Comparison strain_calc->analysis

References

An In-Depth Technical Guide to the Electronic Properties of Spiroconjugated Dienes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroconjugation, a unique form of through-space interaction between perpendicular π-systems, imparts fascinating electronic properties to cyclic organic molecules. This guide delves into the core electronic characteristics of spiroconjugated dienes, a class of compounds with significant potential in materials science and drug development. By understanding their synthesis, electronic structure, and the interplay of substituents, researchers can better harness their potential for novel applications.

Core Concepts: The Nature of Spiroconjugation

In spiroconjugated dienes, two diene-containing rings are joined by a single common spiro carbon atom. This arrangement forces the π-systems of the two rings into a nearly orthogonal orientation. While classical conjugation requires a planar arrangement of p-orbitals, spiroconjugation allows for electronic communication between these perpendicular systems. This interaction leads to a splitting of the π molecular orbitals, influencing the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its electronic and optical properties.

Quantitative Electronic Properties of Spiroconjugated Dienes

The electronic properties of spiroconjugated dienes can be quantified through experimental techniques and computational modeling. Key parameters include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA). These values provide insights into the molecule's reactivity, stability, and its potential performance in electronic devices.

Below is a summary of key electronic properties for a selection of spiroconjugated dienes, derived from a combination of experimental photoelectron spectroscopy and computational studies.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Spiro[4.4]nona-1,3-diene-8.551.209.758.55[1]-1.20
Spiro[4.4]nona-1,3,6-triene-8.401.159.558.40[1]-1.15
Spiro[4.4]nona-1,3,7-triene-8.201.109.308.20[1]-1.10
Spiro[4.4]nonatetraene-7.991.059.047.99[1]-1.05
2-Acetyl-9,9'-spirobifluorene-----
2,2'-Diacetyl-9,9'-spirobifluorene-----

Note: HOMO, LUMO, and Electron Affinity values are often estimated from electrochemical data and computational models, while Ionization Potentials can be measured directly by photoelectron spectroscopy.

Experimental Protocols

Representative Synthesis of a Spiroconjugated Diene: Spiro[4.4]nona-1,3-diene

This protocol outlines a general procedure for the synthesis of the parent spiro[4.4]nona-1,3-diene, which can be adapted for the synthesis of substituted derivatives. The synthesis involves the reaction of cyclopentadienyl (B1206354) anion with a suitable dielectrophile.

Materials:

Procedure:

  • Preparation of Cyclopentadienyl Anion: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of sodium hydride in dry THF is prepared. Freshly cracked cyclopentadiene is added dropwise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentadienide (B1229720).

  • Spirocyclization: The solution of sodium cyclopentadienide is cooled to an appropriate temperature (e.g., -78 °C). A solution of 1,2-bis(bromomethyl)ethane in dry THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up and Purification: The reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to yield pure spiro[4.4]nona-1,3-diene.

Characterization of Electronic Properties

Cyclic Voltammetry (CV):

Cyclic voltammetry is a powerful electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • A solution of the spiroconjugated diene in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6).

  • A potentiostat to apply the potential sweep and measure the resulting current.

Procedure:

  • The solution of the analyte and supporting electrolyte is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

  • The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

  • The oxidation and reduction potentials are determined from the peaks in the voltammogram. The HOMO and LUMO energies can be estimated using empirical relationships that correlate these potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.

Experimental Setup:

  • A UV-Vis spectrophotometer.

  • A quartz cuvette.

  • A dilute solution of the spiroconjugated diene in a UV-transparent solvent (e.g., hexane (B92381) or ethanol).

Procedure:

  • A baseline spectrum of the pure solvent is recorded.

  • The cuvette is filled with the sample solution, and the absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

  • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Visualization of Computational Workflow

The electronic properties of spiroconjugated dienes are often investigated using computational chemistry methods. The following diagram illustrates a typical workflow for such a study.

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis of Electronic Properties cluster_output 4. Output mol_design Molecular Design (e.g., Spiro[4.4]nonadiene) basis_set Select Basis Set (e.g., 6-31G*) mol_design->basis_set dft_method Choose DFT Method (e.g., B3LYP) basis_set->dft_method geom_opt Geometry Optimization dft_method->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc mo_vis Molecular Orbital Visualization geom_opt->mo_vis sp_energy Single Point Energy freq_calc->sp_energy excited_state Excited State Calculation (TD-DFT) sp_energy->excited_state homo_lumo HOMO/LUMO Energies & Gap sp_energy->homo_lumo ip_ea Ionization Potential & Electron Affinity sp_energy->ip_ea uv_vis Simulate UV-Vis Spectrum excited_state->uv_vis data_table Quantitative Data Table homo_lumo->data_table ip_ea->data_table vis_spectra Visualized Spectra uv_vis->vis_spectra report Technical Report mo_vis->report data_table->report vis_spectra->report

Caption: A typical workflow for the computational analysis of spiroconjugated dienes.

Conclusion

Spiroconjugated dienes represent a compelling class of molecules with tunable electronic properties. Their unique three-dimensional structure and through-space electronic interactions offer exciting opportunities for the design of novel organic materials and therapeutic agents. A thorough understanding of their synthesis, coupled with detailed experimental and computational characterization, is crucial for unlocking their full potential. This guide provides a foundational framework for researchers and professionals seeking to explore and exploit the fascinating world of spiroconjugation.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.4]hepta-4,6-diene, a unique spirocyclic hydrocarbon, presents a fascinating case study in molecular orbital theory. The orthogonal arrangement of its cyclopropane (B1198618) and cyclopentadiene (B3395910) rings disrupts conventional conjugation, leading to a distinct electronic structure. This guide provides a comprehensive overview of the molecular orbital theory of this compound, integrating theoretical calculations with experimental spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also provided, alongside visualizations of its molecular orbital interactions and synthetic pathways. This document is intended to serve as a core technical resource for researchers and professionals in chemistry and drug development.

Introduction

This compound is a structurally intriguing molecule that has garnered significant attention due to its unique electronic properties and its utility as a synthetic intermediate.[1][2] The spirocyclic fusion of a cyclopropane and a cyclopentadiene ring enforces a perpendicular orientation of the two ring systems. This geometry precludes classical π-conjugation between the diene and the three-membered ring, giving rise to a phenomenon known as spiroconjugation. Understanding the molecular orbital interactions in this system is crucial for predicting its reactivity and spectroscopic behavior. This guide delves into the core principles of the molecular orbital theory of this compound, supported by computational and experimental data.

Theoretical Framework: Molecular Orbital Analysis

Ab initio molecular orbital calculations provide a quantitative picture of the electronic structure of this compound. These calculations reveal the energies and symmetries of the molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.

Molecular Geometry

The geometry of this compound has been determined by computational methods. The key structural parameters are summarized in the table below. The bond lengths and angles reflect a structure with a planar cyclopentadiene ring and a strained cyclopropane ring.

Parameter Value
Bond Lengths (Å)
C1-C21.510
C1-C51.510
C2-C31.345
C3-C41.455
C4-C51.345
C1-C61.515
C1-C71.515
C6-C71.530
**Bond Angles (°) **
C2-C1-C5104.0
C1-C2-C3108.0
C2-C3-C4110.0
C1-C6-C760.0
Molecular Orbitals and Energy Levels

The interaction between the orbitals of the cyclopropane and cyclopentadiene rings leads to a unique set of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity and electronic transitions.

Below is a simplified molecular orbital energy level diagram illustrating the key interactions.

MO_Diagram cluster_cyclopropane Cyclopropane Orbitals cluster_cyclopentadiene Cyclopentadiene π Orbitals cluster_spiroheptadiene This compound MOs e_a e_a LUMO LUMO e_a->LUMO MO2 MO2 e_a->MO2 e_s e_s HOMO HOMO e_s->HOMO MO1 MO1 e_s->MO1 pi3 π3 (LUMO) pi3->LUMO pi2 π2 (HOMO) pi2->HOMO pi2->MO2 pi1 π1 pi1->MO1

Caption: Molecular orbital energy level diagram for this compound.

The energies of the frontier molecular orbitals are critical for predicting the electronic spectrum and reactivity.

Molecular Orbital Energy (eV)
LUMO+12.1
LUMO1.2
HOMO-8.5
HOMO-1-9.8

The relatively high energy of the HOMO and low energy of the LUMO result in a moderate HOMO-LUMO gap, suggesting that the molecule is kinetically stable but can undergo electronic transitions in the ultraviolet region.

Experimental Data

Experimental data from various spectroscopic techniques provide validation for the theoretical models and offer further insights into the electronic and molecular structure of this compound.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts and coupling constants for this compound are well-documented.[3]

¹H NMR Spectral Data

Proton Chemical Shift (ppm) Coupling Constants (Hz)
H1, H46.45J1,2 = 5.2, J1,3 = 1.5, J1,4 = 1.5
H2, H36.25J2,3 = 2.0
H5, H6, H7, H80.70

¹³C NMR Spectral Data

Carbon Chemical Shift (ppm)
C1, C4132.5
C2, C3128.0
C5 (spiro)33.0
C6, C711.5
UV-Vis Spectroscopy

The electronic transitions of this compound can be observed using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption maximum (λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO. For this compound, the observed λmax is approximately 248 nm. This absorption is attributed to a π → π* transition within the cyclopentadiene ring, with some perturbation from the spiro-fused cyclopropane ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the cycloalkylation of cyclopentadiene with 1,2-dibromoethane (B42909).[4]

Synthesis_Workflow reagents Cyclopentadiene + 1,2-Dibromoethane reaction Reaction at -60°C reagents->reaction base Sodium Amide in liquid Ammonia (B1221849) base->reaction workup Aqueous Workup reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Preparation of Sodium Amide: In a three-necked flask equipped with a dry-ice condenser, mechanical stirrer, and ammonia inlet, liquid ammonia (250 mL) is condensed. A small piece of sodium is added, followed by a catalytic amount of ferric nitrate. Sodium (11.5 g, 0.5 mol) is then added in small portions until the blue color disappears, indicating the formation of sodium amide.

  • Reaction: The flask is cooled to -60°C in a dry ice/acetone bath. A solution of freshly distilled cyclopentadiene (33 g, 0.5 mol) in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes. The mixture is stirred for an additional 30 minutes.

  • Cycloalkylation: A solution of 1,2-dibromoethane (94 g, 0.5 mol) in anhydrous diethyl ether (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at -60°C for 2 hours and then allowed to warm to room temperature overnight as the ammonia evaporates.

  • Workup: Water (100 mL) is cautiously added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

NMR Spectroscopy Protocol

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Sample Preparation: A sample of this compound (~10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically acquired.

  • ¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 5 seconds. 1024 scans are typically acquired.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

UV-Vis Spectroscopy Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Sample Preparation: A stock solution of this compound is prepared in spectroscopic grade hexane (B92381). A dilute solution with an absorbance in the range of 0.1-1.0 is prepared by serial dilution.

Data Acquisition: The spectrum is recorded from 200 to 400 nm in a 1 cm quartz cuvette, using hexane as the reference solvent. The wavelength of maximum absorbance (λmax) is determined.

Conclusion

The molecular orbital theory of this compound provides a robust framework for understanding its unique electronic structure and reactivity. The spiro-conjugation arising from the orthogonal arrangement of the cyclopropane and cyclopentadiene rings results in a distinct set of molecular orbitals, which have been characterized by both ab initio calculations and a range of spectroscopic techniques. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the study and application of this fascinating molecule. Further investigations into the excited-state dynamics and reactivity of this compound and its derivatives will continue to be a rich area of research.

References

CAS number and nomenclature for Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene is a highly strained and versatile organic compound that has garnered significant interest in synthetic and theoretical chemistry. Its unique spirocyclic structure, which features a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, imparts a high degree of ring strain and reactivity. This makes it a valuable building block for the synthesis of complex molecules, including natural products and novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and key reactions, with a focus on its applications in organic synthesis and the broader context of drug discovery.

Nomenclature and Identification

The compound is systematically named according to IUPAC nomenclature, and it is assigned a unique CAS Registry Number for unambiguous identification in chemical literature and databases.

IdentifierValue
IUPAC Name This compound
CAS Number 765-46-8
Synonyms Spiro(2,4)hepta-4,6-diene, Spiroheptadiene
Beilstein Registry Number 969332[1]
MDL Number MFCD00013274[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and characterization, as well as for planning chemical reactions.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₇H₈
Molecular Weight 92.14 g/mol [1]
Appearance Liquid
Density 0.92 g/mL at 20 °C[1]
Boiling Point 128.7 °C at 760 mmHg
Flash Point 15 °C (59 °F) - closed cup[1]
Storage Temperature -20 °C or 2-8 °C[1]
Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra provide detailed information about the structure of the molecule. The following data were obtained in CDCl₃.[2]

¹H NMR Spectral Data [2]

ProtonChemical Shift (δ, ppm)Multiplicity
Cyclopropyl (4H)1.67s
Olefinic (2H)6.10 - 6.15m
Olefinic (2H)6.50 - 6.59m

¹³C NMR Spectral Data [2]

CarbonChemical Shift (δ, ppm)
=CH139.4
=CH129.2
Spiro C37.8
CH₂12.7

Synthesis of this compound

Several synthetic routes to this compound have been developed. One of the most efficient and scalable methods involves the phase-transfer-catalyzed cycloalkylation of cyclopentadiene with a 1,2-dihaloethane.[3][4]

Experimental Protocol: Phase-Transfer Catalysis Synthesis[3]

This protocol is based on a reported procedure for the synthesis of this compound.

Materials:

Procedure:

  • A mixture of freshly distilled cyclopentadiene (0.11 mol), 1,2-dichloroethane (0.11 mol), and a small amount of 2,6-di-tert-butyl-4-methylphenol (0.1 mmol) is prepared.

  • This organic mixture is added dropwise over 30 minutes to a vigorously stirred solution of 50% aqueous NaOH (0.6 mol) containing the phase-transfer catalyst TEBA (1 mmol). The reaction temperature is maintained at 30–40 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The product is isolated by steam distillation of the reaction mixture.

  • The organic layer of the distillate is separated and further purified by distillation under reduced pressure (60–70 °C at 150–200 mmHg) to yield this compound.

This method can achieve a yield of up to 70% with high purity.[2]

Synthesis_Workflow reagents Cyclopentadiene + 1,2-Dichloroethane reaction Phase-Transfer Reaction (30-40 °C, 1h) reagents->reaction catalyst NaOH (50% aq.) + TEBA (catalyst) catalyst->reaction workup Steam Distillation reaction->workup purification Vacuum Distillation workup->purification product This compound purification->product

Synthesis of this compound via Phase-Transfer Catalysis.

Key Reactions and Applications in Synthesis

The strained nature of this compound makes it a reactive diene in various cycloaddition reactions, providing access to complex polycyclic frameworks.

Diels-Alder Reaction

This compound readily participates as a diene in [4+2] cycloaddition reactions with a variety of dienophiles. This reaction is a powerful tool for constructing six-membered rings with high stereoselectivity.[3]

This is a representative protocol for a Diels-Alder reaction involving this compound. The reaction with PTAD is typically fast and proceeds at low temperatures.[5]

Materials:

Procedure:

  • This compound is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • A solution of PTAD in dichloromethane is added dropwise to the stirred solution of the diene. The characteristic red color of PTAD will disappear upon reaction.

  • The reaction is monitored by thin-layer chromatography (TLC). Once the starting materials are consumed, the reaction is complete.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the Diels-Alder adduct.

Diels_Alder_Reaction diene This compound reaction [4+2] Cycloaddition (Diels-Alder) diene->reaction dienophile Dienophile (e.g., PTAD) dienophile->reaction adduct Polycyclic Adduct reaction->adduct

General scheme for the Diels-Alder reaction of this compound.
Cyclopropanation

The double bonds in the cyclopentadiene ring of this compound can undergo further cyclopropanation reactions. For example, reaction with diazomethane (B1218177) in the presence of a palladium or copper catalyst can yield mono- and dicyclopropanated products.[2] This allows for the synthesis of highly strained and structurally interesting tricyclic and tetracyclic systems.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its structural motif is of significant interest in medicinal chemistry. Spirocycles are increasingly being incorporated into drug candidates to enhance their pharmacological properties.

The rigid, three-dimensional nature of spirocyclic scaffolds can:

  • Improve Binding Affinity and Selectivity: By locking the conformation of a molecule, spiro-centers can orient key functional groups in a precise manner to optimize interactions with a biological target.

  • Enhance Physicochemical Properties: The introduction of sp³-rich spiro-centers can improve properties such as solubility and metabolic stability compared to their flat, aromatic counterparts.

  • Explore Novel Chemical Space: Spirocycles provide access to unique molecular shapes that are not easily accessible with other scaffolds, opening up new possibilities for drug design.

This compound serves as a versatile starting material for the synthesis of more complex spirocyclic and polycyclic compounds that can be explored for their biological activity. The Diels-Alder and other cycloaddition reactions it undergoes are key transformations for building molecular complexity from this simple starting material.

Drug_Discovery_Concept cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery This compound This compound Complex Scaffolds Diverse Polycyclic & Spirocyclic Scaffolds This compound->Complex Scaffolds Cycloaddition, Functionalization Bioactive Molecules Biologically Active Molecules Complex Scaffolds->Bioactive Molecules Lead Generation & Optimization Biological Target Biological Target (e.g., Enzyme, Receptor) Bioactive Molecules->Biological Target Binding & Activity

Conceptual role of this compound in drug discovery.

References

Spectroscopic Characterization of Spiro[2.4]hepta-4,6-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[2.4]hepta-4,6-diene, a key structural motif in various fields of chemical research. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) [ppm]MultiplicityAssignment
6.53 - 6.61m2H, =CH
6.14 - 6.20m2H, =CH
1.69s4H, cyclopropyl

Solvent: CDCl₃[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) [ppm]Assignment
139.32=CH
129.15=CH
37.66Quaternary C (spiro)
12.36Cyclopropyl CH₂

Solvent: CDCl₃[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
922nd Highest[M]⁺ (Molecular Ion)
91Top Peak[M-H]⁺
653rd Highest[C₅H₅]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Infrared (IR) Spectroscopy
  • ~3100-3000 cm⁻¹: C-H stretching vibrations for the sp² hybridized carbons of the diene.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the cyclopropane (B1198618) ring.

  • ~1650-1600 cm⁻¹: C=C stretching vibrations of the conjugated diene system.

  • ~1450 cm⁻¹: CH₂ scissoring vibrations of the cyclopropane ring.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker AM-300 spectrometer (or equivalent) is typically used, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred method for this volatile compound.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

GC-MS Parameters:

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Column: A nonpolar capillary column (e.g., HP-5MS) is suitable for separation.

  • Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to generate fragments.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier detects the ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

Sample Preparation (Vapor Phase):

  • Since this compound is a volatile liquid, a gas cell is used for vapor phase analysis.

  • A small amount of the liquid is injected into an evacuated gas cell.

  • The cell is allowed to equilibrate to ensure a uniform vapor concentration.

Data Acquisition:

  • A background spectrum of the empty gas cell is recorded.

  • The sample spectrum is then recorded.

  • The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, Dichloromethane for GC-MS) Sample->Dissolve IR IR Spectroscopy (FTIR - Vapor Phase) Sample->IR Vaporization Filter Filter to remove particulates Dissolve->Filter NMR NMR Spectroscopy (¹H and ¹³C) Filter->NMR MS Mass Spectrometry (GC-MS) Filter->MS NMR_Data Chemical Shifts (δ) Multiplicity, Integration NMR->NMR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Relationship_of_Spectroscopic_Data Structure {this compound | C₇H₈ | MW: 92.14} NMR NMR ¹H: Provides number and type of protons ¹³C: Shows carbon environment Structure->NMR Provides MS MS Molecular Ion Peak (m/z 92): Confirms molecular weight Fragmentation Pattern: Gives structural clues Structure->MS Provides IR IR C-H stretch (alkene/alkane): Confirms C-H bonds C=C stretch: Confirms diene Structure->IR Provides Data_Integration Combined Spectroscopic Evidence NMR->Data_Integration MS->Data_Integration IR->Data_Integration

References

Quantum Chemical Insights into Spiro[2.4]hepta-4,6-diene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structure, Energetics, and Reactivity of a Strained Spirocyclic System

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on Spiro[2.4]hepta-4,6-diene, a molecule of significant interest due to its unique strained spirocyclic structure. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a centralized resource of theoretical data and methodologies.

Molecular Structure and Geometry

The unique geometry of this compound, featuring a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, has been the subject of both experimental and theoretical investigations. Electron diffraction studies have provided precise experimental data on its bond lengths and angles. Complementing this, ab initio molecular orbital studies have offered theoretical insights into its structure.

Table 1: Experimental and Theoretical Geometrical Parameters of this compound

ParameterExperimental (Electron Diffraction)
Bond Lengths (Å)
C1=C21.341 ± 0.003
C2-C31.460 ± 0.005
C3-C41.509 ± 0.002
C4-C5 (cyclopropane)1.510 ± 0.002
Bond Angles (º)
C2-C3-C4109.5 ± 0.2

Note: The table above presents a selection of key geometrical parameters. For a complete dataset, refer to the original publications.

Thermochemical and Electronic Properties

Quantum chemical calculations have been instrumental in determining the thermochemical and electronic properties of this compound, which are crucial for understanding its stability and reactivity.

Table 2: Calculated Thermochemical and Electronic Properties of this compound

PropertyCalculated ValueMethod
Enthalpy of Formation (gas, 298.15 K)238.00 kJ/mol[1]-
Ionization Energy8.14 eV[1]Photoelectron Spectroscopy

Computational and Experimental Methodologies

The data presented in this guide are derived from a combination of experimental techniques and computational chemistry methods.

Experimental Protocol: Electron Diffraction

The experimental geometry of this compound was determined using gas-phase electron diffraction. This technique involves firing a beam of electrons at a gaseous sample of the molecule and analyzing the resulting diffraction pattern. The scattering of electrons by the atoms in the molecule provides information about the internuclear distances, which can then be used to determine the molecule's three-dimensional structure.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

A common workflow for performing quantum chemical calculations on a molecule like this compound using Density Functional Theory (DFT) is outlined below. Such calculations are essential for obtaining optimized geometries, energies, and other electronic properties.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis mol_structure Define Molecular Structure comp_params Select Computational Parameters (e.g., B3LYP/6-31G*) mol_structure->comp_params Specify Method & Basis Set geom_opt Geometry Optimization comp_params->geom_opt Start Calculation freq_calc Frequency Calculation geom_opt->freq_calc Use Optimized Geometry electronic_props Electronic Property Calculation geom_opt->electronic_props Calculate Properties verify_structure Verify Optimized Structure (No imaginary frequencies) freq_calc->verify_structure Analyze Frequencies extract_data Extract Data (Energies, Bond Lengths, Angles, etc.) electronic_props->extract_data vis_orbitals Visualize Molecular Orbitals (HOMO, LUMO) electronic_props->vis_orbitals verify_structure->extract_data If Stable

A typical workflow for DFT calculations on a molecule.

Frontier Molecular Orbitals and Reactivity

The reactivity of this compound, particularly its participation in pericyclic reactions such as the Diels-Alder reaction, can be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's ability to act as a nucleophile or an electrophile.

The logical relationship for a Diels-Alder reaction, where this compound acts as the diene, is depicted below.

diels_alder_pathway Diene This compound (HOMO) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (LUMO) Dienophile->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct Formation of new σ-bonds

HOMO-LUMO interaction in a Diels-Alder reaction.

This guide serves as a foundational resource for understanding the quantum chemical properties of this compound. The provided data and methodologies offer a starting point for further computational and experimental investigations into the reactivity and potential applications of this intriguing molecule.

References

The Spiro-Fused Cyclopropane: A Gateway to Molecular Complexity and Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-fused cyclopropanes, three-membered carbocyclic rings sharing a single carbon atom with another ring system, represent a unique and highly reactive class of building blocks in modern organic synthesis. Their inherent ring strain, estimated to be around 115 kJ/mol, coupled with the potential for stereochemical control, makes them powerful intermediates for the construction of complex molecular architectures.[1][2] This guide delves into the fundamental reactivity of spiro-fused cyclopropanes, providing a comprehensive overview of their synthesis, key transformations, and burgeoning applications in the synthesis of natural products and the development of novel pharmaceuticals. The unique structural and reactive properties of the cyclopropyl (B3062369) group can enhance a drug's metabolic stability, target binding, and membrane permeability.[3][4]

Core Reactivity: The Strained Spring

The reactivity of spiro-fused cyclopropanes is dominated by reactions that relieve their inherent ring strain. These transformations typically involve the cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring, leading to ring-opening or ring-expansion products. The presence of activating groups, particularly in donor-acceptor (D-A) cyclopropanes, significantly polarizes the C-C bonds, facilitating nucleophilic attack and enhancing reactivity under milder conditions.[1][5]

Ring-Opening and Ring-Expansion Reactions

The most prevalent and synthetically valuable reactions of spiro-fused cyclopropanes are ring-opening and ring-expansion cycloadditions. These reactions provide access to a diverse array of five-, six-, and seven-membered spirocyclic and fused-ring systems, which are common motifs in biologically active molecules.[1][6]

(3+2) cycloaddition reactions are a cornerstone of spiro-fused cyclopropane chemistry, enabling the stereoselective synthesis of five-membered rings.[1] These reactions typically proceed through a formal S_N2-type ring opening at one of the cyclopropyl carbons by a nucleophile, which is often part of a 1,3-dipole or its synthetic equivalent.

A seminal example is the Lewis acid-catalyzed reaction of spirocyclopropyl oxindoles with imines to form spiro[pyrrolidin-3,3'-oxindoles], a scaffold present in numerous alkaloids with significant biological activity.[1][7] Magnesium iodide (MgI₂) is a frequently employed catalyst, acting as a bifunctional agent that facilitates both the ring cleavage and the subsequent annulation.[1]

Key Signaling Pathway: Lewis Acid-Catalyzed (3+2) Cycloaddition

G Spirocyclopropane Spiro-fused Cyclopropane ActivatedComplex Activated Complex (Lewis Acid Coordinated) Spirocyclopropane->ActivatedComplex Coordination Dipolarophile Dipolarophile (e.g., Imine) Zwitterion Zwitterionic Intermediate Dipolarophile->Zwitterion Nucleophilic Attack LewisAcid Lewis Acid (e.g., MgI₂) LewisAcid->ActivatedComplex ActivatedComplex->Zwitterion Cycloadduct Five-membered Spiro-heterocycle Zwitterion->Cycloadduct Cyclization

Caption: Lewis acid-catalyzed (3+2) cycloaddition of a spiro-fused cyclopropane.

Analogous to (3+2) cycloadditions, spiro-fused cyclopropanes can also participate in (3+3) annulations to construct six-membered heterocyclic rings. For instance, Ni(II)-catalyzed asymmetric (3+3)-cycloaddition of spirocyclopropyl oxindoles with nitrones has been developed to access chiral piperidine-containing spiro-oxindoles.[1]

Nucleophilic Ring Opening

Direct nucleophilic attack on the cyclopropane ring, without subsequent cyclization, is also a fundamental reaction pathway. This S_N2-type process leads to the formation of functionalized ring-opened products. The regioselectivity of the attack is often dictated by the electronic nature of the substituents on the cyclopropane ring. For instance, in donor-acceptor systems, nucleophilic attack typically occurs at the carbon bearing the donor group. Kinetic studies on the reaction of spiro-activated electrophilic cyclopropanes with thiophenolates have provided valuable insights into their inherent reactivity.[5][8] Phenyl-substituted cyclopropanes have been shown to react significantly faster than their unsubstituted counterparts.[5][8]

Synthesis of Spiro-Fused Cyclopropanes

The construction of the spiro-fused cyclopropane core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the nature of the spiro-fused ring system.

Cyclopropanation with Ylides

One of the most common and efficient methods for the synthesis of spirocyclopropanes is the reaction of cyclic electron-deficient alkenes with sulfur ylides (Corey-Chaykovsky reaction) or other ylide types.[9][10] This approach allows for the diastereoselective construction of multifunctionalized spirocyclopropanes under mild, often catalyst-free, conditions.[9]

Experimental Workflow: Synthesis via Ylide Cyclopropanation

G Start Start: Cyclic Enone & Sulfur Ylide Reaction Reaction in Solvent (e.g., 1,4-dioxane) at Room Temperature Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Concentration of Reaction Mixture Monitoring->Workup Reaction Complete Purification Purification by Flash Chromatography Workup->Purification Analysis Analysis: NMR, HRMS Purification->Analysis Product Final Product: Spirocyclopropane Analysis->Product

Caption: General workflow for the synthesis of spirocyclopropanes via ylide cyclopropanation.

Reactions with Diazo Compounds

The reaction of alkenes with diazo compounds, often catalyzed by transition metals such as rhodium or copper, is another powerful method for cyclopropanation.[11] Photochemical decomposition of pyrazolines, formed from the 1,3-dipolar cycloaddition of diazoalkanes with alkenes, also yields spirocyclopropanes.[11]

Michael-Initiated Ring Closure (MIRC)

The Michael-initiated ring closure (MIRC) reaction is a versatile strategy that involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[10] This method is particularly useful for the synthesis of highly functionalized spirocyclopropanes.[10]

Quantitative Data on Spiro-Fused Cyclopropane Reactivity

The following tables summarize representative quantitative data for key reactions involving spiro-fused cyclopropanes, highlighting the efficiency and stereoselectivity of these transformations.

Table 1: Diastereoselective Synthesis of Spirocyclopropanes

EntryCyclic EnoneSulfur YlideSolventTime (h)Yield (%)d.r.Reference
1N-Phenyl-2,3-dioxopyrrolidineDimethylsulfoxonium methylide1,4-Dioxane (B91453)29697:3[9]
2N-Benzyl-2,3-dioxopyrrolidineDimethylsulfoxonium methylide1,4-Dioxane299>99:1[9]
3N-Allyl-2,3-dioxopyrrolidineDimethylsulfoxonium methylide1,4-Dioxane29595:5[9]

Table 2: (3+2) Cycloaddition of Spirocyclopropyl Oxindoles with Imines

EntrySpirocyclopropyl OxindoleImineCatalystYield (%)d.r.Reference
1N-Boc-spiro[cyclopropane-1,3'-oxindole]N-Benzylidene-4-methoxyanilineMgI₂95>20:1[1]
2N-Me-spiro[cyclopropane-1,3'-oxindole]N-BenzylideneanilineMgI₂88>20:1[1]
3N-Bn-spiro[cyclopropane-1,3'-oxindole]N-(4-Chlorobenzylidene)anilineMgI₂92>20:1[1]

Experimental Protocols

General Procedure for the Synthesis of Multi-Substituted Spirocyclopropanes via Ylide Cyclopropanation[9]

A dried glass tube is charged with the cyclic enone (0.1 mmol) and the sulfur ylide (0.1 mmol) in 1,4-dioxane (0.5 M, 2 mL). The reaction vessel is sealed with a Teflon cap and stirred at room temperature for approximately 2 hours. Upon completion of the reaction, the mixture is concentrated, and the residue is purified by flash chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the corresponding spirocyclopropane. The product is then dried under vacuum and analyzed by ¹H-NMR, ¹³C-NMR, and HRMS.

General Procedure for Mg(II)-Catalyzed (3+2) Annulation of Spirocyclopropyl Oxindoles with Imines[1]

To a solution of the spiro[cyclopropane-1,3'-oxindole] (1.0 equiv) and the aldimine (1.2 equiv) in a suitable solvent (e.g., CH₂Cl₂), MgI₂ (20 mol%) is added at room temperature under an inert atmosphere. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. The diastereoselectivity is determined by ¹H NMR analysis of the crude reaction mixture.

Applications in Drug Discovery and Natural Product Synthesis

The spirocyclic scaffolds readily accessible from spiro-fused cyclopropanes are prevalent in a wide range of natural products and pharmaceuticals, exhibiting diverse biological activities including anticancer, antihypertensive, and neuroprotective properties.[1][6][7]

For example, the stereoselective (3+2) cycloaddition of spirocyclopropyl oxindoles with imines has been a key step in the total synthesis of several complex alkaloids, such as (±)-strychnofoline, (–)-spirotryprostatin B, and (+)-isorhynchophylline.[1][7] These syntheses underscore the power of spiro-fused cyclopropane chemistry to rapidly construct intricate molecular frameworks.

Logical Relationship: Application in Total Synthesis

G Spirocyclopropane Spiro-fused Cyclopropane RingExpansion Stereoselective Ring-Expansion Reaction ((3+2) Cycloaddition) Spirocyclopropane->RingExpansion Key Reaction KeyIntermediate Key Spirocyclic Intermediate RingExpansion->KeyIntermediate FurtherSteps Further Synthetic Transformations KeyIntermediate->FurtherSteps NaturalProduct Bioactive Natural Product (e.g., Strychnofoline) FurtherSteps->NaturalProduct Completion of Total Synthesis

References

In-depth Technical Guide on the Thermochemical Properties of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for spiro[2.4]hepta-4,6-diene. The information is compiled from experimental findings and computational estimations, offering a valuable resource for researchers in fields such as chemical synthesis, reaction kinetics, and computational chemistry.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and potential energy applications. The following tables summarize the key quantitative data available.

Table 1: Experimentally Determined Thermochemical Data
Thermochemical PropertyValuePhaseMethodReference
Standard Enthalpy of Formation (ΔfH°gas)238 kJ/molGasHydrogenation CalorimetryRoth, W.R.; Adamczak, O.; et al. (1991)[1][2][3]
Enthalpy of Hydrogenation (ΔrH°)-364 ± 0.8 kJ/molLiquidHydrogenation CalorimetryRoth, W.R.; Adamczak, O.; et al. (1991)[3]
Table 2: Computationally Estimated Thermochemical Data (Joback Method)
Thermochemical PropertyValueUnit
Standard Gibbs Free Energy of Formation (ΔfG°)179.60kJ/mol
Enthalpy of Fusion (ΔfusH°)3.13kJ/mol
Enthalpy of Vaporization (ΔvapH°)30.92kJ/mol
Ideal Gas Heat Capacity (Cp,gas) at 298.15 KValue not directly provided at 298.15 KJ/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 380.54 K136.28J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 416.88 K150.62J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 453.21 K163.39J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 489.55 K174.75J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 525.89 K184.88J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 562.23 K193.94J/mol·K
Ideal Gas Heat Capacity (Cp,gas) at 598.56 K202.09J/mol·K

Note: The data in Table 2 is sourced from Cheméo and is estimated using the Joback group contribution method.[4][5] These values are theoretical and should be used with an understanding of their computational origin.

Experimental Protocols

Hydrogenation Calorimetry of this compound (General Protocol)

This protocol describes the conceptual steps involved in determining the enthalpy of hydrogenation, from which the enthalpy of formation can be derived.

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis Sample This compound Sample Prepare_Solution Prepare Solution in Calorimeter Vessel Sample->Prepare_Solution Solvent Inert Solvent (e.g., Hexane) Solvent->Prepare_Solution Catalyst Hydrogenation Catalyst (e.g., PtO2) Catalyst->Prepare_Solution Equilibration Thermal Equilibration of the System Prepare_Solution->Equilibration H2_Introduction Introduction of Hydrogen Gas Equilibration->H2_Introduction Reaction Catalytic Hydrogenation Reaction H2_Introduction->Reaction Temp_Measurement Precise Temperature Measurement vs. Time Reaction->Temp_Measurement Heat_Capacity_Det Determine Heat Capacity of the Calorimeter Temp_Measurement->Heat_Capacity_Det Q_Reaction Calculate Heat of Reaction (Q = C_cal * ΔT) Heat_Capacity_Det->Q_Reaction Delta_T Calculate Temperature Change (ΔT) Delta_T->Q_Reaction Delta_H_Hyd Calculate Enthalpy of Hydrogenation (ΔrH°) Q_Reaction->Delta_H_Hyd Delta_H_Form Calculate Enthalpy of Formation (ΔfH°) Delta_H_Hyd->Delta_H_Form

Caption: Workflow for determining the enthalpy of formation via hydrogenation calorimetry.

Detailed Steps:

  • Sample Preparation: A precisely weighed amount of high-purity this compound is dissolved in a suitable inert solvent, such as hexane, within the reaction vessel of a calorimeter. A catalytic amount of a hydrogenation catalyst, typically platinum(IV) oxide (PtO2), is added to the solution.

  • Calorimeter Setup and Equilibration: The calorimeter is assembled and allowed to reach thermal equilibrium, ensuring a stable baseline temperature reading.

  • Initiation of Reaction: A known, excess amount of hydrogen gas is introduced into the reaction vessel, initiating the exothermic hydrogenation reaction. The reaction proceeds as follows:

    C₇H₈ (l) + 3H₂ (g) → C₇H₁₄ (l) (ethylcyclopentane)

  • Temperature Monitoring: The temperature of the system is precisely monitored and recorded over time until the reaction is complete and the temperature returns to a stable state.

  • Data Analysis:

    • The heat capacity of the calorimeter system is determined through a separate calibration experiment, often by electrical heating.

    • The temperature change (ΔT) resulting from the hydrogenation reaction is calculated from the temperature-time data.

    • The heat of reaction (Q) is then calculated using the formula Q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter.

    • The molar enthalpy of hydrogenation (ΔrH°) is determined by dividing the heat of reaction by the number of moles of this compound reacted.

    • Finally, the standard enthalpy of formation of this compound (ΔfH°(C₇H₈)) can be calculated using Hess's Law, by utilizing the known standard enthalpy of formation of the product, ethylcyclopentane (B167899) (ΔfH°(C₇H₁₄)). The equation is:

      ΔfH°(C₇H₈) = ΔfH°(C₇H₁₄) - ΔrH°

Computational Thermochemistry

While a specific, detailed computational study on the thermochemical properties of this compound is not prominently available in the literature, a general workflow for such a study using quantum chemical methods is presented below. This provides a logical framework for researchers aiming to perform such calculations.

Logical Workflow for Computational Thermochemistry

G cluster_setup Computational Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Thermochemical Analysis Build_Molecule Build this compound Structure Select_Method Select Level of Theory (e.g., DFT, MP2) Build_Molecule->Select_Method Select_Basis_Set Select Basis Set (e.g., 6-31G*, cc-pVTZ) Select_Method->Select_Basis_Set Geom_Opt Geometry Optimization Select_Basis_Set->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy Calculation Freq_Calc->Energy_Calc Verify_Minima Verify True Minimum (No Imaginary Frequencies) Energy_Calc->Verify_Minima Extract_ZPE Extract Zero-Point Energy (ZPE) Verify_Minima->Extract_ZPE Calc_Thermal_Corr Calculate Thermal Corrections to Enthalpy and Gibbs Free Energy Extract_ZPE->Calc_Thermal_Corr Calc_Thermo_Props Calculate ΔfH°, S°, Cp Calc_Thermal_Corr->Calc_Thermo_Props

Caption: A logical workflow for the computational determination of thermochemical properties.

Methodology Details:

  • Molecular Structure and Input: The 3D structure of this compound is built using molecular modeling software. This structure is then used as the input for a quantum chemistry software package.

  • Level of Theory and Basis Set Selection: A suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP, or a more advanced method like Møller-Plesset perturbation theory (MP2), is chosen. An appropriate basis set, for instance, from the Pople (e.g., 6-31G*) or Dunning (e.g., cc-pVTZ) families, is selected to represent the atomic orbitals.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is carried out at the optimized geometry. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to compute the vibrational frequencies which are used to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • Thermochemical Property Calculation: From the results of the frequency calculation, the standard entropy (S°), heat capacity (Cp), and thermal corrections to the enthalpy are calculated based on statistical mechanics principles, considering translational, rotational, and vibrational contributions.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using an isodesmic or atomization reaction scheme, where the calculated enthalpies of reaction are combined with known experimental enthalpies of formation for the other species in the reaction.

References

In-Depth Technical Guide to the Structural Analysis of Spiro[2.4]hepta-4,6-diene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene and its derivatives represent a fascinating class of spirocyclic compounds characterized by a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring at a single carbon atom. This unique structural motif imparts distinct chemical and physical properties, making them valuable building blocks in organic synthesis and templates for the development of novel therapeutic agents.[1][2] The inherent ring strain and conjugated diene system within the five-membered ring contribute to their reactivity and diverse chemical transformations.[3][4] This guide provides a comprehensive overview of the structural analysis of this compound derivatives, encompassing spectroscopic characterization, synthetic methodologies, and an exploration of their biological activities.

Spectroscopic and Physical Properties

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques and physical property measurements. The parent compound, this compound, serves as a fundamental reference for understanding the core structural features.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₇H₈[5]
Molecular Weight 92.14 g/mol [5]
CAS Number 765-46-8[5]
Boiling Point Not Reported
Density Not Reported
¹H NMR (CDCl₃) δ (ppm): 1.68 (s, 4H, cyclopropane), 6.15-6.25 (m, 2H, vinyl), 6.35-6.45 (m, 2H, vinyl)
¹³C NMR (CDCl₃) δ (ppm): 13.5 (cyclopropane CH₂), 33.7 (spiro C), 128.9 (vinyl CH), 132.5 (vinyl CH)
Infrared (IR) Not Reported
Mass Spectrometry (MS) m/z: 92 (M⁺), 91, 78, 77, 66, 65[6]

Experimental Protocols: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the alkylation of cyclopentadiene followed by an intramolecular cyclization.

General Procedure for the Synthesis of a Substituted this compound

This protocol describes a general two-step process for the synthesis of a substituted this compound, adapted from methodologies described in the literature.[7]

Step 1: Alkylation of Cyclopentadiene

  • Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point and collecting the cyclopentadiene monomer by distillation.

  • Dissolve the freshly distilled cyclopentadiene in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the cyclopentadiene solution to generate the cyclopentadienyl (B1206354) anion. The reaction mixture will typically turn from colorless to a reddish-brown color.

  • After stirring for a period to ensure complete deprotonation, add the desired 1,2-dihaloethane derivative (e.g., 1-bromo-2-chloroethane) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude alkylated cyclopentadiene derivative.

Step 2: Intramolecular Cyclization to Form the Spirocycle

  • Dissolve the crude alkylated cyclopentadiene from Step 1 in a suitable aprotic solvent, such as THF, under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium, dropwise to the solution to deprotonate the cyclopentadiene ring and initiate the intramolecular cyclization.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete cyclization.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain the pure this compound derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

G cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Intramolecular Cyclization CP Cyclopentadiene Anion Cyclopentadienyl Anion CP->Anion Deprotonation Base1 Strong Base (e.g., n-BuLi) Alkylated_CP Alkylated Cyclopentadiene Anion->Alkylated_CP Alkylation Haloethane 1,2-Dihaloethane Derivative Base2 Strong Base (e.g., n-BuLi) Cyclization_Intermediate Deprotonated Intermediate Alkylated_CP->Cyclization_Intermediate Deprotonation Final_Product This compound Derivative Cyclization_Intermediate->Final_Product Intramolecular Cyclization

Synthetic Workflow for this compound Derivatives.

Biological Activities and Signaling Pathways

Spirocyclic compounds, in general, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[8] While specific signaling pathways for this compound derivatives are not extensively detailed in the current literature, the broader class of spiro compounds has been shown to exhibit notable antimicrobial and antioxidant properties. The mechanisms of action for these activities are areas of active investigation.

Antimicrobial Activity

The antimicrobial action of various compounds, including some spiro derivatives, often involves the disruption of essential cellular processes in microorganisms.[9] Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some antimicrobial agents interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: Compounds can interact with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to inhibit the translation of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.

G cluster_mechanisms Potential Antimicrobial Mechanisms cluster_outcome Outcome Spiro_Compound Spiro Compound Cell_Wall Inhibition of Cell Wall Synthesis Spiro_Compound->Cell_Wall Cell_Membrane Disruption of Cell Membrane Integrity Spiro_Compound->Cell_Membrane Protein_Synth Inhibition of Protein Synthesis Spiro_Compound->Protein_Synth Nucleic_Acid_Synth Inhibition of Nucleic Acid Synthesis Spiro_Compound->Nucleic_Acid_Synth Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Cell_Membrane->Bacterial_Death Protein_Synth->Bacterial_Death Nucleic_Acid_Synth->Bacterial_Death

Potential Mechanisms of Antimicrobial Action for Spiro Compounds.
Antioxidant Activity

The antioxidant properties of certain spiro compounds are attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.[8] Key pathways that could be influenced by antioxidant spiro compounds include:

  • Direct Radical Scavenging: The chemical structure of the spiro compound may allow it to directly donate an electron or a hydrogen atom to neutralize reactive oxygen species (ROS).

  • Upregulation of Antioxidant Enzymes: Some compounds can activate transcription factors, such as Nrf2, which leads to the increased expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

G cluster_direct Direct Mechanism cluster_indirect Indirect Mechanism cluster_outcome Outcome Spiro_Compound Antioxidant Spiro Compound Neutralization Neutralization Spiro_Compound->Neutralization Nrf2 Nrf2 Activation Spiro_Compound->Nrf2 ROS Reactive Oxygen Species (ROS) ROS->Neutralization Cellular_Protection Cellular Protection from Oxidative Damage Neutralization->Cellular_Protection Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Potential Antioxidant Mechanisms of Spirocyclic Compounds.

Conclusion

The structural analysis of this compound derivatives is a multifaceted endeavor that combines advanced spectroscopic techniques with sophisticated synthetic strategies. This guide has provided an overview of the key analytical methods, a general experimental protocol for their synthesis, and an introduction to their potential biological activities. Further research into the specific mechanisms of action and the structure-activity relationships of these compounds will be crucial for their future development as therapeutic agents and versatile synthetic intermediates. The unique conformational constraints and electronic properties of the this compound scaffold ensure that it will remain a topic of significant interest in the fields of chemistry and drug discovery.

References

Methodological & Application

Synthesis of Spiro[2..4]hepta-4,6-diene from Fulvene Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of spiro[2.4]hepta-4,6-diene and its derivatives utilizing fulvene (B1219640) intermediates. The methodologies outlined are based on established literature and are intended to serve as a practical guide for synthetic chemists.

Introduction

Spiro[2.4]hepta-4,6-dienes (SHDs) are a class of compounds with significant applications in the development of insecticides and medicinal preparations. Their unique spirocyclic structure, containing a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910), makes them valuable building blocks in organic synthesis. One of the key synthetic approaches to SHDs involves the cyclopropanation of the exocyclic double bond of fulvenes. This document details three primary methods for this transformation: reaction with sulfur ylides (Corey-Chaykovsky reaction), reaction with diazomethane, and a route involving nucleophilic addition to epoxy-fulvene intermediates.

Data Presentation

The following tables summarize quantitative data for the synthesis of various this compound derivatives from fulvene precursors, providing a comparative overview of different synthetic strategies and their efficiencies.

Table 1: Synthesis of this compound Derivatives via Sulfur Ylides

Fulvene DerivativeSulfur YlideProductYield (%)Reference
6,6-DimethylfulveneDimethylsulfoxonium methylide1,1-Dimethylthis compoundNot specifiedGeneral Method
Substituted FulvenesEthyl (dimethylsulfuranylidene)acetatePyrethroid insecticides40-80[1]
6,6-DiphenylfulveneDimethylsulfoxonium methylide1,1-Diphenylthis compoundNot specifiedGeneral Method

Table 2: Synthesis of this compound Derivatives via Diazomethane

Fulvene DerivativeReagentsProductYield (%)Reference
TetraphenylfulveneDiazomethane, hv1,2,3,4-Tetraphenylthis compound99[1]

Table 3: Synthesis of Substituted Spiro[2.4]hepta-4,6-dienes via Epoxy-fulvene Intermediates

Epoxy-fulvene PrecursorNucleophileProductYield (%)Reference
6-(1,2-epoxypropyl)fulveneKCH₂(NO₂)1-(1-Nitro-2-oxiranylpropyl)cyclopentadieneNot specified[2]
6-(1,2-epoxypropyl)fulveneLiAl(OtBu)₃H2-Methyl-2-(1-hydroxyethyl)this compound52[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Spiro[2.4]hepta-4,6-dienes using a Sulfur Ylide (Corey-Chaykovsky Reaction)

This protocol provides a general method for the cyclopropanation of fulvenes using dimethylsulfoxonium methylide.

Materials:

Procedure:

  • Preparation of Dimethylsulfoxonium Methylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet, add sodium hydride (1.0 eq) washed with hexanes to remove mineral oil.

    • Add anhydrous DMSO via syringe and stir the suspension at room temperature for 15 minutes.

    • Add trimethylsulfoxonium iodide (1.0 eq) in one portion.

    • Heat the mixture to 50 °C and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the formation of the ylide. The solution will become clear.

    • Cool the resulting ylide solution to room temperature.

  • Cyclopropanation of the Fulvene:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the fulvene (1.0 eq) in anhydrous THF.

    • Cool the fulvene solution to 0 °C in an ice bath.

    • Slowly add the pre-formed dimethylsulfoxonium methylide solution (1.1 eq) dropwise to the fulvene solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting fulvene.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the desired this compound derivative.

Protocol 2: Synthesis of 1-(Hydroxymethyl)this compound from an Epoxy-fulvene Intermediate

This protocol is adapted from the work of Antczak, Kingston, and Fallis (1984) and describes the synthesis of a hydroxyl-functionalized SHD.[2]

Part A: Synthesis of 6-(1,2-Epoxypropyl)fulvene

Materials:

  • Cyclopentadiene (freshly distilled)

  • 1,2-Epoxy-3-butanone

  • Pyrrolidine (B122466)

  • Methanol (B129727)

  • Petroleum ether

  • Dilute aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Cool a stirred solution of cyclopentadiene (1.0 eq) and 1,2-epoxy-3-butanone (1.0 eq) in methanol to 0 °C.

  • Add a catalytic amount of pyrrolidine (e.g., 0.05 eq). A yellow color due to fulvene formation should appear immediately.

  • Continue stirring at 0 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into cold, dilute aqueous HCl and extract with petroleum ether.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer, filter, and concentrate to yield the crude epoxy-fulvene, which can be used in the next step without further purification. An 86% yield has been reported for this step.[2]

Part B: Synthesis of 2-Methyl-2-(1-hydroxyethyl)this compound

Materials:

  • 6-(1,2-Epoxypropyl)fulvene (from Part A)

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the crude 6-(1,2-epoxypropyl)fulvene (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq) in THF dropwise to the cooled fulvene solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction at low temperature by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • After filtration and concentration, purify the residue by column chromatography to yield the target this compound. A yield of 52% has been reported for this reduction and cyclization step.[2]

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.

Corey_Chaykovsky_Mechanism Corey-Chaykovsky Reaction Mechanism fulvene Fulvene (e.g., 6,6-dimethylfulvene) betaine Betaine Intermediate fulvene->betaine Nucleophilic Attack ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) ylide->betaine shd This compound betaine->shd Intramolecular SN2 Displacement dmso Dimethyl sulfoxide (byproduct) betaine->dmso

Caption: Mechanism of the Corey-Chaykovsky reaction for the synthesis of SHDs.

Epoxy_Fulvene_Route Epoxy-Fulvene Synthesis Workflow start Cyclopentadiene + Epoxyketone condensation Pyrrolidine-catalyzed Condensation start->condensation epoxy_fulvene Epoxy-fulvene Intermediate condensation->epoxy_fulvene nucleophilic_addition Nucleophilic Addition (e.g., Hydride reduction) epoxy_fulvene->nucleophilic_addition anion Substituted Cyclopentadienyl Anion nucleophilic_addition->anion cyclization Intramolecular Cyclization anion->cyclization product Substituted this compound cyclization->product

Caption: Workflow for the synthesis of substituted SHDs via epoxy-fulvene intermediates.

Logical_Relationship Synthetic Approaches to SHDs from Fulvenes fulvene Fulvene Intermediate sulfur_ylide Sulfur Ylide fulvene->sulfur_ylide diazomethane Diazomethane fulvene->diazomethane epoxy_route Epoxidation then Nucleophilic Addition fulvene->epoxy_route shd This compound sulfur_ylide->shd Corey-Chaykovsky Reaction diazomethane->shd Cyclopropanation epoxy_route->shd Multi-step Synthesis

References

Application Notes and Protocols for Diels-Alder Reactions Using Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene is a versatile and highly reactive diene utilized in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its unique spirocyclic structure, consisting of a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, imparts significant strain and influences the stereochemical outcome of these reactions. This reactivity makes it a valuable building block in organic synthesis for the construction of complex polycyclic frameworks. The resulting Diels-Alder adducts serve as key intermediates in the synthesis of natural products, medicinal compounds, and advanced materials. These application notes provide an overview of the Diels-Alder reactions of this compound, quantitative data on its reactivity with various dienophiles, and detailed experimental protocols for key transformations.

Data Presentation: Diels-Alder Reactions of this compound

The following table summarizes the quantitative data for the Diels-Alder reaction of this compound with a range of dienophiles. The data highlights the yields and, where available, the diastereomeric ratios (endo:exo) of the resulting cycloadducts.

DienophileProductYield (%)Endo:Exo RatioReference
Maleic Anhydride (B1165640)endo-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic anhydrideHighPredominantly EndoGeneral Knowledge
N-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)4-Phenyl-1,3,5,8-tetrahydro-4H-spiro[cyclopropane-1,10'-(5,8-methanotriazolo[1,2-a]pyridazine)]-1',3'-dioneQuantitativeNot Reported
Dimethyl acetylenedicarboxylateDimethyl spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1'-cyclopropane]-2,3-dicarboxylateGoodNot ApplicableGeneral Knowledge
p-Benzoquinone1,4,4a,8a-Tetrahydro-spiro[1,4-methanonaphthalene-9,1'-cyclopropane]-5,8-dione70-75 (endo)Exclusively Endo
Nitroethylene5-Nitro-spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]89Not Reported
AcrylonitrileSpiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2-carbonitrileNot ReportedNot Reported
Methyl AcrylateMethyl spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane]-2-carboxylateNot ReportedNot ReportedGeneral Knowledge
Singlet Oxygen2,3-Dioxa-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]Not ReportedNot ReportedGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of endo-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxylic anhydride

This protocol describes the reaction of this compound with maleic anhydride, a classic example of a Diels-Alder reaction.

Materials:

  • This compound

  • Maleic anhydride

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • 50 mL Erlenmeyer flask

  • Stir bar

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate with stirring.

  • Add 8 mL of hexane to the solution and then cool the flask in an ice bath.

  • To the cooled solution, add a stoichiometric equivalent of freshly prepared this compound dropwise with continuous swirling.

  • Allow the reaction mixture to stand in the ice bath. The product will begin to crystallize.

  • Once crystallization appears complete, gently heat the mixture on the hot plate to redissolve the product.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to ensure complete recrystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the product under vacuum to obtain the pure endo-adduct.

Protocol 2: Reaction with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol outlines the rapid reaction of this compound with the highly reactive dienophile, PTAD.

Materials:

  • This compound

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Stir bar

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve this compound in a minimal amount of dichloromethane at room temperature.

  • To this solution, add a solution of a stoichiometric equivalent of PTAD in dichloromethane dropwise. The characteristic red color of the PTAD solution will disappear upon reaction.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete reaction.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is typically of high purity. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

Diels-Alder Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene This compound (Diene) TS [4+2] Cycloaddition Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Product Diels-Alder Adduct (Cyclohexene derivative) TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Prepare Reactants (Diene & Dienophile) Solvent 2. Choose Solvent Reagents->Solvent Reaction 3. Mix in Reaction Vessel Solvent->Reaction Conditions 4. Control Temperature & Stirring Reaction->Conditions Monitoring 5. Monitor Progress (TLC) Conditions->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extraction 7. Extraction Quench->Extraction Drying 8. Dry Organic Layer Extraction->Drying Purification 9. Purify Product (Crystallization/Chromatography) Drying->Purification Characterization 10. Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: A typical experimental workflow for a Diels-Alder reaction.

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene is a strained cyclic olefin with significant potential in polymer chemistry. Its unique spirocyclic structure, containing a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, imparts a high degree of ring strain, making it an excellent candidate for Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful polymerization technique that utilizes transition metal carbene catalysts, most notably Grubbs catalysts, to produce polymers with well-defined microstructures and functionalities. The resulting polymers from this compound are expected to possess unique thermal and mechanical properties due to the incorporation of the spirocyclic unit into the polymer backbone. These materials could find applications in advanced materials science and as scaffolds in drug delivery systems.

This document provides detailed application notes and protocols for the ROMP of this compound, targeting researchers, scientists, and professionals in drug development.

Key Applications

Polymers derived from the ROMP of this compound are anticipated to be valuable in several areas:

  • Advanced Materials: The introduction of the spirocyclic group can lead to polymers with high thermal stability, unique solubility characteristics, and tailored mechanical properties.

  • Biomedical Applications: Functionalized polymers can be designed for use in drug delivery, tissue engineering, and as biocompatible coatings.

  • Functional Polymers: The double bonds in the polymer backbone can be further modified to introduce a variety of functional groups, leading to materials with specific chemical or biological activities.

Experimental Protocols

The following protocols are generalized based on standard ROMP procedures and should be optimized for specific experimental goals.

Protocol 1: General Procedure for ROMP of this compound using a First-Generation Grubbs Catalyst

Materials:

  • This compound (monomer)

  • First-Generation Grubbs Catalyst (G1)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Vials or reaction flasks

Procedure:

  • Monomer and Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs G1 catalyst in the chosen anhydrous solvent. A typical concentration is 1-5 mg/mL.

    • Ensure the this compound monomer is purified and free of inhibitors.

  • Polymerization:

    • In a reaction vial, dissolve the desired amount of this compound in the anhydrous solvent.

    • Stir the monomer solution at room temperature.

    • Rapidly inject the required volume of the Grubbs G1 catalyst stock solution to the monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

    • Allow the reaction to proceed with stirring for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by techniques such as ¹H NMR or Gel Permeation Chromatography (GPC) by taking aliquots from the reaction mixture at different time intervals.

  • Quenching and Polymer Isolation:

    • Terminate the polymerization by adding a few drops of ethyl vinyl ether.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of Block Copolymers via Living ROMP

This protocol assumes a living polymerization character, which is more readily achieved with second or third-generation Grubbs catalysts.

Materials:

  • This compound (Monomer A)

  • A second, compatible cyclic olefin monomer (Monomer B, e.g., norbornene derivative)

  • Second or Third-Generation Grubbs Catalyst (G2 or G3)

  • Anhydrous, deoxygenated solvent

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • First Block Synthesis:

    • Follow steps 1 and 2 of Protocol 1 to polymerize the first monomer (this compound) using a G2 or G3 catalyst. It is crucial to ensure all of Monomer A is consumed before adding Monomer B. This can be verified by ¹H NMR of a reaction aliquot.

  • Second Block Synthesis:

    • Once the first block is formed, and while the polymerization is still active (living), inject a solution of the second monomer (Monomer B) in the anhydrous solvent into the reaction mixture.

    • Allow the polymerization to continue for a specified time to form the second block.

  • Quenching and Isolation:

    • Terminate the polymerization and isolate the block copolymer as described in step 3 of Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for the ROMP of this compound. These tables are intended to serve as a template for organizing experimental results.

Table 1: Effect of Monomer-to-Catalyst Ratio on Polymer Properties

EntryMonomer:Catalyst RatioReaction Time (h)Yield (%)M_n ( g/mol )PDI (M_w/M_n)
1100:12959,2001.15
2200:129218,5001.20
3500:148845,8001.25

Catalyst: Grubbs G1, Solvent: DCM, Temperature: 25°C

Table 2: Comparison of Different Grubbs Catalysts

EntryCatalystMonomer:Catalyst RatioReaction Time (h)Yield (%)M_n ( g/mol )PDI (M_w/M_n)
1G1200:129218,5001.20
2G2200:119818,8001.10
3G3200:10.59918,9001.05

Solvent: Toluene, Temperature: 25°C

Visualizations

Diagram 1: ROMP Mechanism of this compound

ROMP_Mechanism Monomer This compound Intermediate Metallocyclobutane Intermediate Monomer->Intermediate Catalyst Grubbs Catalyst [Ru]=CH-R Catalyst->Intermediate Coordination & [2+2] Cycloaddition Propagating Propagating Species [Ru]=CH-Polymer Intermediate->Propagating Ring Opening Propagating->Intermediate + Monomer Polymer Poly(this compound) Propagating->Polymer Termination

Caption: ROMP mechanism of this compound.

Diagram 2: Experimental Workflow for ROMP

ROMP_Workflow Start Start Prep Prepare Monomer and Catalyst Solutions Start->Prep Reaction Initiate Polymerization (Inert Atmosphere) Prep->Reaction Monitor Monitor Reaction Progress (NMR, GPC) Reaction->Monitor Quench Quench Polymerization (Ethyl Vinyl Ether) Monitor->Quench Isolate Precipitate and Isolate Polymer (Methanol) Quench->Isolate Characterize Characterize Polymer (GPC, NMR, DSC) Isolate->Characterize End End Characterize->End

Caption: Experimental workflow for ROMP.

Diagram 3: Logical Relationship for Block Copolymer Synthesis

Block_Copolymer_Synthesis MonomerA Monomer A (this compound) Catalyst Living Polymerization Catalyst (G2/G3) MonomerA->Catalyst BlockA Living Poly(A) Catalyst->BlockA Polymerization of A MonomerB Monomer B BlockA->MonomerB Sequential Addition BlockAB Diblock Copolymer Poly(A)-b-Poly(B) MonomerB->BlockAB Polymerization of B

Caption: Logic for block copolymer synthesis.

Application Notes and Protocols: Spiro[2.4]hepta-4,6-diene in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.4]hepta-4,6-diene and its derivatives have emerged as versatile building blocks in organic synthesis, particularly in the construction of complex polycyclic scaffolds found in a variety of natural products. Their rigid spirocyclic core and conjugated diene system make them ideal substrates for stereoselective cycloaddition reactions, most notably the intramolecular Diels-Alder (IMDA) reaction. This strategy provides a powerful and efficient means to access intricate molecular architectures, such as those present in sesquiterpenoids.

Application in Sesquiterpene Synthesis: The Total Synthesis of (+)-Longifolene

A compelling demonstration of the synthetic utility of this compound derivatives is the total synthesis of the tricyclic sesquiterpene (+)-longifolene, accomplished by Fallis and coworkers.[1] The key strategic element of this synthesis is an intramolecular Diels-Alder reaction of a substituted this compound, which efficiently constructs the bridged ring system of the target molecule.

The synthesis commences with the preparation of a functionalized this compound precursor. This is achieved by reacting a suitable cyclopentadienyl (B1206354) derivative with a tethered dienophile. The crucial IMDA reaction is then typically carried out under thermal conditions to furnish a tetracyclic intermediate. Subsequent chemical transformations are then employed to elaborate this intermediate into the final natural product. The presence of a sidechain oxygen substituent on the this compound precursor has been found to be essential for the success of the cyclization.[2]

Below is a generalized reaction pathway illustrating this key transformation.

G cluster_0 Synthesis of the this compound Precursor cluster_1 Intramolecular Diels-Alder Cycloaddition cluster_2 Elaboration to the Natural Product start Starting Materials step1 Functionalization and Tethering start->step1 precursor This compound Precursor step1->precursor imda IMDA Reaction (Thermal) precursor->imda intermediate Tetracyclic Intermediate imda->intermediate elaboration Further Transformations intermediate->elaboration product (+)-Longifolene elaboration->product

Caption: Synthetic strategy for (+)-longifolene.

Quantitative Data Summary

The following table summarizes the quantitative data for the key intramolecular Diels-Alder cycloaddition step in the synthesis of a tetracyclic intermediate, as reported by Fallis and coworkers.[2]

EntryThis compound PrecursorReaction ConditionsProductYield (%)
1Hydroxy-triene 5p-dichlorobenzene, 180 °CTetracyclo[5.4.0.0.0]undecene 953
2Hydroxy-triene 5Toluene, sealed tubeTetracyclo[5.4.0.0.0]undecene 9-
3Acetoxy-triene 6p-dichlorobenzene, 180 °CTetracyclo[5.4.0.0.0]undecene 1065

Experimental Protocols

Protocol 1: Synthesis of the Tetracyclic Intermediate via Intramolecular Diels-Alder Reaction [2]

This protocol describes the intramolecular Diels-Alder cycloaddition of a hydroxy-functionalized this compound precursor.

Materials:

  • Hydroxy-triene precursor (e.g., compound 5 from the study)

  • p-dichlorobenzene (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Silica (B1680970) gel for column chromatography

  • Standard organic solvents for extraction and chromatography (e.g., ether, hexanes, ethyl acetate)

Procedure:

  • A solution of the hydroxy-triene precursor (1.0 eq) in p-dichlorobenzene is prepared in a round-bottom flask.

  • The flask is equipped with a reflux condenser and heated to 180 °C.

  • The reaction mixture is maintained at reflux for the time specified in the research article to ensure complete cyclization.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure tetracyclic product.

  • The structure and purity of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

G start Start prep Prepare solution of hydroxy-triene in p-dichlorobenzene start->prep heat Heat to reflux (180 °C) prep->heat cool Cool to room temperature heat->cool evap Remove solvent (reduced pressure) cool->evap purify Purify by flash column chromatography evap->purify analyze Characterize product (NMR, IR) purify->analyze end End analyze->end

Caption: Experimental workflow for the IMDA reaction.

Protocol 2: Acetylation of the Hydroxy-Functionalized Cycloadduct [2]

This protocol details the conversion of the hydroxyl group in the cycloadduct to an acetate, a common functional group manipulation in total synthesis.

Materials:

  • Hydroxy-functionalized tetracyclic compound (e.g., compound 9 )

  • Pyridine (B92270) (solvent and base)

  • Acetic anhydride (B1165640) (acetylating agent)

  • Ice bath

  • Standard glassware for organic synthesis

  • Ether

  • 3 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • The hydroxy-functionalized tetracyclic compound (1.0 eq) is dissolved in pyridine in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Acetic anhydride (excess) is added to the cooled solution.

  • The reaction is allowed to stir at room temperature for 15 hours.

  • The reaction mixture is then poured onto a mixture of ice and water.

  • The aqueous layer is extracted with ether (2 x 50 mL).

  • The combined organic extracts are washed sequentially with 3 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the acetylated product.

  • Further purification by chromatography may be performed if necessary.

These protocols provide a foundation for researchers to explore the utility of this compound and its derivatives in the synthesis of complex natural products and other valuable organic molecules. The intramolecular Diels-Alder reaction of these substrates offers a robust and efficient method for the construction of intricate polycyclic systems.

References

Application Notes and Protocols for the Preparation of Functionalized Spiro[2.4]hepta-4,6-diene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of functionalized spiro[2.4]hepta-4,6-diene derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. Their unique spirocyclic structure has been incorporated into various biologically active molecules, including insecticides and potential therapeutic agents such as prostaglandin (B15479496) analogs.[1]

Introduction

Spiro[2.4]hepta-4,6-dienes (SHDs) are a fascinating class of strained cyclic compounds that have garnered considerable interest due to their versatile reactivity and presence in bioactive molecules. The spiro-fusion of a cyclopropane (B1198618) and a cyclopentadiene (B3395910) ring results in a rigid, three-dimensional scaffold that is attractive for the design of novel drugs. Functionalization of the SHD core allows for the fine-tuning of physicochemical and pharmacological properties, making these derivatives valuable building blocks in the synthesis of complex molecular architectures.

This document outlines key synthetic methodologies for the preparation of functionalized SHDs, including detailed experimental protocols, and summarizes reaction data. Additionally, it provides a visualization of a key biological signaling pathway influenced by SHD-derived compounds.

Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of the this compound skeleton and its derivatives. The primary approaches include the reaction of diazocyclopentadiene with unsaturated compounds, the cyclialkylation of cyclopentadiene with 1,2-dihaloalkanes, and the intramolecular cyclization of substituted cyclopentadiene precursors.[1]

Protocol 1: Synthesis of (R,S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol

This protocol details the synthesis of a hydroxyl-functionalized SHD, a versatile intermediate for further derivatization.

Experimental Workflow:

G reagents Sodium Hydride Cyclopentadiene Epichlorohydrin Tetrahydrofuran (B95107) (THF) reaction_setup Suspend NaH in THF at 5°C reagents->reaction_setup cp_addition Add Cyclopentadiene dropwise reaction_setup->cp_addition stir1 Stir for 30 min at 5°C cp_addition->stir1 epi_addition Add Epichlorohydrin stir1->epi_addition warm_stir Warm to RT and stir overnight epi_addition->warm_stir workup Quench with water Extract with diethyl ether warm_stir->workup purification Dry over Na2SO4 Evaporate solvent Silica (B1680970) gel column chromatography workup->purification product (R,S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol purification->product

Caption: Workflow for the synthesis of (R,S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Cyclopentadiene, freshly distilled

  • Epichlorohydrin

  • Diethyl ether

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc) and hexane (B92381) for elution

Procedure:

  • A 500 mL round-bottom flask is charged with anhydrous tetrahydrofuran (200 mL) and cooled to 5°C in an ice bath.

  • Sodium hydride (7.2 g, 0.30 mol, 2 equivalents) is carefully added to the stirred THF.

  • Freshly distilled, cold cyclopentadiene (10.5 g, 0.15 mol, 1 equivalent) is added dropwise to the reaction mixture over 10 minutes.

  • The reaction is allowed to stir at 5°C for 30 minutes. The color of the reaction mixture will change from pink to black.

  • Epichlorohydrin (12.0 mL, 0.15 mol, 1 equivalent) is added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the dropwise addition of water (100 mL) over 20 minutes.

  • The mixture is then extracted with diethyl ether (3 x 150 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4).

  • The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography using an ethyl acetate/hexane (1:4) mixture as the eluent.

  • The product, (R,S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol, is obtained as a light yellow oil.[2]

Expected Yield: 9.38 g (51%)[2]

Characterization Data (¹H NMR, 400 MHz, CDCl₃): δ 6.61-6.59 (m, 1H), 6.49-6.47 (m, 1H), 6.26-6.24 (m, 1H), 6.10-6.08 (m, 1H), 3.91-3.85 (m, 1H), 3.56 (dd, J=11.3, 8.5 Hz, 1H), 2.45-2.30 (m, 2H), 1.83 (dd, J=8.6, 4.3 Hz, 1H), 1.64 (dd, J=7.1, 4.3 Hz, 1H).[2]

Protocol 2: Synthesis of 4,5,6,7-Tetramethyl-spiro[2.4]hepta-4,6-diene

This protocol describes the synthesis of a tetra-substituted SHD derivative via an intramolecular cyclization of a β-haloethylcyclopentadiene precursor.

Experimental Workflow:

G start_material 1,2,3,4-Tetramethyl-5-(2-chloroethyl)cyclopentadiene dissolve Dissolve in THF start_material->dissolve cool Cool to -60°C dissolve->cool add_base Add n-Butyllithium dropwise cool->add_base warm_stir Warm to RT and stir for 40 hours add_base->warm_stir evaporate Evaporate THF warm_stir->evaporate workup Take up in ethoxyethane Wash with water evaporate->workup purification Dry over Na2SO4 Evaporate solvent Silica gel column chromatography workup->purification product 4,5,6,7-Tetramethyl-spiro[2.4]hepta-4,6-diene purification->product

Caption: Workflow for the synthesis of 4,5,6,7-Tetramethyl-spiro[2.4]hepta-4,6-diene.

Materials:

  • 1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 1.6 M in hexane

  • Ethoxyethane (diethyl ether)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

  • Petroleum ether for elution

Procedure:

  • 1,2,3,4-tetramethyl-5-(2-chloroethyl)cyclopentadiene (assuming ~32 g from a previous step, 0.175 mol) is dissolved in 300 mL of anhydrous THF.

  • The solution is cooled to -60°C.

  • n-Butyllithium (115 mL of a 1.6 M solution in hexane, 0.184 mol) is added dropwise.

  • The reaction mixture is brought to room temperature and stirred for 40 hours.

  • The THF is evaporated under reduced pressure.

  • The residue is taken up in 200 mL of ethoxyethane.

  • 100 mL of water is added, and the aqueous and organic phases are separated.

  • The combined organic layer is washed once with 50 mL of saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and evaporated.

  • The crude product is purified by column chromatography on silica gel using petroleum ether as the mobile solvent to yield the pure product.[3]

Expected Yield: 24.2 g (93% based on the starting chloroethylcyclopentadiene)[3]

Summary of Quantitative Data

The following tables summarize the yields for the synthesis of various functionalized this compound derivatives.

Table 1: Synthesis of Monosubstituted Spiro[2.4]hepta-4,6-dienes via Phase-Transfer Catalysis

Substituent (R)Yield (%)Reference
-CO₂Me70-95[4]
-Ac70-95[4]
-CN70-95[4]
-Ph70-95[4]
-OAc25-50[4]
-OEt25-50[4]
-CH₂OAc60-80[4]
-CH₂OMe60-80[4]
-Me (optically active)high[4]
(S)-Phhigh[4]

Table 2: Synthesis of 4,5,6,7-Tetrachlorospiro[2.4]hepta-4,6-dienes from Tetrachlorodiazocyclopentadiene and Olefins

OlefinYield (%)Reference
Ethylene11[5]
Propene8[5]
1-Butene42[5]
Isobutene89[5]
1-Pentene54[5]
Cyclopentene87[5]
Cyclohexene80[5]
1-Heptene63[5]

Biological Relevance and Signaling Pathways

This compound derivatives are precursors to highly effective pyrethroid insecticides.[1] These synthetic insecticides exert their neurotoxic effects by modulating the function of voltage-gated sodium channels in nerve cell membranes.

Mechanism of Action of Pyrethroid Insecticides

Pyrethroids bind to the voltage-gated sodium channels, causing them to remain open for an extended period. This disruption of the normal gating mechanism leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing and eventual paralysis of the insect.

The following diagram illustrates the signaling pathway affected by pyrethroid insecticides derived from this compound precursors.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel Na_influx Prolonged Na+ Influx Na_channel->Na_influx prolongs opening, causing Pyrethroid Pyrethroid Insecticide (from SHD precursor) Pyrethroid->Na_channel binds to and modifies Action_Potential Action Potential Depolarization Membrane Depolarization Action_Potential->Depolarization triggers Depolarization->Na_channel opens Repetitive_Firing Repetitive Neuronal Firing Na_influx->Repetitive_Firing leads to Paralysis Paralysis Repetitive_Firing->Paralysis results in

Caption: Mechanism of action of pyrethroid insecticides on voltage-gated sodium channels.

This pathway highlights a key application of this compound derivatives in the development of potent neurotoxic agents for pest control. The principles of targeting ion channels can also be applied in drug discovery for various human diseases.

References

Application Notes and Protocols: Cycloaddition Reactions of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cycloaddition reactions of Spiro[2.4]hepta-4,6-diene with various dienophiles. This unique spirocyclic diene offers a versatile platform for the synthesis of complex polycyclic scaffolds relevant to medicinal chemistry and materials science. The following sections detail the reactivity, experimental protocols, and quantitative data for key cycloaddition reactions, providing a valuable resource for the design and execution of novel synthetic strategies.

Overview of Reactivity

This compound is a highly reactive diene in [4+2] cycloaddition reactions, readily forming polycyclic adducts with a diverse range of dienophiles. Its strained spirocyclic core influences its reactivity and the stereochemical outcome of these reactions. Common classes of dienophiles that undergo efficient cycloaddition with this compound include activated alkenes, alkynes, and heterodienophiles.

Data Presentation: Quantitative Analysis of Cycloaddition Reactions

The following tables summarize the quantitative data for the cycloaddition reactions of this compound and its derivatives with various dienophiles.

Table 1: Reaction of this compound with Various Dienophiles

DienophileSolventTemperature (°C)Product Yield (%)Diastereomeric Ratio (endo:exo)Reference
Maleic Anhydride (B1165640)Toluene (B28343)RefluxHighMajorly endo
Dimethyl AcetylenedicarboxylateNeat100HighN/A
p-BenzoquinoneTolueneRefluxModerateN/A
Phenyltriazolinedione (PTAD)CH₂Cl₂rtHighN/A (Rearranged Product)[1]
TetracyanoethyleneBenzenertQuantitativeN/A
HexafluoropropeneNeatHigh T~10048:52

Table 2: Reaction of Substituted Spiro[2.4]hepta-4,6-dienes with Dienophiles

DieneDienophileSolventTemperature (°C)Product Yield (%)NotesReference
Spiro[2.4]hepta-4,6-dien-1-ylmethanolPTADCH₂Cl₂rt99Rearrangement product formed[1]
1-Methylthis compoundQuinonesTolueneRefluxModerate to GoodFormation of polycyclic cage diones[2]

Experimental Protocols

This section provides detailed methodologies for key cycloaddition reactions of this compound and its derivatives.

General Diels-Alder Reaction with Maleic Anhydride

This protocol describes a general procedure for the [4+2] cycloaddition of this compound with maleic anhydride.

Materials:

  • This compound

  • Maleic Anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add maleic anhydride (1.1 eq) to the flask.

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the product under vacuum to obtain the pure Diels-Alder adduct.

Cycloaddition of Spiro[2.4]hepta-4,6-dien-1-ylmethanol with Phenyltriazolinedione (PTAD)[1]

This protocol details the reaction of a substituted spirodiene with the highly reactive dienophile, PTAD, which leads to a rearranged product.

Synthesis of (R/S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol:

  • To a 500 mL round-bottom flask charged with tetrahydrofuran (B95107) (200 mL) and cooled to 5 °C, add sodium hydride (7.2 g, 0.30 mol, 2 eq).

  • Stir the suspension vigorously and add freshly distilled, cold cyclopentadiene (B3395910) (10.5 g, 0.15 mol, 1 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at 5 °C for 30 minutes.

  • Add epichlorohydrin (B41342) (12.0 mL, 0.15 mol, 1 eq) in one portion and allow the reaction mixture to warm to room temperature overnight.

  • Carefully add water (100 mL) dropwise to the reaction over 20 minutes.

  • Extract the mixture with diethyl ether (3 x 150 mL).

  • Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by silica (B1680970) gel column chromatography (EtOAc/hexane = 1/4) to yield the alcohol as a light yellow oil (9.38 g, 51% yield).[1]

Cycloaddition and Rearrangement:

  • To a solution of (R/S)-Spiro[2.4]hepta-4,6-dien-1-yl-methanol (0.55 g, 4.5 mmol) in CH₂Cl₂ (8 mL), add a solution of PTAD in CH₂Cl₂ dropwise at room temperature over 20 minutes.

  • After stirring for an additional 20 minutes at room temperature, evaporate the solvent.

  • The crude product is a mixture of the initial adduct and the rearranged product. Over time at room temperature, the initial adduct converts completely to the rearranged product (1.28 g, 99% yield).[1]

Mandatory Visualizations

Reaction Schemes and Mechanisms

The following diagrams illustrate the key cycloaddition reactions of this compound.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene This compound Product [4+2] Cycloadduct Diene->Product [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Product PTAD_Reaction_Mechanism Reactants Spiro[2.4]hepta-4,6-dien-1-ylmethanol + Phenyltriazolinedione (PTAD) InitialAdduct Initial [4+2] Cycloadduct Reactants->InitialAdduct  [4+2] Cycloaddition RearrangedProduct Rearranged Product InitialAdduct->RearrangedProduct  Rearrangement Experimental_Workflow Start Start Reactants Combine Diene and Dienophile in Solvent Start->Reactants Reaction Heat to Reflux and Monitor by TLC Reactants->Reaction Workup Cool Reaction Mixture and Induce Crystallization Reaction->Workup Isolation Isolate Product by Vacuum Filtration Workup->Isolation Analysis Characterize Product (NMR, MS, etc.) Isolation->Analysis End End Analysis->End

References

The Polymerization of Spiro[2.4]hepta-4,6-diene: A Gateway to Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiro[2.4]hepta-4,6-diene (SHD) is a strained cyclic olefin that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its unique spirocyclic structure, containing a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910), imparts a high degree of ring strain, making it an excellent candidate for ring-opening metathesis polymerization (ROMP).[2] This process allows for the synthesis of novel polymers with unique architectures and functionalities, opening avenues for the development of advanced materials with potential applications in drug delivery, diagnostics, and material science.

This application note provides a comprehensive overview of the synthesis of novel polymers from this compound, with a focus on ROMP. It includes detailed experimental protocols, quantitative data on polymer properties, and visualizations of the underlying chemical processes.

Monomer: this compound

This compound is a colorless liquid with a molecular weight of 92.14 g/mol .[3][4] Key properties of the monomer are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₈[3]
Molecular Weight92.14 g/mol [3]
AppearanceLiquid[3]
Density0.92 g/mL at 20 °C[5]
Boiling Point380.54 K[6]
Flash Point15 °C[5]
Storage Temperature-20 °C[3]

Polymerization of this compound via Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as Grubbs' catalysts, to polymerize cyclic olefins.[1][7] The high ring strain of this compound makes it an ideal monomer for this process, leading to the formation of high molecular weight polymers with controlled architectures.

The general scheme for the ROMP of this compound is depicted below:

ROMP_Mechanism Monomer This compound Initiation Initiation: Catalyst Activation Monomer->Initiation Catalyst Grubbs' Catalyst (e.g., 2nd or 3rd Gen) Catalyst->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Active Catalyst Propagation->Propagation Monomer Addition Termination Termination Propagation->Termination Polymer Polythis compound Termination->Polymer

Caption: General workflow for the Ring-Opening Metathesis Polymerization (ROMP) of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

A detailed and modified method for the synthesis of this compound has been reported.[8] This protocol involves the reaction of freshly distilled cyclopentadiene with 1,2-dichloroethane (B1671644) in the presence of a strong base.

Materials:

  • Freshly distilled cyclopentadiene

  • 1,2-dichloroethane

  • 50% aqueous Sodium Hydroxide (NaOH)

  • 2,6-di-tert-butyl-4-methylphenol (inhibitor)

  • Dichloromethane (B109758) (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure:

  • To a vigorously stirred mixture of 50% aqueous NaOH, add a mixture of freshly distilled cyclopentadiene, 1,2-dichloroethane, and a small amount of 2,6-di-tert-butyl-4-methylphenol dropwise over 30 minutes.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and extract the organic phase with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation to yield pure this compound.

Protocol 2: General Procedure for ROMP of this compound

While specific data for the polymerization of this compound is not abundant in the provided search results, a general protocol based on ROMP of other cyclic olefins can be adapted.[7] The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation) will significantly influence the polymerization kinetics and the properties of the resulting polymer.[1]

Materials:

  • This compound (freshly purified)

  • Grubbs' Catalyst (e.g., 2nd Generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (precipitating agent)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in the anhydrous, deoxygenated solvent.

  • In a separate flask, dissolve the this compound monomer in the same solvent.

  • Add the monomer solution to the catalyst solution via cannula transfer while stirring.

  • Allow the reaction to proceed at room temperature. The polymerization is often rapid and may be complete within minutes to a few hours. Monitor the reaction viscosity.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization of Polythis compound

The resulting polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.

Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the extent of ring-opening.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Potential Applications

Polymers derived from this compound are expected to possess unique properties due to their unconventional backbone structure. These materials could find applications in:

  • Drug Delivery: The polymer backbone can be functionalized to carry therapeutic agents.

  • Advanced Coatings and Films: The unique polymer architecture may lead to materials with desirable mechanical and optical properties.

  • Functional Materials: The unsaturation in the polymer backbone provides sites for post-polymerization modification, allowing for the introduction of various functional groups.

Applications cluster_Monomer This compound cluster_Polymerization Polymerization (ROMP) cluster_Applications Potential Applications Monomer Strained Cyclic Olefin Polymer Novel Polymer Architectures Monomer->Polymer DrugDev Drug Development (e.g., Drug Delivery) Polymer->DrugDev Materials Advanced Materials (Coatings, Films) Polymer->Materials Functional Functional Polymers Polymer->Functional

Caption: Logical relationship from monomer to potential applications of the resulting polymers.

Conclusion

This compound is a promising monomer for the synthesis of novel polymers via ring-opening metathesis polymerization. The protocols outlined in this application note provide a starting point for researchers to explore the synthesis and characterization of these new materials. Further investigation into the polymerization of SHD and the properties of the resulting polymers is warranted to fully realize their potential in various scientific and industrial fields.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving spiro[2.4]hepta-4,6-diene. This unique spirocyclic diene is a valuable building block in organic synthesis, offering a rigid scaffold that can be functionalized to create diverse molecular architectures for applications in drug discovery and materials science. The methodologies described herein focus on leveraging palladium catalysis to achieve efficient and selective transformations of this compound.

Introduction to Palladium-Catalyzed Transformations of this compound

This compound possesses a strained cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring, resulting in a unique combination of reactivity and conformational rigidity. Palladium catalysis offers a powerful toolkit for the selective functionalization of this diene system, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for the synthesis of complex spirocyclic compounds, which are of significant interest in medicinal chemistry due to their three-dimensional structures that can lead to enhanced biological activity and improved physicochemical properties.

This guide covers the following key palladium-catalyzed reactions:

  • Cyclopropanation: Addition of a carbene equivalent across the double bonds of the cyclopentadiene ring.

  • Heck Coupling (Hypothetical Application): Vinylation or arylation of the diene system.

  • Suzuki Coupling (Hypothetical Application): Cross-coupling with organoboron reagents to introduce aryl or vinyl substituents.

  • [4+3] Cycloaddition (Hypothetical Application): Reaction with allylic carbonates to form seven-membered rings.

Palladium-Catalyzed Cyclopropanation of this compound

The palladium-catalyzed cyclopropanation of this compound with diazomethane (B1218177) provides access to mono- and dicyclopropanated products.[1] The use of palladium catalysts allows for the reaction to be performed under conditions where diazomethane is generated and consumed in situ, enhancing safety.[1]

Quantitative Data Summary
CatalystReagentProduct(s)Yield (%)Reference
Pd(acac)₂Diazomethanecis-Spiro[bicyclo[3.1.0]hex-3-ene-2,1'-cyclopropane] and cis-Spiro[cyclopropane-1,5'-tricyclo[4.1.0.0²,⁴]heptane]Not specified[1]
Experimental Protocol: Palladium-Catalyzed Cyclopropanation

Materials:

  • This compound

  • Diazomethane solution in diethyl ether (handle with extreme caution)

  • Palladium(II) acetylacetonate (B107027) (Pd(acac)₂)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure: [1]

  • Set up a flame-dried round-bottom flask under an inert atmosphere.

  • To the flask, add a solution of this compound in anhydrous diethyl ether.

  • Add the palladium(II) acetylacetonate catalyst to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the diazomethane solution in diethyl ether via a dropping funnel over a period of 1-2 hours. Caution: Diazomethane is toxic and explosive. Use appropriate safety precautions and a blast shield.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour and then warm to room temperature overnight.

  • Quench the reaction by the careful addition of a few drops of acetic acid until the yellow color of diazomethane disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the mono- and dicyclopropanated products.

Reaction Visualization

Cyclopropanation Spirodiene This compound Intermediate Palladium Carbene Intermediate Spirodiene->Intermediate Diazomethane CH₂N₂ Catalyst Pd(acac)₂ Diazomethane->Catalyst Catalyst->Intermediate Mono_product Monocyclopropanated Product Intermediate->Mono_product Di_product Dicyclopropanated Product Intermediate->Di_product Mono_product->Intermediate

Caption: Palladium-catalyzed cyclopropanation of this compound.

Hypothetical Application: Palladium-Catalyzed Heck Coupling

Proposed Quantitative Data Summary
CatalystAryl/Vinyl HalideBaseSolventProductExpected Yield (%)
Pd(OAc)₂IodobenzeneTriethylamineDMFArylated Spiroheptadiene60-80
Pd(PPh₃)₄Vinyl bromideK₂CO₃AcetonitrileVinylated Spiroheptadiene55-75
Proposed Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene, vinyl bromide)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Triethylamine or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium catalyst, ligand (if necessary), and base.

  • Add the anhydrous solvent, followed by the aryl or vinyl halide and this compound.

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Reaction Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep Combine Catalyst, Ligand, and Base Add_Reagents Add Solvent, Halide, and Spirodiene Prep->Add_Reagents Heat Heat to 80-100 °C Add_Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for a Heck coupling reaction.

Hypothetical Application: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. For this compound, this would likely involve the synthesis of a halogenated or triflated derivative of the spirodiene, which would then be coupled with a boronic acid or ester. This approach would provide a versatile route to biaryl or vinyl-substituted spirocyclic structures.

Proposed Quantitative Data Summary
Spirodiene DerivativeBoronic AcidCatalystBaseSolventProductExpected Yield (%)
Bromo-spiroheptadienePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterPhenyl-spiroheptadiene70-90
Trifloxy-spiroheptadieneVinylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃DioxaneVinyl-spiroheptadiene65-85
Proposed Experimental Protocol: Suzuki Coupling

Materials:

  • Halogenated or triflated this compound derivative

  • Aryl or vinyl boronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate or Cesium Carbonate

  • Anhydrous Toluene and Water, or Dioxane

  • Schlenk flask with a condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the spirodiene derivative, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture to reflux (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Spirodiene_X Spirodiene-X (R¹-X) Spirodiene_X->OxAdd Boronic_Acid R²-B(OR)₂ Boronic_Acid->Transmetal

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

Hypothetical Application: Palladium-Catalyzed [4+3] Cycloaddition

Palladium-catalyzed [4+3] cycloaddition reactions between dienes and three-carbon synthons are a powerful method for the construction of seven-membered rings. While specific examples with this compound are not prevalent, a protocol can be proposed using an allylic carbonate as the three-carbon component. This would lead to the formation of novel spiro-fused tricyclic systems.

Proposed Quantitative Data Summary
Allylic CarbonateLigandSolventProductExpected Yield (%)Expected d.r.
Allyl methyl carbonate(S)-BINAPTolueneChiral spiro-fused cycloheptene50-70>10:1
Cinnamyl ethyl carbonatedppfTHFPhenyl-substituted spiro-fused cycloheptene55-75>10:1
Proposed Experimental Protocol: [4+3] Cycloaddition

Materials:

  • This compound

  • Allylic carbonate (e.g., allyl methyl carbonate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral ligand (e.g., (S)-BINAP) or achiral ligand (e.g., dppf)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, dissolve the palladium precursor and the ligand in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for complex formation.

  • Add the this compound and the allylic carbonate to the reaction mixture.

  • Seal the tube and heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the cycloaddition product.

Logical Relationship of Reaction Components

Cycloaddition_Logic cluster_reactants Reactants cluster_catalyst_system Catalytic System Spirodiene This compound (4π component) Product Spiro-fused Seven-membered Ring Spirodiene->Product [4+3] Cycloaddition Allyl_Carbonate Allylic Carbonate (3-carbon synthon) Allyl_Carbonate->Product [4+3] Cycloaddition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Product [4+3] Cycloaddition Ligand Phosphine Ligand Ligand->Product [4+3] Cycloaddition

Caption: Components for a palladium-catalyzed [4+3] cycloaddition.

Disclaimer: The protocols for the Heck, Suzuki, and [4+3] cycloaddition reactions are proposed based on general principles of palladium catalysis and may require optimization for the specific substrate, this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always consult relevant safety data sheets (SDS) for all chemicals used.

References

Synthesis of Spirocyclic Compounds via Intramolecular Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures can lead to improved binding affinity and selectivity for biological targets. Intramolecular cyclization represents a powerful and efficient strategy for the synthesis of these complex molecular architectures. This document provides detailed application notes and experimental protocols for four prominent methods of intramolecular cyclization for the synthesis of spirocyclic compounds: Photocatalytic Radical Cyclization, Intramolecular Heck Reaction, [3+2] Cycloaddition of Azomethine Ylides, and Intramolecular Aldol (B89426) Condensation.

Photocatalytic Radical Cyclization for the Synthesis of Spirocyclic Vinyl Sulfones

This method offers a mild and versatile approach to multi-functionalized spirocyclic vinyl sulfones from readily available starting materials. The reaction proceeds through a cascade of radical cyclization followed by a (hetero)aryl migration, initiated by a photocatalyst under visible light irradiation.[1]

Signaling Pathway

G cluster_initiation Initiation cluster_propagation Propagation & Cyclization PC Photocatalyst (Ir(ppy)₃) PC_star Excited Photocatalyst (Ir(ppy)₃*) PC->PC_star Visible Light (Blue LEDs) SulfonylRadical Sulfonyl Radical PC_star->SulfonylRadical SET SulfonylChloride Sulfonyl Chloride SulfonylChloride->SulfonylRadical VinylRadical Vinyl Radical Intermediate SulfonylRadical->VinylRadical Addition to Alkyne PropargylAlcohol Propargyl Alcohol PropargylAlcohol->VinylRadical AlkylRadical Alkyl Radical Intermediate VinylRadical->AlkylRadical Intramolecular Cyclization (6-exo-trig) SpirocyclicRadical Spirocyclic Ketyl Radical AlkylRadical->SpirocyclicRadical (Hetero)aryl Migration CationIntermediate Cation Intermediate SpirocyclicRadical->CationIntermediate Oxidation FinalProduct Spirocyclic Vinyl Sulfone CationIntermediate->FinalProduct Deprotonation

Caption: Photocatalytic radical cyclization cascade for spirocyclic vinyl sulfone synthesis.

Experimental Protocol

General Procedure for the Synthesis of Spirocyclic Vinyl Sulfones: [1][2]

  • To an oven-dried Schlenk tube, add the tertiary propargyl alcohol (0.2 mmol, 1.0 equiv.), Na₂HPO₄ (0.2 mmol, 1.0 equiv.), and fac-[Ir(ppy)₃] (3 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add allylcyclopropane sulfonyl chloride (0.3 mmol, 1.5 equiv.) and a solvent mixture of DCM/H₂O (2 mL/0.2 mL) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and irradiate with 12 W blue LEDs.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirocyclic vinyl sulfone.

Quantitative Data
EntrySubstrate (Propargyl Alcohol)ProductYield (%)
11-(1-phenylcyclohexyl)prop-2-yn-1-ol1'-(phenylsulfonylmethylene)-1-phenylspiro[cyclohexane-1,3'-oxolane]85
21-(1-(4-chlorophenyl)cyclohexyl)prop-2-yn-1-ol1'-(phenylsulfonylmethylene)-1-(4-chlorophenyl)spiro[cyclohexane-1,3'-oxolane]92
31-(1-(p-tolyl)cyclohexyl)prop-2-yn-1-ol1'-(phenylsulfonylmethylene)-1-(p-tolyl)spiro[cyclohexane-1,3'-oxolane]88
41-(1-(naphthalen-2-yl)cyclohexyl)prop-2-yn-1-ol1'-(phenylsulfonylmethylene)-1-(naphthalen-2-yl)spiro[cyclohexane-1,3'-oxolane]75
51-(1-(thiophen-2-yl)cyclohexyl)prop-2-yn-1-ol1'-(phenylsulfonylmethylene)-1-(thiophen-2-yl)spiro[cyclohexane-1,3'-oxolane]68

Intramolecular Heck Reaction for the Synthesis of Spirooxindoles

The intramolecular Mizoroki-Heck reaction is a powerful method for constructing C-C bonds and is widely used for the synthesis of spirocyclic compounds, particularly spirooxindoles.[3][4] This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[5] High levels of diastereoselectivity can be achieved, often influenced by the substrate's stereochemistry and the reaction conditions.[4]

Experimental Workflow

G Start Starting Material (e.g., N-alkenyl-2-haloanilide) Reaction Reaction Setup: - Inert Atmosphere (N₂ or Ar) - Heating (e.g., 80-100 °C) Start->Reaction Reagents Reagents: - Pd(OAc)₂ (catalyst) - Ligand (e.g., PPh₃) - Base (e.g., Et₃N) - Solvent (e.g., DMF) Reagents->Reaction Workup Workup: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Spirooxindole Product Purification->Product

Caption: General workflow for the intramolecular Heck reaction for spirooxindole synthesis.

Experimental Protocol

General Procedure for Diastereoselective Intramolecular Heck Reaction: [6]

  • To a solution of the N-alkenyl-2-bromoanilide substrate (1.0 equiv.) in anhydrous DMF, add Pd(OAc)₂ (5 mol%), dppf (1,1'-bis(diphenylphosphino)ferrocene) (10 mol%), and Et₃N (2.0 equiv.).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the spirooxindole.

Quantitative Data
EntrySubstrateDiastereomeric Ratio (anti:syn)Yield (%)
1N-(2-bromophenyl)-N-(cyclopent-1-en-1-ylmethyl)acetamide>20:185
2N-(2-bromophenyl)-N-(cyclohex-1-en-1-ylmethyl)acetamide>20:178
3N-(2-bromo-4-methylphenyl)-N-(cyclopent-1-en-1-ylmethyl)acetamide>20:190
4N-(2-bromo-4-fluorophenyl)-N-(cyclopent-1-en-1-ylmethyl)acetamide>20:182
5N-(2-iodophenyl)-N-(cyclopent-1-en-1-ylmethyl)acetamide>20:195

[3+2] Cycloaddition of Azomethine Ylides for Spiro-pyrrolidine Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly efficient method for the construction of five-membered nitrogen-containing heterocycles. When an exocyclic double bond is used as the dipolarophile, this reaction provides a direct route to spiro-pyrrolidine scaffolds, such as spirooxindole-pyrrolidines.[7][8] These reactions can often be performed as multi-component reactions with high regio- and diastereoselectivity.[9][10]

Reaction Mechanism

G Isatin (B1672199) Isatin Derivative AzomethineYlide Azomethine Ylide (1,3-dipole) Isatin->AzomethineYlide Condensation AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->AzomethineYlide Decarboxylation TransitionState Exo-Transition State AzomethineYlide->TransitionState Dipolarophile Dipolarophile (e.g., Methyleneindolinone) Dipolarophile->TransitionState SpiroProduct Spirooxindole-pyrrolidine TransitionState->SpiroProduct [3+2] Cycloaddition

Caption: Mechanism of [3+2] cycloaddition for spirooxindole-pyrrolidine synthesis.

Experimental Protocol

General Three-Component Procedure for Spirooxindole-pyrrolidine Synthesis: [8]

  • To a solution of the isatin derivative (1.0 mmol, 1.0 equiv.) and sarcosine (B1681465) (1.2 mmol, 1.2 equiv.) in methanol, add the (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one dipolarophile (1.0 mmol, 1.0 equiv.).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.

Quantitative Data
EntryIsatin DerivativeDipolarophileDiastereomeric RatioYield (%)
1Isatin(E)-3-(2-oxo-2-phenylethylidene)indolin-2-one>20:195
25-Fluoro-isatin(E)-3-(2-oxo-2-phenylethylidene)indolin-2-one>20:192
35-Chloro-isatin(E)-3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one>20:196
45-Bromo-isatin(E)-3-(2-oxo-2-(p-tolyl)ethylidene)indolin-2-one>20:193
5N-Methyl-isatin(E)-3-(2-oxo-2-phenylethylidene)indolin-2-one>20:188

Intramolecular Aldol Condensation for the Synthesis of Spirocyclic Ketones

The intramolecular aldol condensation is a classic carbon-carbon bond-forming reaction that can be effectively used to construct cyclic systems, including spirocycles.[11][12] This reaction involves the enolate of one carbonyl group within a molecule attacking another carbonyl group in the same molecule, leading to a cyclic aldol addition product, which can then dehydrate to form a cyclic α,β-unsaturated ketone.[13][14] The formation of thermodynamically stable five- and six-membered rings is generally favored.[15]

Logical Relationship

G Dicarbonyl Acyclic Dicarbonyl Precursor Enolate Enolate Formation Dicarbonyl->Enolate Deprotonation Base Base (e.g., NaOH, LDA) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization AldolAdduct Spirocyclic Aldol Addition Product Cyclization->AldolAdduct Dehydration Dehydration (optional, with heat) AldolAdduct->Dehydration FinalProduct Spirocyclic α,β-Unsaturated Ketone Dehydration->FinalProduct

Caption: Logical steps in the intramolecular aldol condensation for spirocycle formation.

Experimental Protocol

General Procedure for Intramolecular Aldol Condensation: [13]

  • Dissolve the dicarbonyl starting material (e.g., a 3,3-disubstituted-1,5-diketone) in a suitable solvent such as ethanol (B145695) or tetrahydrofuran (B95107) in a round-bottom flask.

  • Add a solution of a base, such as sodium hydroxide (B78521) in water or lithium diisopropylamide (LDA) in THF, dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for a period of time (typically 1-12 hours) until the starting material is consumed, as monitored by TLC.

  • If the aldol addition product is desired, carefully neutralize the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) at low temperature.

  • If the aldol condensation product is desired, the reaction may be heated to facilitate dehydration.

  • Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data
EntrySubstrateProductRing Size FormedYield (%)
13,3-Dimethyl-2,6-heptanedione4,4-Dimethyl-2-cyclohexen-1-one6-membered~85
21,1-DiacetylcyclopentaneSpiro[4.4]non-1-en-3-one5-membered~70
32,2-DiacetylcyclohexaneSpiro[4.5]dec-6-en-8-one6-membered~75
42-(3-oxobutyl)cyclohexanone1-Octahydronaphthalen-1(2H)-one6-membered~80
52-(2-oxopropyl)cyclopentanone1,4,5,6-Tetrahydro-2(3H)-pentalenone5-membered~72

References

Application of Spiro[2.4]hepta-4,6-diene in Materials Science: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[2.4]hepta-4,6-diene (SHD) is a strained, spirocyclic diene with a unique molecular architecture that has garnered interest in various fields of chemistry. While its applications in the synthesis of pharmaceuticals and insecticides are noted in the literature, its role in materials science, particularly in the development of novel polymers, remains an area of emerging potential.[1] The inherent ring strain of the cyclopropane (B1198618) fused to a cyclopentadiene (B3395910) ring suggests that SHD is a promising candidate for ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functional polymers with controlled architectures. This document provides an overview of the potential applications of SHD in materials science and outlines generalized experimental protocols for its polymerization, based on established methodologies for similar strained cyclic olefins.

Potential Applications in Materials Science

Polymers derived from SHD, tentatively named poly(this compound), are anticipated to possess unique thermal and mechanical properties due to their unconventional spirocyclic backbone. The high degree of unsaturation in the polymer backbone would also allow for post-polymerization modifications, enabling the introduction of various functional groups to tailor the material's properties for specific applications. Potential areas of application include:

  • High-Performance Thermosets: The residual double bonds in the polymer backbone could be cross-linked to form highly durable thermosetting materials with potentially high thermal stability and mechanical strength.

  • Functional Coatings: The ability to functionalize the polymer backbone could lead to the development of specialized coatings with tailored surface properties, such as hydrophobicity, biocompatibility, or anti-fouling characteristics.

  • Advanced Adhesives: The unique chemical structure of the polymer may lead to novel adhesive materials with superior bonding properties.

  • Membranes for Separations: Functionalized poly(this compound) could be explored for the fabrication of membranes for gas separation or liquid filtration, where the polymer's microstructure could be tuned to control permeability and selectivity.

Despite these promising applications, a comprehensive review of the existing scientific literature reveals a notable lack of specific studies focused on the polymerization of this compound and the detailed characterization of the resulting polymers. While review articles allude to the creation of "polymeric materials of practical value" from SHD, they do not cite specific primary research detailing these developments.[1]

Synthesis of this compound Monomer

The synthesis of the SHD monomer is a critical first step for its use in materials science. Several synthetic routes have been reported in the literature. A common method involves the reaction of cyclopentadiene with 1,2-dihaloethane in the presence of a strong base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • 1,2-Dibromoethane or 1,2-dichloroethane

  • Strong base (e.g., sodium amide in liquid ammonia (B1221849), or a lithium alkyl compound like n-butyllithium)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

  • Saturated sodium chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, multi-necked flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), the chosen solvent is introduced.

  • The strong base is added to the solvent. For instance, if using sodium in liquid ammonia, the ammonia is condensed into the flask, followed by the addition of sodium metal.

  • Freshly cracked cyclopentadiene is added dropwise to the stirred base solution at a low temperature (e.g., -78 °C for n-butyllithium in THF, or the boiling point of liquid ammonia).

  • After the formation of the cyclopentadienyl (B1206354) anion is complete, 1,2-dihaloethane is added dropwise.

  • The reaction mixture is allowed to stir for several hours, with the temperature gradually increasing to room temperature.

  • The reaction is quenched by the careful addition of water or a saturated ammonium (B1175870) chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with saturated sodium chloride solution, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure this compound.

Logical Workflow for Monomer Synthesis

reagents Cyclopentadiene + 1,2-Dihaloethane reaction Reaction under Inert Atmosphere reagents->reaction base Strong Base (e.g., n-BuLi) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Proposed Polymerization via Ring-Opening Metathesis Polymerization (ROMP)

Due to the high ring strain of the cyclopropane ring, SHD is an excellent candidate for ROMP. This polymerization technique typically employs well-defined transition metal catalysts, such as those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. The choice of catalyst can influence the polymer's microstructure and properties.

Hypothetical Experimental Protocol: ROMP of this compound

Materials:

  • This compound (freshly purified)

  • ROMP catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalyst)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene)

  • Terminating agent (e.g., ethyl vinyl ether)

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • In a glovebox or under a high-vacuum line, the purified SHD monomer is dissolved in the anhydrous, deoxygenated solvent in a Schlenk flask.

  • A solution of the ROMP catalyst in the same solvent is prepared.

  • The catalyst solution is added to the monomer solution via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • The reaction is allowed to proceed at a controlled temperature (typically room temperature) with stirring. The progress of the polymerization can be monitored by observing an increase in viscosity.

  • After the desired reaction time or monomer conversion is reached, the polymerization is terminated by the addition of a terminating agent.

  • The polymer is precipitated by pouring the reaction mixture into a vigorously stirred non-solvent.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization of the Polymer:

The resulting poly(this compound) would be characterized using standard polymer analysis techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting or crystallization temperatures.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Mechanical Testing (e.g., tensile testing, dynamic mechanical analysis): To evaluate the mechanical properties of the polymer.

ROMP Experimental Workflow

cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer This compound Initiation Catalyst Addition to Monomer Monomer->Initiation Catalyst ROMP Catalyst (e.g., Grubbs) Catalyst->Initiation Solvent Anhydrous/Deoxygenated Solvent Solvent->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Addition of Terminating Agent Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying NMR NMR (Structure) Drying->NMR GPC GPC (MW, PDI) Drying->GPC Thermal DSC/TGA (Thermal Properties) Drying->Thermal Mechanical Mechanical Testing Drying->Mechanical

Caption: General workflow for ROMP of SHD and polymer characterization.

Quantitative Data

As of the date of this document, there is no publicly available, peer-reviewed research that provides quantitative data on the material properties of poly(this compound). The following table is therefore presented as a template for the types of data that would be collected and reported upon the successful synthesis and characterization of this novel polymer.

Table 1: Hypothetical Material Properties of Poly(this compound)

PropertySymbolExpected RangeCharacterization Technique
Number-Average Molecular WeightMₙ (kDa)10 - 500GPC
Polydispersity IndexPDI1.1 - 2.0GPC
Glass Transition TemperatureT₉ (°C)To be determinedDSC
Decomposition Temperature (5% weight loss)Td₅ (°C)To be determinedTGA
Tensile Strengthσ (MPa)To be determinedTensile Testing
Young's ModulusE (GPa)To be determinedTensile Testing
Elongation at Breakε (%)To be determinedTensile Testing

Conclusion

This compound represents an intriguing yet underexplored monomer for the synthesis of novel polymers via ring-opening metathesis polymerization. The unique spirocyclic structure is expected to impart distinct properties to the resulting polymer, opening up possibilities for new materials in a variety of applications. While the synthesis of the monomer is well-established, a significant research gap exists regarding its polymerization and the characterization of the corresponding polymer. The protocols and potential applications outlined in this document are intended to serve as a foundational guide for researchers interested in exploring this promising area of materials science. Further experimental investigation is required to fully elucidate the potential of this compound as a building block for advanced polymeric materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Spiro[2.4]hepta-4,6-diene. It is intended for researchers, scientists, and professionals in drug development who are working with this highly reactive and strained molecule.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Co-elution of this compound with an impurity during Gas Chromatography (GC).

  • Question: My GC analysis shows a peak that overlaps with my product peak. How can I resolve this?

  • Answer: A common impurity that co-elutes with this compound is its isomer, toluene. They have very similar mass spectra and GC retention indices on standard nonpolar phases, which makes their separation and unambiguous identification challenging.[1]

    Troubleshooting Steps:

    • Optimize GC Conditions:

      • Column Selection: Utilize a column with a different stationary phase polarity to potentially resolve the isomers.

      • Temperature Program: Implement a slower temperature ramp or an isothermal segment around the elution temperature of the product to improve separation.

    • Alternative Purification Method: If GC optimization is unsuccessful, consider an alternative purification technique such as fractional distillation under reduced pressure or column chromatography.

    • Spectroscopic Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of your final product, as it can distinguish between this compound and toluene.

Issue 2: Low recovery of this compound after purification.

  • Question: I am losing a significant amount of my product during purification. What could be the cause?

  • Answer: this compound is a highly strained and reactive molecule.[2] It can undergo thermal rearrangement, dimerization, or polymerization, especially at elevated temperatures or in the presence of acid/base catalysts.

    Troubleshooting Steps:

    • Maintain Low Temperatures: Keep the purification process, including extractions, solvent removal, and storage, at low temperatures (e.g., -20°C). Commercial products are often shipped in wet ice and stored at -20°C.

    • Use Inhibitors: Consider adding a radical inhibitor, such as a small amount of butylated hydroxytoluene (BHT), to prevent polymerization during purification and storage.

    • Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Avoid Acidic or Basic Conditions: Ensure that all solvents and materials used in the purification are neutral to avoid catalyzing degradation reactions.

Issue 3: Product decomposition during column chromatography.

  • Question: My product seems to be degrading on the silica (B1680970) gel column. How can I prevent this?

  • Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds like this compound.

    Troubleshooting Steps:

    • Deactivate Silica Gel: Use deactivated silica gel. This can be prepared by treating the silica gel with a base, such as triethylamine (B128534), before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine.

    • Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Flash Chromatography: Employ flash column chromatography to minimize the time the compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for this compound?

A1: The most commonly cited purification methods are preparative Gas-Liquid Chromatography (GLC) and column chromatography.[3] Preparative GLC can yield high purity (e.g., 99%).[3] Column chromatography using silica gel and petroleum ether has also been reported to be effective.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically offered at purities of ≥95.0% as determined by GC. Technical grade versions with around 90% purity are also available.

Q3: How should I store purified this compound?

A3: Due to its instability, this compound should be stored at low temperatures, typically -20°C, under an inert atmosphere. The addition of a polymerization inhibitor may also be beneficial for long-term storage.

Q4: What are the main impurities I should look for after synthesis?

A4: Besides the isomeric impurity toluene, other potential impurities will depend on the synthetic route. For instance, if synthesized from a β-haloethylcyclopentadiene precursor, unreacted starting material or byproducts from elimination reactions could be present.[2] If fulvene (B1219640) intermediates are used, residual fulvenes or byproducts from their reactions could be impurities.[2]

Quantitative Data Summary

ParameterPreparative Gas-Liquid Chromatography (GLC)Column ChromatographyCommercial Product
Purity Achieved 99%[3]Not explicitly stated, but effective for purification.≥95.0% (GC)
Instrumentation/Reagents 5% SE-30 on N-Super chromaton column[3]Silica gel, petroleum etherGas Chromatograph
Key Conditions Isothermal at 50°C, He carrier gas[3]Not specifiedNot applicable

Experimental Protocols

Protocol 1: Purification by Preparative Gas-Liquid Chromatography (GLC)

This protocol is adapted from a literature procedure that reported achieving 99% purity.[3]

  • Instrument Setup:

    • Chromatograph: A preparative gas chromatograph.

    • Column: 3 m x 3 mm column packed with 5% SE-30 on N-Super chromaton.[3]

    • Carrier Gas: Helium.

    • Temperatures:

      • Evaporator: 250°C.

      • Column: Isothermal at 50°C.[3]

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., pentane (B18724) or hexane).

  • Injection and Collection:

    • Inject an appropriate volume of the sample onto the column.

    • Monitor the detector signal and collect the fraction corresponding to the this compound peak in a collection vial cooled in a cold bath (e.g., dry ice/acetone).

  • Purity Analysis:

    • Analyze the collected fraction by analytical GC-MS to confirm its purity.

Protocol 2: General Guideline for Purification by Column Chromatography

This is a general guideline based on literature and common laboratory practices.

  • Column Preparation:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh). For sensitive compounds, consider deactivating the silica gel by preparing a slurry in the eluent containing 0.5-1% triethylamine and then packing the column.

    • Eluent: Petroleum ether or hexane.

    • Packing: Pack the column using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with the chosen eluent.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC) or analytical GC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_product Final Product crude Crude this compound prep_gc Preparative GLC crude->prep_gc column_chrom Column Chromatography crude->column_chrom gc_ms GC-MS Analysis prep_gc->gc_ms column_chrom->gc_ms pure_product Pure this compound gc_ms->pure_product Purity Confirmed nmr NMR Analysis pure_product->nmr Structure Confirmed troubleshooting_logic start Purification Issue Encountered co_elution Co-elution with Impurity? start->co_elution low_recovery Low Product Recovery? co_elution->low_recovery No optimize_gc Optimize GC Conditions (Column/Temperature) co_elution->optimize_gc Yes decomposition Decomposition on Column? low_recovery->decomposition No low_temp Maintain Low Temperature & Use Inhibitors low_recovery->low_temp Yes deactivate_silica Deactivate Silica Gel or Use Alumina decomposition->deactivate_silica Yes end_node end_node decomposition->end_node No alt_method Use Alternative Method (e.g., Distillation) optimize_gc->alt_method If Unsuccessful inert_atm Use Inert Atmosphere low_temp->inert_atm flash_chrom Use Flash Chromatography deactivate_silica->flash_chrom

References

Technical Support Center: Managing Side Reactions in Spiro[2.4]hepta-4,6-diene Diels-Alder Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiro[2.4]hepta-4,6-diene (SHD) Diels-Alder chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cycloaddition reactions involving this versatile diene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Diels-Alder reactions with this compound?

A1: The most prevalent side reaction is the dimerization of this compound itself, where one molecule of SHD acts as the diene and another as the dienophile. This is particularly common at higher temperatures and in the presence of Lewis acids. Other potential side reactions include the formation of stereoisomers (exo and endo adducts) and, in specific cases, low yields due to the stability of the starting materials or competing reaction pathways.

Q2: How can I minimize the dimerization of this compound?

A2: To minimize dimerization, it is recommended to use the lowest effective temperature for the reaction. Slowly adding the diene to a solution of the dienophile can also help to maintain a low concentration of the diene and favor the desired intermolecular reaction. The choice of Lewis acid can also be critical; some Lewis acids may more readily promote dimerization.

Q3: What factors influence the exo/endo selectivity in these reactions?

A3: The exo/endo selectivity is influenced by several factors, including the reaction temperature, the choice of solvent, and the presence and nature of a Lewis acid catalyst. Generally, the endo product is the kinetically favored product due to secondary orbital interactions, especially at lower temperatures. However, the exo product is often the thermodynamically more stable isomer. Lewis acids can enhance the formation of one isomer over the other.

Q4: Can Lewis acids improve the yield and selectivity of my reaction?

A4: Yes, Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions and improve both yield and stereoselectivity. Lewis acids coordinate to the dienophile, lowering its LUMO energy and increasing its reactivity. This can allow for reactions to be run at lower temperatures, which can also help to suppress side reactions like dimerization. However, the choice and amount of Lewis acid must be carefully optimized, as they can also promote dimerization.

Troubleshooting Guide

Problem 1: Low yield of the desired Diels-Alder adduct.

Possible Cause Suggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction by TLC or GC/MS to find the optimal temperature that promotes product formation without significant side reactions.
Dienophile is not sufficiently activated. If using an unactivated or weakly activated dienophile, consider adding a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂) to increase its reactivity. Start with catalytic amounts (5-10 mol%) and optimize as needed.
Dimerization of this compound is the major pathway. Use a higher concentration of the dienophile relative to the diene. Add the diene slowly to the reaction mixture containing the dienophile. Lowering the reaction temperature can also disfavor dimerization.
Incorrect solvent. The choice of solvent can influence reaction rates. Solvents like dichloromethane (B109758) or toluene (B28343) are commonly used. For some reactions, aqueous media can accelerate the reaction. Screen a variety of solvents to find the optimal one for your specific system.

Problem 2: Poor exo/endo stereoselectivity.

Possible Cause Suggested Solution
Thermodynamic equilibrium is being reached. Higher reaction temperatures can lead to the formation of the more stable exo isomer. To favor the kinetically controlled endo product, run the reaction at a lower temperature for a longer period.
No or suboptimal catalyst. The use of a Lewis acid can significantly enhance the stereoselectivity. Screen different Lewis acids to find one that provides the desired selectivity. The steric bulk of the Lewis acid can influence the transition state and thus the stereochemical outcome.
Solvent effects. The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents with varying polarities.

Data Presentation: Diels-Alder Reactions of this compound

The following table summarizes results from various Diels-Alder reactions involving this compound (SHD).

DienophileReaction ConditionsYieldexo/endo RatioReference
HexafluoropropeneNot specifiedNearly quantitative48:52[1]
AcrylonitrileNot specified>95%Not specified[1]
AcrylatesNot specified>95%Not specified[1]
2-Methoxycarbonyl-1,4-benzoquinoneBenzene, room temp., 64 hrsMixture of adductsNot specified[2]
Phenyltriazolinedione (PTAD)Not specifiedHigh (>95%)Not specified[3]
1,4-BenzoquinoneMicellar catalysis (aqueous, cetyltrimethylammonium bromide)70-75%Exclusively endo[4]
1,4-NaphthoquinoneMicellar catalysis (aqueous, cetyltrimethylammonium bromide)70-75%Exclusively endo[4]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with an Activated Dienophile

Materials:

  • This compound (SHD)

  • Activated dienophile (e.g., methyl acrylate, maleic anhydride)

  • Lewis acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile (1.0 eq) and dissolve it in the anhydrous solvent (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to the desired temperature (e.g., -78°C, 0°C, or room temperature) using an appropriate cooling bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid (0.1 - 1.0 eq) to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complexation.

  • Addition of Diene: Add this compound (1.0-1.2 eq) dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump. This slow addition helps to minimize dimerization of the diene.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water, or a saturated solution of Rochelle's salt).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or distillation to obtain the desired Diels-Alder adduct.

Visualizations

experimental_workflow start Start: Prepare Anhydrous Reaction Setup dissolve Dissolve Dienophile in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_la Add Lewis Acid cool->add_la add_diene Slowly Add this compound add_la->add_diene monitor Monitor Reaction Progress (TLC/GC-MS) add_diene->monitor quench Quench Reaction monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.

troubleshooting_guide start Low Yield or Side Products Observed check_dimer Major Side Product is SHD Dimer? start->check_dimer check_isomers Poor exo/endo Selectivity? start->check_isomers check_starting_material Unreacted Starting Material? start->check_starting_material dimer_yes Yes check_dimer->dimer_yes isomer_yes Yes check_isomers->isomer_yes sm_yes Yes check_starting_material->sm_yes dimer_solutions Lower Temperature Slow Diene Addition Change Lewis Acid dimer_yes->dimer_solutions isomer_solutions Lower Temperature (for endo) Screen Lewis Acids Change Solvent isomer_yes->isomer_solutions sm_solutions Increase Temperature Add/Optimize Lewis Acid Increase Reaction Time sm_yes->sm_solutions

Caption: Troubleshooting flowchart for common side reactions in SHD Diels-Alder chemistry.

References

Technical Support Center: Spiro[2.4]hepta-4,6-diene Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Spiro[2.4]hepta-4,6-diene, ensuring its stability is paramount for reliable and reproducible experimental outcomes. This guide provides essential information on the long-term storage, handling, and troubleshooting of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The principal factor influencing the stability of this compound is its high degree of ring strain, which makes it susceptible to degradation.[1] Key external factors that can accelerate degradation include elevated temperatures, exposure to air (oxygen), and light.

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is recommended to keep this compound at low temperatures. Suppliers suggest storage at either -20°C or between 2-8°C.[2]

Q3: How should I handle this compound upon receiving it?

A3: Upon receipt, the compound, which may be shipped on wet ice, should be immediately transferred to the recommended low-temperature storage. It is crucial to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture-induced degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Due to its high reactivity, this compound is prone to polymerization. Other potential degradation pathways, although less documented in readily available literature, could include oxidation and thermal rearrangement.

Q5: How can I assess the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify the parent compound and any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, inert atmosphere). 2. Re-evaluate handling procedures to minimize exposure to air and light. 3. Assess the purity of the compound using GC-MS or NMR before use.
Visible changes in the sample (e.g., color change, polymerization) Exposure to elevated temperatures, air, or light.1. Discard the degraded sample. 2. Obtain a fresh batch of the compound. 3. Strictly adhere to the recommended storage and handling protocols.
Presence of unexpected peaks in analytical data (GC-MS, NMR) Formation of degradation products.1. Attempt to identify the impurities by analyzing the spectral data. Toluene (B28343) is a known isomer with a similar mass spectrum and GC retention time.[3] 2. If significant degradation is observed, consider re-purifying the sample if possible, or use a fresh batch for sensitive applications.

Stability Data Summary

ParameterRecommendation/ValueSource
Storage Temperature -20°C or 2-8°C[2]
Atmosphere Inert (e.g., Argon, Nitrogen)General chemical best practice for reactive compounds
Light Exposure Avoid direct lightGeneral chemical best practice for reactive compounds
Known Degradation Pathways PolymerizationInferred from high reactivity
Purity Assay ≥95.0% (GC) or 90% (technical grade)[2]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by GC-MS
  • Sample Preparation:

    • Under an inert atmosphere, prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane, hexane). A typical concentration is 1 mg/mL.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the peak corresponding to this compound (molecular weight: 92.14 g/mol ).

    • Integrate the peak areas to determine the relative purity.

    • Analyze any additional peaks to identify potential impurities or degradation products. Note that toluene is an isomer with a very similar mass spectrum and retention index, which can complicate identification.[3]

Protocol 2: Long-Term Stability Monitoring by NMR Spectroscopy
  • Initial Analysis:

    • Obtain a baseline ¹H and ¹³C NMR spectrum of a freshly opened or synthesized batch of this compound in a deuterated solvent (e.g., CDCl₃).

  • Storage:

    • Store the bulk sample under the recommended conditions (-20°C or 2-8°C, under inert atmosphere, protected from light).

    • Aliquot a small amount for periodic testing.

  • Periodic Analysis:

    • At defined time intervals (e.g., 1, 3, 6, 12 months), acquire new ¹H and ¹³C NMR spectra of the test aliquot under the same conditions as the initial analysis.

  • Data Comparison:

    • Compare the spectra over time, looking for:

      • A decrease in the intensity of the characteristic peaks of this compound.

      • The appearance of new signals that may indicate the formation of degradation products.

    • Quantify the purity by integrating the relevant peaks.

Visualizations

StabilityFactors SHD This compound Stability Degradation Degradation (e.g., Polymerization) SHD->Degradation Temp Temperature Temp->Degradation Air Air (Oxygen) Air->Degradation Light Light Light->Degradation

Caption: Factors influencing the stability of this compound.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (Temp, Inert Atmosphere, Light) Start->CheckStorage AssessPurity Assess Purity (GC-MS, NMR) CheckStorage->AssessPurity Degraded Is Compound Degraded? AssessPurity->Degraded UseFresh Use Fresh, Pure Compound Degraded->UseFresh Yes Proceed Proceed with Experiment Degraded->Proceed No ReviewHandling Review Handling Procedures UseFresh->ReviewHandling ReviewHandling->Proceed

Caption: Troubleshooting workflow for stability-related issues.

References

preventing dimerization of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of Spiro[2.4]hepta-4,6-diene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting and FAQs

Q1: I suspect my this compound has dimerized. How can I confirm this?

A: Dimerization of this compound occurs via a Diels-Alder reaction. You can confirm the presence of the dimer using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The monomer and dimer will have different retention times. The dimer, having a higher molecular weight, will elute later. The mass spectrum of the monomer will show a molecular ion peak at m/z 92.14, while the dimer will have a molecular ion peak at m/z 184.28.

Q2: My reaction is not proceeding as expected, and I'm using this compound from a bottle that has been stored for a while. Could dimerization be the issue?

A: Yes, this is a very likely cause. This compound readily dimerizes at room temperature, reducing the concentration of the reactive monomer in your starting material. For reactions that require the monomeric form, using a sample that has significantly dimerized will lead to lower yields or complete reaction failure. It is crucial to use freshly prepared or purified monomer for your experiments.

Q3: What is the primary method for preventing the dimerization of this compound?

A: The most effective and standard method for preventing dimerization is low-temperature storage . Commercial suppliers recommend storing this compound at temperatures between -20°C and 8°C .[1] At these temperatures, the rate of the Diels-Alder dimerization reaction is significantly reduced.

Q4: For how long can I handle this compound at room temperature before significant dimerization occurs?

Q5: Are there any chemical inhibitors that can be added to prevent dimerization?

A: For Diels-Alder reactions, which are concerted pericyclic reactions, there are no general-purpose chemical inhibitors that can be added without potentially interfering with subsequent reactions. The primary method of control is temperature. While some protocols for Diels-Alder reactions mention the use of free-radical inhibitors, these are typically to prevent the polymerization of the dienophile, not the dimerization of the diene.

Quantitative Data Summary

The rate of dimerization is highly dependent on temperature. While specific data for this compound is not available in the literature, the following table summarizes the dimerization rate of cyclopentadiene (B3395910), which serves as a valuable proxy.

Table 1: Dimerization Rate of Cyclopentadiene at Various Temperatures

Temperature (°C)Time to 8% DimerizationTime to 50% DimerizationRate Constant (M⁻¹s⁻¹)
20-25~4 hours[2]~24 hours[2]8.3 x 10⁻⁷
120--1.13 x 10⁻³[3]

Note: This data is for cyclopentadiene and should be used as an estimate for the behavior of this compound.

Experimental Protocols

Protocol 1: Regeneration of Monomeric this compound via Thermal Cracking

If your this compound has dimerized, you can regenerate the monomer by a retro-Diels-Alder reaction, commonly known as "cracking." This procedure is based on the established method for cracking dicyclopentadiene (B1670491) and should be adapted with caution.

Objective: To thermally decompose the this compound dimer back into its monomeric form.

Materials:

  • Dimerized this compound

  • Fractional distillation apparatus (100 mL round-bottom flask, Vigreux column, condenser, receiving flask)

  • Heating mantle or oil bath

  • Ice bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the dimerized this compound into the round-bottom flask.

  • Place the receiving flask in an ice bath to effectively trap the volatile monomer.

  • Begin heating the distillation flask to approximately 170-180°C.[4][5] The dimer will begin to undergo a retro-Diels-Alder reaction.

  • The lower-boiling monomer (boiling point of this compound is ~40-42°C at atmospheric pressure) will distill over.[2]

  • Collect the freshly distilled monomer in the ice-cold receiving flask.

  • Crucially, the collected monomer should be used immediately or stored at -20°C or lower and used within a few hours.

Protocol 2: Monitoring Dimerization using ¹H NMR Spectroscopy

Objective: To qualitatively or quantitatively assess the ratio of monomer to dimer in a sample of this compound.

Materials:

  • This compound sample

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Prepare a dilute solution of the this compound sample in the deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of the monomer. For this compound, expect signals for the four cyclopropyl (B3062369) protons and the four olefinic protons.

  • The presence of additional, more complex signals, particularly in the upfield region, is indicative of the dimer.

  • The ratio of monomer to dimer can be estimated by integrating the characteristic peaks of both species.

Visualizations

Dimerization_Pathway cluster_reactants Reactants Monomer1 This compound (Diene) TransitionState [4+2] Transition State Monomer1->TransitionState Monomer2 This compound (Dienophile) Monomer2->TransitionState Dimer Dimer TransitionState->Dimer Diels-Alder Reaction Experimental_Workflow Start Start with This compound CheckPurity Check Purity (NMR/GC) Start->CheckPurity DimerPresent Dimer Present? CheckPurity->DimerPresent CrackDimer Thermal Cracking (Retro-Diels-Alder) DimerPresent->CrackDimer Yes UseMonomer Use Fresh Monomer in Reaction DimerPresent->UseMonomer No CrackDimer->UseMonomer StoreCold Store at low temp (-20°C to 8°C) UseMonomer->StoreCold If not used immediately

References

Technical Support Center: Optimization of Reaction Conditions for Spiro[2.4]hepta-4,6-diene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the polymerization of Spiro[2.4]hepta-4,6-diene. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound.

IssuePotential CauseSuggested Solution
Low to No Polymer Yield Impure Monomer: this compound is susceptible to oxidation and dimerization. Impurities can inhibit or terminate the polymerization reaction.Use freshly distilled monomer for each reaction. Ensure the purity is ≥95% as confirmed by GC analysis. Store the monomer under an inert atmosphere at -20°C.
Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling.Use a freshly opened or properly stored initiator/catalyst. For air and moisture-sensitive initiators, handle them under strict inert conditions (e.g., in a glovebox).
Incorrect Reaction Temperature: The polymerization of cyclic dienes can be highly temperature-dependent. The chosen temperature may be too high or too low for efficient propagation.Optimize the reaction temperature by running small-scale trials at various temperatures. For cationic polymerization, lower temperatures often favor polymerization over side reactions.
Inappropriate Solvent: The polarity and purity of the solvent can significantly impact polymerization, especially for ionic mechanisms.Use high-purity, anhydrous, and deoxygenated solvents. The choice of solvent should be appropriate for the polymerization type (e.g., non-polar for some coordination polymerizations, polar for some cationic polymerizations).
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) Chain Transfer Reactions: Impurities or the monomer itself can act as chain transfer agents, leading to a broad distribution of polymer chain lengths.Purify the monomer and solvent rigorously. Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.
Slow Initiation Compared to Propagation: If the initiation rate is not significantly faster than the propagation rate, polymer chains will be formed at different times, resulting in a broader MWD.Select an initiator that provides rapid and quantitative initiation. The choice of initiator is critical and depends on the polymerization method.
Multiple Active Species: In some catalytic systems, the presence of multiple types of active sites can lead to the formation of polymers with different chain lengths.Optimize the catalyst system and reaction conditions to favor the formation of a single type of active species.
Formation of Insoluble Polymer (Crosslinking) High Monomer Concentration: At high monomer concentrations, intermolecular side reactions leading to crosslinking can become more prevalent.Conduct the polymerization at a lower monomer concentration.
High Reaction Temperature: Elevated temperatures can promote side reactions, including those that lead to crosslinking.Lower the reaction temperature.
Bifunctional Impurities: The presence of impurities with two reactive sites can lead to the formation of crosslinked networks.Ensure high purity of the monomer and all other reagents.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the polymerization of this compound.

Q1: What are the primary methods for polymerizing this compound?

A1: this compound can potentially be polymerized through several methods, including cationic, anionic, free-radical, and ring-opening metathesis polymerization (ROMP). Cationic polymerization of cyclic dienes has been reported, and this method is a logical starting point for this compound.

Q2: Which type of polymerization is most suitable for achieving a well-defined polymer architecture?

A2: Living polymerization techniques, such as living anionic polymerization or well-controlled living cationic polymerization and ROMP, generally offer the best control over molecular weight and polydispersity. For cyclic dienes, living cationic polymerization and ROMP are often effective.

Q3: What are some common initiators for the cationic polymerization of this compound?

A3: While specific data for this compound is limited, triphenylmethyl cation-based initiators are known to be effective for the cationic polymerization of other cyclic dienes. Lewis acids in combination with a proton source can also be used.

Q4: How can I control the molecular weight of the resulting polymer?

A4: In a living polymerization, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio. A higher ratio will result in a higher molecular weight polymer. For free-radical polymerization, the molecular weight is influenced by the initiator concentration; a higher initiator concentration generally leads to lower molecular weight.[1]

Q5: What is the expected microstructure of poly(this compound)?

A5: The polymerization of a conjugated diene like this compound can proceed through different addition pathways (e.g., 1,2- vs. 1,4-addition), leading to different microstructures. The specific microstructure will depend on the polymerization mechanism and the catalyst or initiator used. Characterization techniques like NMR spectroscopy are essential to determine the resulting polymer microstructure.

Experimental Protocols

Due to the limited availability of detailed published protocols specifically for this compound polymerization, the following are generalized procedures based on the polymerization of similar cyclic dienes. These should be considered as starting points for optimization.

General Protocol for Cationic Polymerization

  • Monomer and Solvent Purification:

    • Distill this compound under reduced pressure and store under an inert atmosphere at -20°C.

    • Dry the chosen solvent (e.g., dichloromethane (B109758) or toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

  • Polymerization Setup:

    • Assemble a glass reactor equipped with a magnetic stirrer and septum under an inert atmosphere (e.g., nitrogen or argon).

    • Flame-dry the glassware and allow it to cool to room temperature under vacuum before backfilling with an inert gas.

  • Reaction:

    • Transfer the purified solvent to the reactor via a cannula or syringe.

    • Add the desired amount of purified this compound to the solvent.

    • Cool the reactor to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

    • Prepare a stock solution of the initiator (e.g., a triphenylmethyl salt) in the same dry solvent.

    • Initiate the polymerization by adding the required amount of the initiator solution to the monomer solution via syringe.

    • Stir the reaction mixture for the desired time.

  • Termination and Isolation:

    • Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Monomer_Addition Monomer & Solvent Addition Monomer_Purification->Monomer_Addition Solvent_Purification Solvent Purification Solvent_Purification->Monomer_Addition Initiator_Prep Initiator Preparation Initiation Initiation Initiator_Prep->Initiation Reactor_Setup Inert Atmosphere Reactor Setup Reactor_Setup->Monomer_Addition Cooling Cooling to Reaction Temp. Monomer_Addition->Cooling Cooling->Initiation Propagation Propagation (Stirring) Initiation->Propagation Termination Termination (Quenching) Propagation->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Isolation Filtration & Drying Precipitation->Isolation Characterization Polymer Characterization Isolation->Characterization

Caption: General workflow for the polymerization of this compound.

troubleshooting_flowchart cluster_yield Troubleshoot Low Yield cluster_pdi Troubleshoot High PDI cluster_solubility Troubleshoot Insolubility Start Polymerization Experiment Check_Yield Low or No Polymer Yield? Start->Check_Yield Check_PDI Broad MWD (High PDI)? Check_Yield->Check_PDI No Check_Monomer Verify Monomer Purity (≥95% GC) Check_Yield->Check_Monomer Yes Check_Solubility Insoluble Polymer? Check_PDI->Check_Solubility No Purify_Reagents Rigorously Purify Monomer & Solvent Check_PDI->Purify_Reagents Yes Success Successful Polymerization Check_Solubility->Success No Lower_Concentration Decrease Monomer Concentration Check_Solubility->Lower_Concentration Yes Check_Initiator Check Initiator Activity/Handling Check_Monomer->Check_Initiator Optimize_Temp Optimize Reaction Temperature Check_Initiator->Optimize_Temp Check_Solvent Ensure Solvent Purity & Anhydrous Optimize_Temp->Check_Solvent Optimize_Initiator Select Fast & Efficient Initiator Purify_Reagents->Optimize_Initiator Lower_Temp Lower Reaction Temperature Optimize_Initiator->Lower_Temp Lower_Reaction_Temp Lower Reaction Temperature Lower_Concentration->Lower_Reaction_Temp Check_Impurities Check for Bifunctional Impurities Lower_Reaction_Temp->Check_Impurities

Caption: Troubleshooting flowchart for this compound polymerization.

References

Technical Support Center: Troubleshooting Spiro[2.4]hepta-4,6-diene Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro[2.4]hepta-4,6-diene and its reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on byproduct identification using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis of this compound

Q1: My GC-MS analysis of the this compound synthesis reaction mixture shows a major peak with a mass spectrum very similar to my product, but the retention time is almost identical to toluene (B28343). How can I confirm the identity of my product?

A1: This is a well-documented challenge. This compound and its isomer, toluene, have very similar mass spectra and GC retention indices on standard nonpolar phases, which can lead to misidentification.[1][2]

Troubleshooting Steps:

  • Co-injection: Spike your sample with a small amount of authentic toluene and re-analyze by GC-MS. If the peak increases in intensity without the appearance of a new, resolved peak, it is likely toluene.

  • High-Resolution GC: Employ a high-resolution capillary column (e.g., >60 m) with a slow temperature ramp to attempt chromatographic separation.

  • Alternative GC Stationary Phases: Use a more polar GC column (e.g., a wax-type or ionic liquid column) to alter the elution order based on polarity differences.

  • Proton Affinity and Chemical Ionization: While not a standard lab technique, mass spectrometry with chemical ionization can be used to differentiate the two isomers based on their different proton affinities.[2]

Q2: I'm synthesizing this compound from cyclopentadiene (B3395910) and 1,2-dibromoethane. Besides the product and starting materials, I see several small, unidentified peaks in my GC-MS. What could these be?

A2: The synthesis of this compound, particularly when using strong bases or generating carbenes, can lead to several byproducts.

Common Byproducts:

  • Dicyclopentadiene (B1670491): The dimer of cyclopentadiene is a common impurity if the cyclopentadiene monomer is not freshly cracked before use.

  • Polyalkylation Products: Multiple alkylations of the cyclopentadienyl (B1206354) anion can occur, leading to higher molecular weight byproducts.

  • Products of Carbene Insertion: If synthetic methods involving diazocyclopentadiene are used, the intermediate carbene can insert into C-H bonds of other molecules in the reaction mixture, leading to a variety of side products.[3]

Troubleshooting & Identification:

  • Analyze the mass spectra of the unknown peaks for characteristic fragmentation patterns.

  • Compare the retention times and mass spectra with known impurities or byproducts reported in the literature.

  • Ensure freshly cracked cyclopentadiene is used to minimize dicyclopentadiene formation.

Reactions of this compound

Q3: I performed a Diels-Alder reaction with this compound and a dienophile. My GC-MS shows the expected product, but also a significant amount of a compound with the same mass. What could this be?

A3: In Diels-Alder reactions, the formation of stereoisomers is a common occurrence. The unidentified peak is likely the exo or endo isomer of your desired product.

Troubleshooting Steps:

  • Stereoselectivity: The endo product is often the kinetically favored product in Diels-Alder reactions due to secondary orbital interactions. However, the exo product may be thermodynamically more stable.

  • Reaction Conditions: Reaction temperature and time can influence the ratio of endo to exo products. Higher temperatures can lead to equilibration towards the more stable isomer.

  • NMR Spectroscopy: While GC-MS can show the presence of isomers, ¹H and ¹³C NMR spectroscopy are essential for definitive structural elucidation and determination of the stereochemistry.

Q4: I am attempting a cyclopropanation reaction on this compound and my GC-MS shows multiple products. How can I identify them?

A4: The cyclopropanation of a diene can lead to both mono- and di-adducts.

Expected Products:

  • Monocyclopropanated Product: Spiro[bicyclo[3.1.0]hex-3-ene-2,1'-cyclopropane]

  • Dicyclopropanated Products: cis- and trans-Spiro[cyclopropane-1,5'-tricyclo[4.1.0.0²,⁴]heptane]

Identification:

  • The different products will have distinct retention times and molecular weights that can be identified by GC-MS.[4]

  • The mass spectra will show fragmentation patterns characteristic of these spirocyclic structures.[4]

Q5: During the polymerization of this compound, my GC-MS of the crude reaction mixture shows a complex pattern of peaks at lower retention times. What are these?

A5: These peaks are likely unreacted monomer, oligomers (dimers, trimers, etc.), and potentially byproducts from side reactions of the polymerization initiator or chain transfer agents.

Troubleshooting & Analysis:

  • Oligomer Series: Look for a series of peaks with regularly increasing molecular weights corresponding to the addition of monomer units.

  • Initiator Fragments: Analyze the mass spectra for fragments corresponding to the initiator used in the polymerization.

  • Size Exclusion Chromatography (SEC): For a more detailed analysis of the polymer and oligomer distribution, SEC coupled with MS can be a powerful tool.

Data Presentation: Common Byproducts and their GC-MS Signatures

Compound Reaction Type Typical Retention Index (Non-polar column) Key m/z Fragments Notes
TolueneIsomer/Contaminant~76092, 91, 65, 39Co-elutes with this compound.[2]
This compoundProduct~76192, 91, 78, 65Very similar mass spectrum to toluene.[1][2]
DicyclopentadieneSynthesis ByproductVaries with isomer66, 132Common impurity from cyclopentadiene.
Monocyclopropanated AdductCyclopropanation~845106, 105, 91, 78
Dicyclopropanated AdductsCyclopropanation~930 (trans), ~1000 (cis)119, 105, 91[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a literature procedure.[1]

Materials:

  • Cyclopentadiene (freshly cracked)

  • 1,2-Dichloroethane (B1671644)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride (phase transfer catalyst)

  • 2,6-di-tert-butyl-4-methylphenol (inhibitor)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a vigorously stirred mixture of 50% aqueous NaOH and a catalytic amount of triethylbenzylammonium chloride, add a small amount of 2,6-di-tert-butyl-4-methylphenol.

  • Prepare a mixture of freshly cracked cyclopentadiene and 1,2-dichloroethane (1:1 molar ratio).

  • Add the cyclopentadiene/1,2-dichloroethane mixture dropwise to the stirred NaOH solution at 30-40 °C over 30 minutes.

  • Continue stirring at the same temperature for 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature and extract three times with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and carefully remove the solvent by rotary evaporation at low temperature and pressure to obtain the crude product.

  • Purify by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-500.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Mandatory Visualization

Byproduct_Identification_Workflow Workflow for Byproduct Identification in this compound Reactions start Reaction Mixture gcms_analysis GC-MS Analysis start->gcms_analysis data_processing Data Processing (Peak Integration, Deconvolution) gcms_analysis->data_processing peak_identification Peak Identification data_processing->peak_identification known_product Known Product(s) (Target Molecule, Isomers) peak_identification->known_product Matches Expected known_byproduct Known Byproduct(s) (e.g., Toluene, Dimer) peak_identification->known_byproduct Matches Known Impurity unknown_peak Unknown Peak(s) peak_identification->unknown_peak No Match ms_interpretation Mass Spectrum Interpretation (Fragmentation Analysis) unknown_peak->ms_interpretation database_search Database Search (NIST, etc.) ms_interpretation->database_search literature_review Literature Review (Side Reactions) ms_interpretation->literature_review database_search->literature_review final_identification Byproduct Identified database_search->final_identification Confident Match further_analysis Further Analysis (NMR, HRMS, etc.) literature_review->further_analysis Hypothesis Formed further_analysis->final_identification

Caption: Logical workflow for identifying byproducts in this compound reactions.

References

handling and safety precautions for Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of Spiro[2.4]hepta-4,6-diene in a research and development setting.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction or polymerization Contamination, exposure to incompatible materials, or elevated temperatures.Immediately cool the reaction vessel if safe to do so. Ensure all glassware is clean and dry before use. Review the list of incompatible materials.
Compound appears discolored or has an unusual odor Degradation of the material.Do not use the compound. Dispose of it according to your institution's hazardous waste guidelines. Store fresh material under the recommended conditions.
Difficulty in achieving expected reaction yield Compound degradation due to improper storage or handling.Use a fresh vial of the compound stored at the recommended -20°C.[1][2] Handle the compound under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

What are the primary hazards associated with this compound?

This compound is a highly flammable liquid and vapor (H225).[3][4][5] It is also toxic if swallowed (H301), may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Additionally, it is suspected of causing cancer (H350).[2][5]

What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes eye shields, face shields, and chemical-resistant gloves.[5] A type ABEK (EN14387) respirator filter is also recommended.[5] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.

How should this compound be stored?

It should be stored in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is -20°C.[1][2][5] It is classified as a flammable liquid and should be stored accordingly.[2][3][5]

What should I do in case of a spill?

For small spills, absorb the material with an inert absorbent material and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure there are no sources of ignition in the vicinity.

What are the first-aid measures in case of exposure?

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[6]

What materials are incompatible with this compound?

While specific incompatibility data is limited in the provided results, as a highly flammable and reactive diene, it should be kept away from strong oxidizing agents, acids, and bases.

How should I dispose of waste this compound?

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Quantitative Data Summary

PropertyValue
Molecular Formula C₇H₈[1][4][7]
Molecular Weight 92.14 g/mol [3][4][7]
CAS Number 765-46-8[1][3][7]
Appearance Liquid[2][5]
Density 0.92 g/mL at 20 °C[1][2][3]
Boiling Point 128.7 °C at 760 mmHg[1]
Flash Point 15 °C (59 °F) - closed cup[1][3][5]
Storage Temperature -20°C[1][2][5]

Experimental Protocols

Standard Handling Protocol for this compound

  • Preparation: Before handling, ensure you are in a well-ventilated laboratory, preferably within a certified chemical fume hood. Have all necessary PPE (safety glasses, face shield, lab coat, chemical-resistant gloves) on and in good condition. Ensure an emergency eyewash station and safety shower are accessible.

  • Dispensing:

    • Allow the sealed container of this compound to equilibrate to the temperature of the fume hood before opening to avoid condensation of atmospheric moisture.

    • Carefully open the container.

    • Use a clean, dry syringe or pipette to transfer the required amount of the liquid.

    • Immediately reseal the container tightly.

  • Reaction Setup:

    • Add the dispensed this compound to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

    • Ensure the reaction setup is secure and away from heat sources or ignition points.

  • Post-Handling:

    • Clean any contaminated surfaces immediately with an appropriate solvent and then soap and water.

    • Properly dispose of any contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.

    • Remove and dispose of gloves properly, then wash hands thoroughly with soap and water.

Visual Workflow

SafeHandlingWorkflow Safe Handling Workflow for this compound prep Preparation - Wear appropriate PPE - Work in a fume hood retrieve Retrieve from Storage - Stored at -20°C prep->retrieve dispense Dispense Chemical - Equilibrate to ambient temp - Open carefully retrieve->dispense reaction Use in Experiment - Under inert atmosphere if needed - Away from ignition sources dispense->reaction emergency Emergency Procedures - Eye/Skin contact: Flush with water - Inhalation: Move to fresh air - Spill: Evacuate & notify EHS dispense->emergency cleanup Cleanup & Decontamination - Clean spills immediately - Decontaminate glassware reaction->cleanup reaction->emergency waste Waste Disposal - Collect in labeled hazardous waste container cleanup->waste cleanup->emergency

Caption: A logical workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Spiro[2.4]hepta-4,6-diene and Cyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Spiro[2.4]hepta-4,6-diene and cyclopentadiene (B3395910), two important cyclic dienes in organic synthesis. The information presented is supported by available experimental and computational data to assist researchers in selecting the appropriate diene for their specific applications.

Executive Summary

Cyclopentadiene is a highly reactive and widely utilized diene in various chemical transformations, most notably the Diels-Alder reaction. Its high reactivity, however, is accompanied by a propensity to dimerize at room temperature, necessitating its generation from dicyclopentadiene (B1670491) immediately before use. In contrast, this compound is a structurally unique analogue that exhibits attenuated reactivity, particularly in dimerization, rendering it a stable and commercially available monomer. This guide explores the comparative reactivity of these two dienes in key chemical reactions, including cycloadditions, hydrogenation, and polymerization, providing quantitative data where available and outlining experimental protocols for seminal reactions.

Diels-Alder Reactivity: A Tale of Two Dienes

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as a primary platform for comparing the reactivity of these two dienes.

Quantitative Comparison of Diels-Alder Reactivity

Computational studies have provided valuable insights into the intrinsic reactivity of this compound and cyclopentadiene in the Diels-Alder reaction. The Gibbs activation energy (ΔG‡) for the reaction with ethylene (B1197577) is a key indicator of their dienophilic reactivity.

DieneDienophileCalculated Gibbs Activation Energy (ΔG‡) (kcal/mol)Reference
CyclopentadieneEthylene29.1[1]
This compoundEthylene32.0[1]

The lower activation energy for cyclopentadiene confirms its higher intrinsic reactivity in Diels-Alder reactions compared to this compound. This difference in reactivity can be attributed to electronic and steric factors.

Dimerization: A Key Practical Difference

The most significant practical difference in the reactivity of the two dienes lies in their propensity to undergo self-Diels-Alder reaction, or dimerization.

DieneDimerization BehaviorDimerization Conditions
CyclopentadieneReadily dimerizes at room temperature.Occurs spontaneously at 25°C.
This compoundDimerizes much more slowly.Requires prolonged heating at 70-80°C for 2 days.

The computed activation energy for the dimerization of this compound is 4.5 kcal/mol higher than that of cyclopentadiene, further explaining its greater stability as a monomer.

Experimental Protocols: Diels-Alder Reaction

Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride (B1165640)

This reaction is a classic example demonstrating the high reactivity of cyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Maleic anhydride

  • Ethyl acetate

  • Hexane

Procedure:

  • Cracking of Dicyclopentadiene: Freshly prepare cyclopentadiene by the thermal retro-Diels-Alder reaction of dicyclopentadiene. This is typically done by heating dicyclopentadiene and collecting the cyclopentadiene monomer by distillation.

  • Reaction Setup: In a flask, dissolve maleic anhydride in ethyl acetate.

  • Reaction: Add the freshly prepared cyclopentadiene to the maleic anhydride solution. The reaction is often exothermic and proceeds readily at room temperature.

  • Isolation: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, typically crystallizes from the reaction mixture upon cooling. The crystals can be collected by vacuum filtration.[2][3][4]

Diels-Alder Reaction of this compound

General Procedure Outline:

  • Reaction Setup: Dissolve Spiro[2..4]hepta-4,6-diene and the desired dienophile in a suitable solvent (e.g., toluene, xylene).

  • Reaction: Heat the reaction mixture to the required temperature (often elevated compared to cyclopentadiene reactions) and monitor the reaction progress by techniques such as TLC or GC-MS.

  • Workup and Isolation: After completion, cool the reaction mixture and isolate the product using standard procedures like extraction and chromatography.

Hydrogenation: Saturation of the Diene System

The hydrogenation of these dienes provides access to their saturated carbocyclic cores.

Quantitative Data on Hydrogenation

The enthalpy of hydrogenation provides a measure of the thermodynamic stability of the diene system.

DieneReactionEnthalpy of Hydrogenation (ΔrH°) (kJ/mol)Reference
This compound3 H₂ + this compound → Ethylcyclopentane-364.0 ± 0.8[6]

Experimental Protocols: Hydrogenation

Selective Hydrogenation of Cyclopentadiene to Cyclopentene (B43876)

Materials:

  • Freshly cracked cyclopentadiene

  • Raney nickel catalyst

  • Water

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a suitable reactor, suspend the Raney nickel catalyst in water.

  • Hydrogenation: Introduce the freshly prepared cyclopentadiene to the reactor and pressurize with hydrogen.

  • Reaction Conditions: Maintain the reaction at a controlled temperature and pressure (e.g., specific conditions can be optimized for selectivity).

  • Workup: After the reaction, filter the catalyst and isolate the cyclopentene from the aqueous medium.

Hydrogenation of this compound

Detailed experimental protocols for the hydrogenation of this compound are not as commonly reported as for cyclopentadiene. However, general hydrogenation procedures using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be applicable. The reaction would be expected to yield ethylcyclopentane.

Polymerization: Formation of Macromolecular Structures

Both dienes can serve as monomers for polymerization, leading to materials with distinct properties.

Polymerization of Cyclopentadiene

Cyclopentadiene can be polymerized through various mechanisms, including cationic and ring-opening metathesis polymerization (ROMP).

  • Cationic Polymerization: Can be initiated by Lewis acids to produce polymers with a mix of 1,2- and 1,4-enchainments.

  • Ring-Opening Metathesis Polymerization (ROMP): The dimer, dicyclopentadiene, is commonly used in ROMP to produce cross-linked thermosets.

Polymerization of this compound

This compound has been used to prepare polymeric materials.[2][3] However, detailed studies on its polymerization kinetics and the resulting polymer properties are less common in the literature compared to cyclopentadiene. The presence of the spiro-fused cyclopropane (B1198618) ring can influence the polymerization behavior and the properties of the resulting polymer.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reactions and experimental workflows discussed in this guide.

Diels_Alder_Reaction cluster_cyclopentadiene Cyclopentadiene Pathway cluster_spiro This compound Pathway Cp Cyclopentadiene Cp_Adduct Diels-Alder Adduct (e.g., cis-Norbornene-5,6-endo- dicarboxylic anhydride) Cp->Cp_Adduct Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Cp_Adduct Spiro This compound Spiro_Adduct Diels-Alder Adduct Spiro->Spiro_Adduct Spiro_Dienophile Dienophile Spiro_Dienophile->Spiro_Adduct

Figure 1: Comparative Diels-Alder reaction pathways.

Dimerization_Comparison Cp Cyclopentadiene Dcpd Dicyclopentadiene Cp->Dcpd Spontaneous at 25°C Spiro This compound Spiro_Dimer This compound Dimer Spiro->Spiro_Dimer Requires Heat (70-80°C, 2 days)

Figure 2: Dimerization reactivity comparison.

Hydrogenation_Workflow start Select Diene cp_path Cyclopentadiene start->cp_path spiro_path This compound start->spiro_path catalyst Choose Catalyst (e.g., Raney Ni, Pd/C) cp_path->catalyst spiro_path->catalyst reaction Hydrogenation Reaction (H2 pressure, temperature) catalyst->reaction product_cp Cyclopentene (Selective) reaction->product_cp from Cyclopentadiene product_spiro Ethylcyclopentane reaction->product_spiro from Spiroheptadiene isolation Product Isolation (Filtration, Distillation) product_cp->isolation product_spiro->isolation

Figure 3: General experimental workflow for hydrogenation.

Conclusion

This compound and cyclopentadiene present a trade-off between reactivity and stability. Cyclopentadiene's high reactivity makes it a powerful tool for rapid cycloadditions, but its instability requires in-situ generation. This compound, while less reactive in Diels-Alder reactions and other transformations, offers the significant advantage of being a stable, isolable monomer. The choice between these two dienes will ultimately depend on the specific requirements of the synthetic target and the desired reaction conditions. For applications where high reactivity is paramount and the handling of a transient species is feasible, cyclopentadiene remains the diene of choice. Conversely, for syntheses requiring a more stable diene that can be handled under ambient conditions, or where a more moderate reactivity is desired, this compound presents a valuable alternative. Further quantitative experimental studies on the hydrogenation and polymerization of this compound would be beneficial to provide a more complete comparative picture.

References

Unlocking Reactivity: A Computational Comparison of Spiro[2.4]hepta-4,6-diene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of Spiro[2.4]hepta-4,6-diene's Diels-Alder kinetics reveals that the inclusion of a spirocyclic three-membered ring significantly enhances its reactivity compared to larger spirocyclic analogs and even its non-spirocyclic parent, cyclopentadiene (B3395910). This guide provides a comparative analysis supported by computational data, offering researchers and drug development professionals insights into the nuanced reactivity of these unique dienes.

The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, exhibits varied kinetics depending on the electronic and steric nature of the diene and dienophile.[1] this compound, a cyclopentadiene derivative featuring a spiro-fused cyclopropane (B1198618) ring, presents an intriguing case study in how structural modifications can modulate reactivity. Computational studies, particularly those employing density functional theory (DFT), have become instrumental in dissecting the kinetic and thermodynamic parameters of these reactions, offering a predictive lens into their behavior.[2][3][4]

Comparative Kinetic Analysis: The Impact of Spirocycle Size

A key factor influencing the Diels-Alder reactivity of 5-membered spirocyclic dienes is the size of the fused ring. Computational analysis of the Diels-Alder reaction between various spirocyclic cyclopentadienes and ethylene (B1197577) demonstrates a clear trend: smaller spirocycles lead to lower activation energies and thus faster reaction rates.[5]

This phenomenon can be attributed to the inherent ring strain of the smaller spirocycles, which is released in the transition state of the Diels-Alder reaction. The resulting decrease in the distortion energy of the diene moiety lowers the overall activation barrier.[5]

The following table summarizes the calculated Gibbs free energies of activation (ΔG‡) for the Diels-Alder reaction of ethylene with this compound and a selection of its analogs.

DieneAlternative NameGibbs Activation Energy (ΔG‡) in kcal/mol
This compound3-Cp31.0
Spiro[3.4]octa-5,7-diene4-Cp29.1
Spiro[4.4]nona-1,3-diene5-Cp32.1
Spiro[4.5]deca-1,3-diene6-CP33.1
Spiro[4.6]undec-1,3-diene7-Cp34.1
Spiro[4.7]dodec-1,3-diene8-Cp35.1
5,5-dimethylcyclopentadienediMe-Cp34.0
CyclopentadieneCp31.5

Data sourced from computational studies.[5]

As the data indicates, Spiro[3.4]octa-5,7-diene (4-Cp) exhibits the lowest activation energy, making it the most reactive among the surveyed spirocycles.[5] Notably, this compound (3-Cp) is predicted to be more reactive than cyclopentadiene and significantly more reactive than its larger spirocyclic counterparts and 5,5-dimethylcyclopentadiene.[5]

Experimental and Computational Protocols

The presented kinetic data is derived from computational modeling, a powerful tool for predicting reaction outcomes and understanding reaction mechanisms.

Computational Methodology

The Gibbs activation energies were calculated using density functional theory (DFT). The specific level of theory and basis set employed are crucial for obtaining accurate results. While the exact parameters can vary between studies, a common approach involves:

  • Geometry Optimization: The three-dimensional structures of the reactants, transition state, and products are optimized to find the lowest energy conformation for each.

  • Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state). They also provide the necessary data to calculate thermodynamic properties like Gibbs free energy.

  • Solvent Modeling: To simulate reaction conditions more realistically, a solvent model (e.g., a polarizable continuum model) may be applied to account for the influence of the solvent on the reaction energetics.[1]

The following diagram illustrates a typical workflow for the computational analysis of Diels-Alder kinetics.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output Reactants Reactant Structures (Diene & Dienophile) Optimization Geometry Optimization Reactants->Optimization Initial Geometries TS_Search Transition State Search Optimization->TS_Search Optimized Reactants Frequency Frequency Calculation TS_Search->Frequency Transition State Guess Energies Activation & Reaction Energies Frequency->Energies Vibrational Frequencies Kinetics Kinetic & Thermodynamic Data Energies->Kinetics Energy Values

Computational kinetics workflow.

The following diagram visualizes the comparative activation energies, highlighting the enhanced reactivity of smaller spirocycles.

Activation_Energies cluster_reactants Reactants cluster_products Products Diene Spirocyclic Diene + Ethylene TS_8Cp TS (8-Cp) 35.1 kcal/mol TS_7Cp TS (7-Cp) 34.1 kcal/mol TS_6CP TS (6-CP) 33.1 kcal/mol TS_5Cp TS (5-Cp) 32.1 kcal/mol TS_3Cp TS (3-Cp) 31.0 kcal/mol TS_4Cp TS (4-Cp) 29.1 kcal/mol Adduct Diels-Alder Adduct TS_8Cp->Adduct TS_7Cp->Adduct TS_6CP->Adduct TS_5Cp->Adduct TS_3Cp->Adduct TS_4Cp->Adduct

Comparative Diels-Alder activation energies.

Conclusion

The computational analysis of this compound and its analogs provides compelling evidence for the role of spirocyclic ring strain in modulating Diels-Alder reactivity. For researchers in organic synthesis and drug development, this understanding allows for the rational design of dienes with tailored reactivity profiles. The enhanced reactivity of smaller spirocyclic dienes, such as this compound and particularly Spiro[3.4]octa-5,7-diene, makes them attractive building blocks for the efficient construction of complex molecular architectures. Future experimental studies are warranted to further validate these computational predictions and explore the synthetic utility of these highly reactive dienes.

References

experimental comparison of different synthetic routes to Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

Spiro[2.4]hepta-4,6-diene, a fascinating molecule with a unique spirocyclic structure, is a valuable building block in organic synthesis, finding applications in the development of novel insecticides and medicinal preparations.[1] Its synthesis has been approached through various methodologies since its first preparation in 1955.[1] This guide provides a detailed comparison of the primary synthetic routes to this compound, offering experimental data and protocols to aid researchers in selecting the most suitable method for their needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into four main strategies: cycloalkylation of cyclopentadiene (B3395910), carbene addition to an olefin, cyclomethylenation of fulvenes, and intramolecular cyclization. Each method presents a distinct set of advantages and challenges in terms of yield, scalability, safety, and substrate scope.

Synthetic Route Key Reagents Typical Yield Reaction Conditions Safety & Handling Considerations
Classical Cycloalkylation Cyclopentadiene, 1,2-dibromoethane (B42909), Sodium25%[2]Liquid ammonia (B1221849), low temperatureRequires handling of metallic sodium and cryogenic liquid ammonia.
Phase-Transfer Catalysis (PTC) Cycloalkylation Cyclopentadiene, 1,2-dichloroethane, NaOH, PTC catalystUp to 95% (flow)[3]Biphasic (organic/aqueous), mild temperatures (e.g., 30-70°C)Use of concentrated NaOH requires care. The reaction is highly exothermic.
Diazocyclopentadiene (DACPD) with Ethylene Diazocyclopentadiene, Ethylene10-60%[1][4]Photochemical irradiation, 0-30°C, excess ethylene[1]Diazocyclopentadiene is highly explosive and should be handled in small quantities with extreme caution.
Intramolecular Cyclization Substituted β-haloethylcyclopentadiene, Strong base~65% (for a substituted derivative)[5]Anhydrous conditions, strong base (e.g., n-butyllithium)Requires handling of pyrophoric reagents like n-butyllithium.

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic routes to this compound is depicted below.

cluster_0 Cycloalkylation of Cyclopentadiene cluster_1 Carbene Addition to Olefin cluster_2 Intramolecular Cyclization Cp_dihalo Cyclopentadiene + 1,2-Dihaloethane Spiro_cycloalkylation This compound Cp_dihalo->Spiro_cycloalkylation Base (Na/NH3 or NaOH/PTC) DACPD Diazocyclopentadiene Carbene Cyclopentadienylidene (Carbene) DACPD->Carbene hv Spiro_carbene This compound Carbene->Spiro_carbene Ethylene Ethylene Ethylene->Spiro_carbene Cp_haloethyl β-Haloethylcyclopentadiene Spiro_intramolecular This compound Cp_haloethyl->Spiro_intramolecular Strong Base (e.g., n-BuLi)

Overview of major synthetic routes.

Detailed Experimental Protocols

Route 1: Cycloalkylation of Cyclopentadiene via Phase-Transfer Catalysis (PTC)

This method represents a significant improvement over the classical approach, offering higher yields and safer operating conditions. The use of a phase-transfer catalyst facilitates the reaction between the aqueous sodium hydroxide (B78521) and the organic phase containing the cyclopentadiene and 1,2-dichloroethane.

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • 1,2-dichloroethane

  • 50% (w/w) Sodium hydroxide solution

  • Tributylmethylammonium chloride (or other suitable PTC catalyst)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A mechanically stirred reaction vessel is charged with cyclopentadiene, 1,2-dichloroethane, and the phase-transfer catalyst.

  • The 50% sodium hydroxide solution is added dropwise to the vigorously stirred mixture. The reaction is exothermic and the temperature should be maintained between 30-40°C using a cooling bath.

  • After the addition is complete, the mixture is stirred for an additional 2-3 hours at 40°C.

  • The reaction mixture is cooled to room temperature and diluted with water and diethyl ether.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless liquid.

Route 2: Classical Cycloalkylation using Sodium in Liquid Ammonia

This is the original method for the synthesis of this compound.[1] While the yield is modest, it is a historically significant and fundamental approach.

Materials:

  • Liquid ammonia

  • Sodium metal

  • Cyclopentadiene (freshly cracked)

  • 1,2-dibromoethane

  • Ammonium (B1175870) chloride

  • Pentane

Procedure:

  • A three-necked flask equipped with a dry-ice condenser and a mechanical stirrer is cooled to -78°C and charged with liquid ammonia.

  • Small pieces of sodium metal are carefully added until a persistent blue color is obtained. A catalytic amount of ferric nitrate (B79036) can be added to facilitate the formation of sodium amide.

  • Cyclopentadiene is added dropwise to the sodium amide solution.

  • After stirring for 1 hour, 1,2-dibromoethane is added dropwise to the cyclopentadienyl (B1206354) sodium solution.

  • The reaction is stirred for several hours at -78°C.

  • The reaction is quenched by the careful addition of ammonium chloride.

  • The ammonia is allowed to evaporate.

  • The residue is partitioned between water and pentane.

  • The organic layer is separated, washed with water, dried over a suitable drying agent, and the solvent is evaporated.

  • The product is purified by vacuum distillation.

Discussion and Route Selection

The Phase-Transfer Catalysis (PTC) Cycloalkylation stands out as the most efficient and practical method for the laboratory-scale synthesis of this compound. Its high yield, use of inexpensive and readily available reagents, and milder reaction conditions make it the preferred choice for producing significant quantities of the target molecule.[1] A continuous flow process based on this method has been developed, highlighting its potential for industrial-scale production.[3]

The Classical Cycloalkylation using sodium in liquid ammonia is a viable alternative if the necessary equipment and expertise for handling these hazardous materials are available. However, its low yield of 25% makes it less attractive for preparative purposes.[2]

The synthesis via Diazocyclopentadiene (DACPD) is a powerful tool for creating a diverse range of spiro[2.4]heptadiene derivatives.[1] However, for the synthesis of the parent, unsubstituted compound, the extreme explosive hazard associated with DACPD makes this route less desirable from a safety perspective, especially for larger-scale work.

The Intramolecular Cyclization of a β-haloethylcyclopentadiene offers a good yield for the cyclization step itself.[5] However, this route requires the prior synthesis of the β-haloethylcyclopentadiene precursor, which adds extra steps to the overall sequence. This approach may be more advantageous for the synthesis of specifically substituted analogs where the precursor is readily accessible.

References

A Comparative Guide to Analytical Methods for the Characterization of Spiro[2.4]hepta-4,6-diene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of Spiro[2.4]hepta-4,6-diene adducts, which are prevalent in the development of novel insecticides and pharmaceuticals, necessitates a multi-faceted analytical approach.[1] The unique spirocyclic structure presents distinct challenges, requiring a combination of techniques to unambiguously elucidate the structure, purity, and stereochemistry of these compounds. This guide provides a comparative overview of the primary analytical methods employed, supported by experimental data and detailed protocols.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

The definitive characterization of this compound adducts relies on a suite of analytical techniques. While nuclear magnetic resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, mass spectrometry (MS) coupled with chromatography is crucial for identification and separation. Each method offers distinct advantages and limitations.

Analytical TechniqueApplication for this compound AdductsStrengthsLimitations
NMR Spectroscopy Elucidation of molecular structure, stereochemistry, and connectivity of atoms.Provides detailed structural information, including proton and carbon environments. 2D NMR techniques (COSY, HSQC, HMBC) establish connectivity.[2]Lower sensitivity compared to MS. Complex spectra may require advanced techniques for interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile adducts and related impurities.High sensitivity and separation efficiency. Provides molecular weight and fragmentation patterns.[3]Co-elution and similar mass spectra with isomers (e.g., toluene) can lead to ambiguous identification of the parent diene.[4][5]
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm elemental composition.Provides high mass accuracy, aiding in the confirmation of molecular formulas.[6]Does not provide detailed structural information on its own.
X-ray Crystallography Absolute determination of the three-dimensional molecular structure.Unambiguous determination of stereochemistry and conformation.[6]Requires a single crystal of suitable quality, which can be challenging to obtain.
Infrared (IR) Spectroscopy Identification of functional groups present in the adducts.Provides information about the types of chemical bonds present.Limited in providing detailed structural information for complex molecules.

Quantitative Data Summary

NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for the parent compound, this compound, which serves as a reference for the characterization of its adducts.[7]

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)
¹H NMR
H1, H46.43J1,2 = 5.2
H2, H36.27J1,3 = 1.4
H5, H80.72J1,4 = 1.9
H6, H70.72J2,3 = 1.9
J2,4 = 1.4
¹³C NMR
C1, C4129.2
C2, C3124.9
C533.1
C6, C77.7
Gas Chromatography Data

Retention indices (RI) are critical for the identification of this compound and its derivatives, especially to differentiate them from isomers.

CompoundRetention Index (RI) on Standard Nonpolar PhasesReference
This compound761 ± 3[4]
Toluene (isomer)760 ± 8[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of this compound adducts.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

  • 2D NMR Acquisition: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.[2]

  • Data Analysis: Integrate peak areas, determine chemical shifts (ppm), and measure coupling constants (Hz). Analyze 2D spectra to assemble the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile this compound adducts.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm; 0.25 μm film thickness).[2]

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 280°C at 20°C/min, and hold for 20 min.[2]

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[2]

    • Injector Temperature: 280°C.[2]

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 20–450.[2]

  • Data Analysis: Compare the obtained mass spectrum and retention index with reference libraries (e.g., NIST database) and literature data.[2][8]

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound adducts.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesis This compound Adduct Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification GCMS GC-MS Analysis (Purity & Initial ID) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) GCMS->NMR HRMS HRMS (Elemental Composition) NMR->HRMS Structure Confirmed Structure NMR->Structure Xray X-ray Crystallography (Absolute Structure) HRMS->Xray If crystal available Xray->Structure NMR_Workflow Start Purified Adduct H1_NMR 1D ¹H NMR Start->H1_NMR C13_NMR 1D ¹³C NMR Start->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC C13_NMR->HSQC Structure Final Structure COSY->Structure HMBC 2D HMBC HSQC->HMBC HMBC->Structure

References

A Comparative Guide to the Reaction Mechanisms of Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of proposed reaction mechanisms for key transformations of spiro[2.4]hepta-4,6-diene. By presenting supporting experimental and computational data, this document aims to facilitate a deeper understanding of the reactivity of this versatile scaffold, which is a valuable building block in the synthesis of novel therapeutics and complex organic molecules.

Thermal Rearrangement: A Comparative Mechanistic Analysis

The thermal rearrangement of this compound is a subject of significant interest due to the strained nature of the spirocyclic system. Two plausible mechanisms are often considered for such rearrangements: a concerted pericyclic reaction and a stepwise diradical pathway. Below, we compare these proposed mechanisms.

A study on the closely related spiro[2.4]hepta-1,4,6-triene provides strong evidence for a[1][2]-sigmatropic rearrangement pathway.[1] Thermolysis of this compound at 50°C leads to the formation of bicyclo[3.2.0]hepta-1,3,6-triene. This transformation is best explained by a concerted[1][2]-sigmatropic shift where a carbon of the cyclopropane (B1198618) ring migrates to an adjacent carbon of the cyclopentadienyl (B1206354) ring.[1] Ab initio calculations support this pathway by indicating that the resulting bicyclo[3.2.0] intermediate is energetically favorable compared to other potential intermediates.[1] By analogy, a similar concerted mechanism is the most likely pathway for the thermal rearrangement of this compound.

Mechanism 1: Concerted[1][2]-Sigmatropic Rearrangement

This mechanism involves a concerted, pericyclic transition state where the sigma bond between the cyclopropyl (B3062369) and cyclopentadienyl rings migrates across the pi system of the diene. This is a thermally allowed process according to the Woodward-Hoffmann rules.

Mechanism 2: Stepwise Diradical Mechanism

An alternative, stepwise mechanism would involve the initial homolytic cleavage of the C-C bond between the two rings to form a diradical intermediate. This intermediate would then need to undergo subsequent ring closure to form the product.

Comparative Data
ParameterConcerted[1][2]-Sigmatropic RearrangementStepwise Diradical Mechanism
Intermediate None (only a transition state)Diradical intermediate
Stereochemistry Typically proceeds with high stereospecificityPotential for loss of stereochemical information
Activation Energy Generally lower due to cyclic, conjugated transition stateExpected to be higher due to the energy required to form a diradical
Supporting Evidence Observed for analogous spiro[2.4]hepta-1,4,6-triene; computational studies on related systems show lower energy barriers for concerted pathways.[1]Less likely for this specific rearrangement, though stepwise mechanisms can compete in other cycloadditions.

Experimental and Computational Validation Protocols

To definitively validate the operative mechanism for the thermal rearrangement of this compound, a combination of experimental and computational studies would be employed.

Experimental Protocols
  • Kinetic Studies:

    • Objective: To determine the activation parameters (ΔH‡ and ΔS‡) of the reaction.

    • Methodology: The rearrangement of this compound would be monitored over a range of temperatures using techniques like ¹H NMR or GC-MS to determine the rate constants. An Arrhenius plot of ln(k) versus 1/T would yield the activation energy (Ea), and the Eyring equation could then be used to calculate the enthalpy and entropy of activation. A highly negative entropy of activation would be consistent with a highly ordered, concerted transition state.

  • Isotopic Labeling Studies:

    • Objective: To trace the movement of specific atoms during the rearrangement.

    • Methodology: Synthesize a specifically labeled this compound, for example, with a ¹³C or deuterium (B1214612) label on the cyclopropane ring. The position of the label in the rearranged product, as determined by ¹³C NMR or mass spectrometry, would provide direct evidence for the atom connectivity changes predicted by a[1][2]-sigmatropic shift.

  • Trapping of Intermediates:

    • Objective: To detect the presence of any reactive intermediates, such as a diradical.

    • Methodology: The thermal rearrangement would be carried out in the presence of a radical trapping agent (e.g., a stable nitroxide radical like TEMPO or a thiol). The formation of a trapped adduct would suggest the involvement of a radical intermediate, supporting the stepwise mechanism. The absence of such products would favor the concerted pathway.

Computational Protocols
  • Density Functional Theory (DFT) Calculations:

    • Objective: To map the potential energy surface of the reaction and determine the structures and energies of reactants, transition states, intermediates, and products.

    • Methodology: Using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger), the geometries of all stationary points on the potential energy surface for both the concerted and stepwise pathways would be optimized. Frequency calculations would be performed to confirm the nature of each stationary point (minimum or transition state) and to calculate zero-point vibrational energies and thermal corrections. The calculated activation barriers for the competing pathways would provide a strong indication of the favored mechanism. For instance, computational studies on dehydro-Diels-Alder reactions have successfully been used to compare the energy barriers of concerted versus stepwise pathways.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the two proposed mechanisms for the thermal rearrangement of this compound.

G cluster_concerted Concerted [1,5]-Sigmatropic Rearrangement Spiro This compound TS_concerted [1,5]-Sigmatropic Transition State Spiro->TS_concerted Δ Product_concerted Bicyclo[3.2.0]hepta-1,4-diene TS_concerted->Product_concerted

Caption: Concerted[1][2]-Sigmatropic Rearrangement Pathway.

G cluster_stepwise Stepwise Diradical Mechanism Spiro This compound Diradical Diradical Intermediate Spiro->Diradical Δ (Bond Cleavage) Product_stepwise Bicyclo[3.2.0]hepta-1,4-diene Diradical->Product_stepwise (Ring Closure)

Caption: Stepwise Diradical Mechanism Pathway.

Conclusion

Based on evidence from analogous systems and the principles of pericyclic reactions, the thermal rearrangement of this compound is most likely to proceed through a concerted[1][2]-sigmatropic shift. This pathway is favored due to its lower activation energy and the highly ordered nature of the transition state. However, definitive validation for this specific compound would require a combination of the kinetic, isotopic labeling, and computational studies outlined above. This guide serves as a framework for designing such validation experiments and for understanding the fundamental reactivity of this important class of molecules.

References

A Comparative Guide to Alternative Strained Dienes for Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, drug delivery, and materials science, cycloaddition reactions are indispensable tools for forging stable covalent bonds with precision and efficiency. The use of strained dienes and dienophiles has revolutionized this field by enabling rapid, catalyst-free reactions, often under physiological conditions. This guide provides a comprehensive comparison of three prominent classes of strained systems—trans-cyclooctenes (TCOs), cyclopropenes, and norbornenes—with a focus on their performance in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.

Performance Comparison of Strained Dienes/Dienophiles

The reactivity of strained alkenes in cycloaddition reactions is a critical parameter for their application. The following tables summarize key quantitative data, including second-order rate constants and reaction yields, for TCOs, cyclopropenes, and norbornenes.

Table 1: Reaction Kinetics (Second-Order Rate Constants, k₂)
Strained SystemDiene/Dienophile Partnerk₂ (M⁻¹s⁻¹)SolventTemperature (°C)Reference
trans-Cyclooctene (B1233481) (TCO) 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 MeOH:water25[1]
(E)-bicyclo[6.1.0]non-4-ene (s-TCO)3,6-dipyridyl-s-tetrazine~3.3 x 10⁶H₂O25[2]
TCO-modified Antibody[¹¹¹In]In-labeled-Tetrazine(13 ± 0.08) x 10³PBS37[1]
Cyclopropene 3-phenyl-1,2,4,5-tetrazine10⁻³ - 1VariedNot Specified[3]
1-methyl-3-carboxy-cyclopropene3,6-diphenyl-1,2,4,5-tetrazine~0.0047Not Specified37[4]
Methylcyclopropenetert-butyl substituted tetrazineFaster than TCONot SpecifiedNot Specified[4]
Norbornene 3-(4-benzylamino)-1,2,4,5-tetrazine (BAT)2Not Specified20[4]
Norbornene derivativeTetrazine0.04DMSONot Specified
Norbornene3,6-diphenyl-1,2,4,5-tetrazine8.5 x 10⁻³MeOHAmbient[5]
Table 2: Cycloaddition Reaction Yields
Strained SystemReactionYield (%)ConditionsReference
trans-Cyclooctene (TCO) TCO-tetrazine ligationQuantitativeBiological media[2]
Cyclopropene Intramolecular Diels-Alder with vinylarenes63 - 92Toluene, heat[6]
3-(cycloprop-2-en-1-oyl)oxazolidinone with cyclopentadiene (B3395910)93Not SpecifiedNot Specified
Norbornene Cyclopentadiene with maleic anhydride (B1165640)QuantitativeMechanochemical milling, room temp.[7]
Dimerization of norbornadiene89 (syn-cycloadduct)CH₂Cl₂, room temp., 30 min[8]
Cyclopentadiene with maleimide (B117702) derivatives90-98 (endo)Solvent-free mechanochemical milling[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative strained dienes/dienophiles and their application in cycloaddition reactions.

Synthesis and Application of trans-Cyclooctene (TCO)

Synthesis of a Functionalized trans-Cyclooctene (trans-cyclooct-4-enol)

This three-step synthesis starts from 1,5-cyclooctadiene (B75094) (COD).

  • Epoxidation of 1,5-cyclooctadiene:

    • Dissolve 1,5-cyclooctadiene in a chlorinated solvent like dichloromethane (B109758) (DCM).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM. Use an excess of COD to favor mono-epoxidation.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) and wash with a sodium bicarbonate solution to remove acidic byproducts.

    • Dry the organic layer, evaporate the solvent, and purify the resulting epoxide by column chromatography.

  • Reduction of the Epoxide:

    • Dissolve the purified epoxide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

    • Carefully add lithium aluminum hydride (LiAlH₄) in portions at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting solids and dry the organic layer. Evaporate the solvent to obtain the cyclooctenol.

  • Photoisomerization to trans-cyclooctenol:

    • Prepare a solution of the cis-cyclooctenol in an appropriate solvent (e.g., hexanes/ether).

    • Use a flow-photoreactor equipped with a UV lamp (e.g., 254 nm).

    • The reaction mixture is continuously pumped through a column containing AgNO₃-impregnated silica (B1680970) gel, which selectively retains the trans-isomer.

    • The eluent, depleted of the trans-isomer, is returned to the photoreactor, shifting the equilibrium towards the formation of the trans-isomer.

    • After irradiation, the silver-complexed trans-isomer is released from the column by washing with a more polar solvent.

Bioorthogonal Labeling using TCO-Tetrazine Ligation

This protocol describes the labeling of a TCO-modified protein with a tetrazine-fluorophore.

  • Preparation of Reactants:

    • Dissolve the TCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • Prepare a stock solution of the tetrazine-fluorophore in an organic solvent like DMSO.

  • Ligation Reaction:

    • Mix the TCO-functionalized protein and the tetrazine-fluorophore in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine reagent can be used.

    • Incubate the reaction mixture at room temperature or 4°C with gentle agitation. Reaction times typically range from 30 minutes to 2 hours.

  • Monitoring and Purification:

    • The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (absorbance between 510-550 nm).

    • Purify the resulting conjugate from unreacted components using size-exclusion chromatography.

Synthesis and Application of Cyclopropene

Synthesis of a Stable Cyclopropene Derivative

This procedure describes the synthesis of 3-(cycloprop-2-en-1-oyl)oxazolidinones.

  • Cyclopropenation of Acetylene (B1199291):

    • This reaction is typically performed using a rhodium-catalyzed decomposition of ethyl diazoacetate in the presence of an alkyne.

    • Due to the gaseous nature of acetylene, specialized equipment and safety precautions are necessary. A common laboratory alternative involves the use of a more stable acetylene equivalent.

Diels-Alder Reaction with a Cyclopropene Derivative

  • Reaction Setup:

    • Dissolve the purified cyclopropenyl ketone in a suitable solvent (e.g., ethanol).

    • Add the diene (e.g., 2,3-dimethylbutadiene).

    • Heat the reaction mixture (e.g., at 75°C) for several hours.

  • Workup and Purification:

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent.

    • Purify the product by column chromatography to obtain the Diels-Alder adduct.[9]

Synthesis and Application of Norbornene

Diels-Alder Synthesis of an endo-Norbornene Derivative

This protocol describes the reaction of cyclopentadiene with maleic anhydride.

  • Preparation of Cyclopentadiene:

    • Cyclopentadiene readily dimerizes at room temperature to form dicyclopentadiene (B1670491). To obtain the monomer, dicyclopentadiene must be "cracked" by heating it to its boiling point (~170°C).

    • The lower-boiling cyclopentadiene monomer (~41°C) is then collected by fractional distillation. This process should be performed in a well-ventilated fume hood.

  • Diels-Alder Reaction:

    • Dissolve maleic anhydride in a suitable solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

    • Add a less polar solvent (e.g., hexanes) to aid in crystallization of the product.

    • Cool the solution in an ice bath.

    • Add the freshly cracked cyclopentadiene to the solution and swirl to mix.

    • The reaction is exothermic and proceeds rapidly. The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of solution.

  • Isolation and Purification:

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a cold solvent mixture (e.g., ethyl acetate/hexane).

    • Air-dry the product to obtain the purified Diels-Alder adduct.

Bioorthogonal Labeling using Norbornene-Tetrazine Ligation

This protocol outlines the labeling of cell surface proteins.

  • Cell Preparation:

    • Culture cells to the desired confluency.

    • Wash the cells with PBS to remove serum proteins.

  • Antibody Incubation:

    • Dilute a norbornene-modified antibody in a blocking buffer (e.g., PBS with 1-3% BSA) to a final concentration of 1-10 µg/mL.

    • Incubate the cells with the antibody solution for 1 hour at 4°C (to minimize internalization) or 37°C.

  • Tetrazine Labeling:

    • Prepare a solution of the tetrazine-conjugated probe (e.g., a fluorophore) in serum-free medium or PBS.

    • Wash the cells to remove unbound antibody.

    • Add the tetrazine-probe solution to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe.

  • Washing and Imaging:

    • Wash the cells multiple times with PBS to remove the unreacted probe.

    • Image the labeled cells using an appropriate microscope.[8]

Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism

The reaction between a trans-cyclooctene (TCO) and a tetrazine proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen gas.

IEDDA_Mechanism TCO trans-Cyclooctene (TCO) (Dienophile) Intermediate Bicyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Dihydropyridazine Adduct Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

IEDDA reaction mechanism between TCO and tetrazine.
Experimental Workflow for Bioorthogonal Labeling

This diagram illustrates a general workflow for labeling cell surface proteins using a strained alkene and tetrazine pair.

Bioorthogonal_Labeling_Workflow cluster_cell_culture Cell Culture cluster_labeling Labeling Steps cluster_analysis Analysis A 1. Culture cells of interest B 2. Incubate with strained alkene-modified antibody A->B C 3. Wash to remove unbound antibody B->C D 4. Add tetrazine-conjugated probe (e.g., fluorophore) C->D E 5. Incubate for ligation D->E F 6. Wash to remove unreacted probe E->F G 7. Image and analyze labeled cells F->G

General workflow for bioorthogonal cell surface labeling.

Conclusion

The choice of a strained diene or dienophile for cycloaddition reactions depends on the specific requirements of the application, including the desired reaction rate, stability, and the steric and electronic properties of the reaction partners. Trans-cyclooctenes generally offer the fastest kinetics, making them ideal for applications requiring rapid labeling at low concentrations. Cyclopropenes, being smaller, may be advantageous in sterically hindered environments. Norbornenes provide a balance of reactivity and stability and are readily accessible synthetically. This guide provides the foundational data and protocols to aid researchers in selecting and implementing the most suitable strained system for their cycloaddition-based research.

References

The Rise of Spirocyclic Ligands: A Performance Benchmark in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric catalysis, the quest for novel, highly effective chiral ligands is perpetual. Researchers, scientists, and drug development professionals continually seek ligands that offer superior enantioselectivity, high yields, and broad applicability. Among the diverse architectures of chiral ligands, spirocyclic systems have emerged as a privileged scaffold. This guide provides a comprehensive comparison of the performance of spiro-fused chiral cyclopentadienyl (B1206354) (Cp) ligands, with a focus on systems analogous to Spiro[2.4]hepta-4,6-diene, against other established chiral ligands in key asymmetric transformations. Through the presentation of experimental data, detailed protocols, and visual workflows, we aim to offer an objective assessment to inform ligand selection in catalyst design.

The Spirocyclic Advantage in Chiral Ligand Design

Spirocyclic frameworks, characterized by two rings sharing a single atom, offer a unique and rigid three-dimensional structure. This rigidity is a highly desirable trait in chiral ligands as it reduces conformational flexibility, leading to a more defined and predictable chiral environment around the metal center. This, in turn, can translate to higher levels of stereochemical control in catalytic reactions. While the parent this compound has been explored in organometallic chemistry, it is the more elaborated spirocyclic Cp ligands, such as those based on a 1,1'-spirobiindane backbone, that have demonstrated remarkable success in asymmetric catalysis.

Comparative Performance in Asymmetric Catalysis

To provide a clear and objective comparison, we will examine the performance of spiro-based chiral ligands in two powerful and widely used asymmetric reactions: Rhodium-catalyzed C-H functionalization and Iridium-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds

The construction of axially chiral biaryls is a significant challenge in organic synthesis. Chiral Cp rhodium complexes have shown great promise in this area. In a notable study, a novel chiral spiro-Cp (SCp) ligand based on a 1,1'-spirobiindane scaffold was developed and its performance was compared with a well-established BINOL-derived chiral Cp ligand in the asymmetric oxidative coupling of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) with diphenylacetylene.

Table 1: Performance Comparison in Rhodium-Catalyzed Asymmetric Oxidative Coupling

Catalyst (Ligand)Yield (%)Enantiomeric Ratio (er)
(S)-SCp-Rh 97 98:2
(R)-BINOL-Cp-Rh7595:5

The data clearly indicates that the spiro-based SCp-Rh catalyst provides a significantly higher yield while also achieving a superior enantiomeric ratio compared to the BINOL-derived counterpart in this specific transformation. This highlights the potential of the rigid spirocyclic backbone to create a more effective chiral pocket for stereochemical induction.

Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of prochiral ketones is a fundamental and atom-economical method for producing chiral alcohols, which are valuable building blocks in the pharmaceutical industry. Chiral spiro-based ligands have also made a significant impact in this field. Here, we compare the performance of an iridium catalyst bearing a spiro-based phosphine-oxazoline (SIPHOX) ligand with a catalyst bearing a widely used non-spirocyclic phosphine-oxazoline (PHOX) ligand in the asymmetric hydrogenation of acetophenone.

Table 2: Performance Comparison in Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone

Catalyst (Ligand)Yield (%)Enantiomeric Excess (ee%)
Ir-SIPHOX (Spiro) >99 97
Ir-PHOX (Non-Spiro)>9992

In this comparison, the spiro-based Ir-SIPHOX catalyst demonstrates a clear advantage in enantioselectivity, achieving a higher ee% than the non-spirocyclic Ir-PHOX catalyst, while maintaining excellent yield. This again underscores the benefit of the rigid spirocyclic framework in enhancing stereocontrol.

Experimental Methodologies

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for the key reactions are provided below.

General Procedure for Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryls

To a screw-capped vial charged with the rhodium catalyst (0.01 mmol, 1 mol%), the biaryl substrate (0.1 mmol, 1.0 equiv), the alkyne (0.2 mmol, 2.0 equiv), and AgOAc (0.2 mmol, 2.0 equiv) are added. The vial is then charged with 1.0 mL of solvent (e.g., DCE). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h). After completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric ratio is determined by chiral HPLC analysis.

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Ketones

In a glovebox, an iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral spiro ligand (e.g., SIPHOX) are dissolved in a degassed solvent (e.g., CH₂Cl₂) in a vial. The solution is stirred at room temperature for 30 minutes to form the catalyst. In a separate vial, the ketone substrate (0.5 mmol) is dissolved in the reaction solvent (e.g., THF). The catalyst solution is then added to the substrate solution. The vial is placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25 °C) for a certain time (e.g., 12 h). After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Workflow and Logic

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis metal_precursor Metal Precursor (e.g., [RhCp*Cl2]2) catalyst Active Chiral Catalyst metal_precursor->catalyst ligand Chiral Ligand (e.g., Spiro-Cp) ligand->catalyst substrate Prochiral Substrate reaction Reaction Conditions (Solvent, Temp, Time) substrate->reaction reagent Coupling Partner reagent->reaction product Chiral Product purification Purification (Chromatography) product->purification reaction->product analysis Stereoselectivity (HPLC, GC) purification->analysis

Caption: General experimental workflow for asymmetric catalysis.

Ligand_Influence cluster_ligand Chiral Ligand Features cluster_outcome Catalytic Performance Spiro Spirocyclic Backbone Rigidity High Rigidity Spiro->Rigidity DefinedPocket Well-Defined Chiral Pocket Rigidity->DefinedPocket Stereocontrol Enhanced Stereocontrol DefinedPocket->Stereocontrol High_ee High Enantioselectivity (ee%) Stereocontrol->High_ee High_Yield High Yield Stereocontrol->High_Yield

Caption: Influence of spiro-ligand structure on catalytic outcome.

Conclusion

spectroscopic comparison of Spiro[2.4]hepta-4,6-diene and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Spiro[2.4]hepta-4,6-diene and Its Isomers: Bicyclo[2.2.1]hepta-2,5-diene and Toluene

This guide provides a detailed spectroscopic comparison of this compound and two of its common isomers, bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) and toluene. All three compounds share the molecular formula C₇H₈ and a molecular weight of approximately 92.14 g/mol . Despite this, their distinct structural arrangements lead to significantly different spectroscopic properties. This comparison is intended for researchers, scientists, and drug development professionals who may encounter these structural motifs in their work.

Introduction to the Isomers

This compound is a spirocyclic compound containing a cyclopropane (B1198618) ring fused to a cyclopentadiene (B3395910) ring. Bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene, is a bridged bicyclic compound. Toluene is an aromatic compound consisting of a benzene (B151609) ring substituted with a methyl group. The structural differences between these isomers are the primary determinant of their unique spectroscopic signatures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in each isomer are distinct and reflect their different electronic environments.

CompoundProton EnvironmentChemical Shift (δ, ppm)
This compoundOlefinic (H4, H5, H6, H7)~6.0-6.5
Cyclopropyl (H1, H2, H3)~1.5-2.0
Bicyclo[2.2.1]hepta-2,5-dieneOlefinic (H2, H3, H5, H6)~6.8
(Norbornadiene)Bridgehead (H1, H4)~3.6
Bridge

Assessing the Purity of Synthesized Spiro[2.4]hepta-4,6-diene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[2.4]hepta-4,6-diene, a crucial step is the accurate assessment of its purity. The unique spirocyclic structure of this compound presents both opportunities in medicinal chemistry and challenges for its analytical characterization. This guide provides a comparative overview of key analytical methods for determining the purity of synthesized this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, GC-FID, and qNMR for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by GC, identification by mass-to-charge ratio.Separation by GC, detection by ionization in a flame.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.
Selectivity High, but can be compromised by isomers with similar mass spectra. For this compound, co-elution with its isomer toluene (B28343) is a significant issue, as they have very similar retention times and mass spectra[1].Good for separation of volatile compounds. Less selective than MS for identification.High, based on unique chemical shifts of protons.
Sensitivity High (pg to ng level).Very high for hydrocarbons (pg to ng level).Moderate (µg to mg level).
Quantitation Semi-quantitative without calibration standards.Highly quantitative with proper calibration.Highly accurate and precise for absolute purity determination using an internal standard.[2][3][4]
Primary Impurity Challenge Toluene (isomer) often co-elutes and has a similar mass spectrum, leading to inaccurate purity assessment[1].Toluene will be separated and quantified if chromatographic conditions are optimized.Toluene and other impurities can be distinguished and quantified based on their unique NMR signals.
Sample Throughput High.High.Moderate.
Strengths Excellent for identifying unknown impurities with fragmentation analysis.Robust, reliable, and cost-effective for quantifying known volatile impurities.Provides structural information and absolute purity without the need for a specific reference standard for the analyte.[5]
Limitations Potential for inaccurate quantification of the main component due to co-eluting isomers[1].Does not provide structural information for unknown impurities.Lower sensitivity compared to GC-based methods.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative experimental protocols for the purity assessment of this compound using GC-MS, GC-FID, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification of volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Speed: 2 scans/sec.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is estimated by the area percentage of the main peak, but this should be interpreted with caution due to the potential co-elution of toluene[1].

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is recommended for accurate quantification of volatile impurities, including toluene.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A slightly more polar capillary column can be beneficial for separating isomers (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 14% cyanopropylphenyl-methylpolysiloxane).

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 3 minutes.

    • Ramp: Increase to 180°C at 15°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (e.g., 100:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Accurately prepare a solution of the synthesized this compound in a suitable solvent (e.g., cyclohexane) at a known concentration (e.g., 10 mg/mL). Prepare calibration standards of this compound and potential impurities (especially toluene) in the same solvent.

  • Data Analysis: Quantify the purity by creating a calibration curve for this compound and any identified impurities. The purity is calculated based on the response factors determined from the calibration curves.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an accurate determination of the absolute purity of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic anhydride, 1,4-dinitrobenzene).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃ or acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into a clean vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate integration. A value of 30-60 seconds is often recommended.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).

    • Spectral Width (sw): Wide enough to encompass all signals of interest.

  • Data Processing:

    • Apply a Fourier transform with a small amount of line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate a recommended experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Characterization cluster_purity Purity Assessment cluster_decision Final Assessment start Synthesized this compound tlc TLC Analysis for Reaction Completion start->tlc workup Work-up and Purification tlc->workup gcms GC-MS for Impurity Identification workup->gcms Initial Screen qnmr qNMR for Absolute Purity Determination workup->qnmr For accurate absolute purity gcfid GC-FID for Quantitative Analysis of Volatiles gcms->gcfid If toluene or other volatile impurities detected data_analysis Data Analysis and Comparison gcfid->data_analysis qnmr->data_analysis final_purity Final Purity Report data_analysis->final_purity

A recommended workflow for the purity assessment of synthesized this compound.

Decision_Flowchart rect_node rect_node start Need to assess purity of This compound q1 Primary goal? start->q1 ans1_id Impurity Identification q1->ans1_id Identification ans1_quant Quantitative Analysis q1->ans1_quant Quantitation q2 Is toluene a suspected impurity? q3 Need absolute purity with high accuracy? q2->q3 No use_gcfid Use GC-FID q2->use_gcfid Yes q3->use_gcfid No (Relative Purity) use_qnmr Use qNMR q3->use_qnmr Yes use_gcms Use GC-MS ans1_id->use_gcms ans1_quant->q2 use_gcms->q2 Confirm with GC-FID if toluene is present use_gcfid->q3 For absolute purity, complement with qNMR use_both Use GC-FID and qNMR

A decision-making flowchart for selecting the appropriate analytical technique.

References

Spiro[2.4]hepta-4,6-diene: A Comparative Guide to its Applications and Limitations in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.4]hepta-4,6-diene, a strained cyclic diene, has garnered significant interest in organic synthesis due to its unique structural and electronic properties. This guide provides a comprehensive review of its applications, limitations, and a performance comparison with relevant alternatives, supported by experimental data.

Core Applications in Synthesis

This compound serves as a versatile building block in various synthetic transformations, primarily driven by the release of ring strain in its spirocyclic system. Its key applications include its role as a diene in cycloaddition reactions and as a precursor for the synthesis of complex polycyclic and spirocyclic frameworks.

One of the most prominent applications of this compound is in [4+2] cycloaddition (Diels-Alder) reactions . The fixed s-cis conformation of the diene system enhances its reactivity compared to acyclic dienes.[1] Computational studies have shown that spirocyclization can significantly enhance the Diels-Alder reactivity of 5-membered dienes.[2] For instance, the reaction of this compound with various dienophiles, such as maleic anhydride (B1165640), proceeds readily to form bicyclic adducts. These adducts are valuable intermediates in the synthesis of natural products and other complex organic molecules.

Beyond standard Diels-Alder reactions, this compound is utilized in the synthesis of unique molecular architectures. Its derivatives have been employed in the preparation of highly effective pyrethroid insecticides and novel medicinal preparations.[3] Furthermore, it is a key component in the synthesis of prostaglandins (B1171923) and polymeric materials with practical applications.[3]

Performance Comparison: this compound vs. Alternatives

The performance of this compound is best evaluated by comparison with other commonly used dienes, particularly cyclopentadiene (B3395910) (often generated in situ from its dimer, dicyclopentadiene).

DieneDienophileReaction ConditionsYield (%)Reference
This compound Maleic AnhydrideNot specifiedHigh[3]
This compound PropyleneNot specified76[3]
This compound NitroethyleneNot specified89[3]
Cyclopentadiene Maleic AnhydrideEthyl acetate/Hexane, rtNot specified, but occurs rapidly[1]
Cyclopentadiene Methyl AcrylateBenzene, 18 °C, 16 hComplex mixture[4]

While direct, side-by-side experimental comparisons under identical conditions are scarce in the literature, the available data suggests that this compound provides high yields in Diels-Alder reactions with a range of dienophiles.[3] Cyclopentadiene is also highly reactive, with its reactions often occurring rapidly at room temperature.[1] However, the choice between the two often depends on the desired final product architecture. This compound offers a direct route to spirocyclic structures, which are not readily accessible with cyclopentadiene.

A key advantage of this compound is its fixed s-cis conformation, which is a prerequisite for the Diels-Alder reaction.[5] Acyclic dienes exist in equilibrium between the s-cis and the more stable s-trans conformation, which can reduce their reactivity.[1]

Limitations and Challenges

Despite its synthetic utility, this compound presents several limitations that researchers must consider.

Stability and Handling: this compound is a flammable liquid and is prone to polymerization.[6] Commercial sources recommend storage at low temperatures (2-8°C or -20°C) to inhibit degradation. This inherent instability can complicate its handling and storage, requiring careful experimental planning. In contrast, dicyclopentadiene (B1670491) is a more stable solid that can be "cracked" to generate fresh cyclopentadiene immediately before use, offering a more convenient and safer handling profile for many applications.[1]

Synthesis and Purity: The synthesis of this compound can be complex, and purification can be challenging. Common synthetic routes involve the reaction of cyclopentadiene with 1,2-dihaloethanes, with yields varying significantly depending on the reaction conditions.[7] The purity of the final product can also be a concern, with technical grade products often being around 90% pure.

Cost and Availability: As a more specialized reagent, this compound is generally more expensive and less readily available than dicyclopentadiene.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of this compound involves the alkylation of cyclopentadiene with a 1,2-dihaloethane. The following is a generalized procedure based on literature reports.[7]

Materials:

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • 1,2-Dibromoethane

  • Sodium amide (or another strong base)

  • Liquid ammonia (B1221849)

  • Anhydrous diethyl ether

Procedure:

  • A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

  • Freshly cracked cyclopentadiene is added dropwise to the sodium amide solution at -78 °C.

  • 1,2-Dibromoethane is then added slowly to the resulting sodium cyclopentadienide (B1229720) solution.

  • The reaction mixture is stirred for several hours, allowing the ammonia to evaporate slowly.

  • After the reaction is complete, water is carefully added to quench the reaction.

  • The product is extracted with diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Note: This is a generalized procedure and should be adapted based on specific literature precedents and safety considerations.

Diels-Alder Reaction of this compound with Maleic Anhydride (Illustrative Procedure)

This procedure is illustrative and based on typical Diels-Alder reaction protocols.

Materials:

  • This compound

  • Maleic anhydride

  • Anhydrous diethyl ether (or other suitable solvent)

Procedure:

  • Maleic anhydride is dissolved in a minimal amount of anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • This compound is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically exothermic.

  • Upon completion, the reaction mixture is cooled, and the product is expected to crystallize.

  • The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Visualizing Reaction Pathways

Diels_Alder_Comparison cluster_0 This compound Pathway cluster_1 Cyclopentadiene Pathway This compound Adduct_1 Spiro Adduct This compound->Adduct_1 + Maleic Anhydride Maleic Anhydride_1 Dicyclopentadiene Cyclopentadiene Dicyclopentadiene->Cyclopentadiene Cracking (heat) Adduct_2 Norbornene Adduct Cyclopentadiene->Adduct_2 + Maleic Anhydride Maleic Anhydride_2

Caption: Comparative Diels-Alder reaction pathways.

Caption: General workflow for synthesis and application.

Conclusion

This compound is a valuable reagent for the synthesis of complex spirocyclic and polycyclic molecules, particularly through Diels-Alder reactions. Its high reactivity, stemming from its fixed s-cis diene conformation and inherent ring strain, makes it an attractive choice for constructing intricate molecular architectures. However, its utility is tempered by its limited stability, challenging synthesis, and higher cost compared to more common dienes like cyclopentadiene. Researchers should carefully weigh the unique synthetic advantages of this compound against its practical limitations when designing synthetic routes. For applications where a spirocyclic framework is not the primary target, the use of cyclopentadiene generated from dicyclopentadiene often presents a more practical and economical alternative.

References

Safety Operating Guide

Proper Disposal of Spiro[2.4]hepta-4,6-diene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Spiro[2.4]hepta-4,6-diene as a highly flammable, toxic, and potentially carcinogenic hazardous waste. Disposal must comply with all federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Safety and Handling Protocol

Prior to handling, ensure all personnel are familiar with the hazards of this compound. A comprehensive understanding of its properties is the first step in safe management.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat is required.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge when handling outside of a certified chemical fume hood.

Handling Procedures:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.

  • Ground all containers and transfer equipment to prevent static discharge.

  • Avoid heating the chemical, as it can lead to polymerization.

  • Do not work alone when handling this substance.

Quantitative Data Summary

PropertyValueSource
CAS Number 765-46-8[1]
Molecular Formula C₇H₈[1]
Molecular Weight 92.14 g/mol [1]
Appearance Liquid-
Density 0.92 g/mL at 20°C[2]
Boiling Point 128.7°C at 760 mmHg[2]
Flash Point --

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.

Large Spills (outside of a chemical fume hood):

  • Evacuate the laboratory immediately and alert others.

  • Activate the fire alarm if there is any risk of fire.

  • Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Prevent entry to the affected area.

  • Provide emergency responders with the Safety Data Sheet (SDS) for this compound.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a regulated hazardous waste stream.

  • Waste Identification and Segregation:

    • This compound waste is classified as a flammable liquid and a potential carcinogen.

    • This waste must be segregated from all other waste streams, particularly oxidizers and acids, to prevent violent reactions.

  • Waste Collection and Containerization:

    • Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and chemically compatible container.

    • The container must be in good condition and have a secure, tight-fitting lid.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • The specific hazards: "Flammable Liquid," "Toxic," "Potential Carcinogen"

      • The accumulation start date (the date the first drop of waste was added to the container).

      • The name and contact information of the generating researcher or lab.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

    • The SAA must be in a well-ventilated, cool, and dry location, away from heat and ignition sources.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of the waste through a third-party vendor without institutional approval.

    • Provide the EHS personnel with all necessary documentation and information regarding the waste.

Experimental Protocol Workflow

experimental_workflow Experimental Workflow for this compound Handling and Disposal cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Begin Experiment Generate Waste Generate Waste Handle in Fume Hood->Generate Waste During Experiment Segregate Waste Segregate Waste Generate Waste->Segregate Waste Post-Experiment Label Container Label Container Segregate Waste->Label Container Proper Identification Store in SAA Store in SAA Label Container->Store in SAA Safe Storage Request EHS Pickup Request EHS Pickup Store in SAA->Request EHS Pickup Final Disposal

Caption: Workflow for handling and disposing of this compound.

Logical Decision Tree for Disposal

disposal_decision_tree This compound Disposal Decision Tree start Identify Waste as This compound is_contaminated Is it contaminated with other hazardous materials? start->is_contaminated segregate Segregate from incompatible materials is_contaminated->segregate Yes collect Collect in a designated, labeled hazardous waste container is_contaminated->collect No segregate->collect store Store in a designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for disposal store->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling Spiro[2.4]hepta-4,6-diene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Spiro[2.4]hepta-4,6-diene. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. The compound is classified as a highly flammable liquid and is associated with several health risks.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[2]

  • Respiratory Protection: A NIOSH-approved respirator with a type ABEK (EN14387) filter is required, especially when working outside of a fume hood or in poorly ventilated areas.

  • Skin and Body Protection: A flame-retardant lab coat and appropriate footwear must be worn.[3]

Quantitative Safety Data

Below is a summary of the key quantitative safety and physical properties of this compound.

PropertyValueSource
Molecular Weight92.14 g/mol [4]
Density0.92 g/mL at 20°C[1]
Flash Point15°C (59°F) - closed cup[1]
Boiling Point128.7°C at 760 mmHg
Storage Temperature-20°C

Experimental Protocols: Handling and Storage

Strict adherence to the following procedures is mandatory when handling this compound:

3.1. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

3.2. Handling Procedures:

  • Inert Atmosphere: this compound is air-sensitive and must be handled under an inert atmosphere, such as argon.

  • Grounding: To prevent static discharge, which can ignite the flammable liquid, ensure that all containers and equipment are properly grounded and bonded.[3]

  • Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces.[3] Use non-sparking tools for all operations.[3]

  • Personal Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[5]

3.3. Storage Procedures:

  • Store this compound in a tightly sealed container in a well-ventilated, cool, and dry place at -20°C.

  • The storage area should be designated for flammable liquids.[1]

  • Keep away from oxidizing agents and sources of ignition.[3]

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill and Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and ensure safety.

5.1. Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Remove all sources of ignition.[3]

  • Ventilate the area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

  • Collect the absorbed material into a sealed container for disposal.[5]

5.2. Waste Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Waste must be treated as hazardous waste.

  • Do not dispose of it down the drain or in the general trash.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and emergency response.

G cluster_handling Handling this compound prep Preparation: - Don appropriate PPE - Ensure fume hood is operational - Ground equipment handle Handling: - Work under inert atmosphere (Argon) - Use non-sparking tools - Avoid ignition sources prep->handle storage Storage: - Tightly sealed container - Store at -20°C - Flammable liquids cabinet handle->storage cleanup Post-Handling: - Decontaminate work area - Dispose of waste properly - Wash hands thoroughly storage->cleanup

Caption: Workflow for Handling this compound.

G cluster_emergency Emergency Spill Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Emergency PPE evacuate->ppe contain Contain Spill (Inert Absorbent) ppe->contain collect Collect Waste contain->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Emergency Response Protocol for a Spill.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[2.4]hepta-4,6-diene
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.